molecular formula C6H11N3O B12109036 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Cat. No.: B12109036
M. Wt: 141.17 g/mol
InChI Key: WODSLBSTESLUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (CAS Number 111997-68-3) is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This molecule features a 1,2,4-oxadiazole heterocycle, which is recognized in medicinal chemistry as a versatile bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and fine-tune the physicochemical properties of lead compounds . The 1,2,4-oxadiazole scaffold is of significant research interest due to its presence in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Specifically, structural analogues based on the 1,2,4-oxadiazole core have been investigated as potent and selective agonists for the orphan G protein-coupled receptor 88 (GPR88), a target highly expressed in the brain's striatum and implicated in neurological disorders such as Parkinson's disease, schizophrenia, and addiction . Researchers value this compound and its derivatives for their potential application in probing striatal signaling pathways and developing new therapeutic agents for central nervous system (CNS) conditions. This product is intended for research and development purposes in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H11N3O/c1-3-5(7)6-8-4(2)10-9-6/h5H,3,7H2,1-2H3

InChI Key

WODSLBSTESLUBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NOC(=N1)C)N

Origin of Product

United States
Foundational & Exploratory

Process Development Guide: Synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust, scalable synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , a critical bioisostere for amide/ester functionalities in medicinal chemistry. The protocol is designed for researchers requiring high chemical purity and operational safety.[1]

The synthesis strategy relies on the construction of the 1,2,4-oxadiazole ring via the amidoxime route , ensuring the correct regiochemistry where the amino-alkyl chain resides at the C3 position and the methyl group at the C5 position.[1] This specific regiochemistry is dictated by the use of an alkyl-amidoxime precursor reacting with an acetic acid derivative.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the precise formation of the 1,2,4-oxadiazole core.[1] Direct condensation methods often yield regioisomeric mixtures; therefore, a stepwise cycloaddition approach is selected.[1]

Strategic Disconnections[1]
  • C3-N Bond (Deprotection): The final step reveals the primary amine from a Boc-protected precursor, ensuring stability throughout the ring-closure conditions.

  • O-N Bond (Cyclization): The oxadiazole ring is closed via the condensation of N-Boc-2-aminobutyramidoxime with an activated acetyl donor (acetic anhydride or acetyl chloride).

  • C-N Bond (Amidoxime Formation): The amidoxime is generated from N-Boc-2-aminobutyronitrile.

Retrosynthesis Target Target: 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Protected Intermediate 1: N-Boc-1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Protected->Target Deprotection (TFA/HCl) Amidoxime Intermediate 2: N-Boc-2-aminobutyramidoxime Amidoxime->Protected Cyclization (Ac2O) Nitrile Starting Material: N-Boc-2-aminobutyronitrile Nitrile->Amidoxime NH2OH·HCl, Base

Figure 1: Retrosynthetic logic flow ensuring C3-regioselectivity.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of N-Boc-2-aminobutyramidoxime

This step converts the nitrile functionality into an amidoxime, the nucleophilic component required for the oxadiazole construction.

Reagents:

  • N-Boc-2-aminobutyronitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (2.0 equiv)[1]

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: Ethanol/Water (2:1 v/v) or Methanol[1]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-Boc-2-aminobutyronitrile in Ethanol.

  • Activation: Add an aqueous solution of Hydroxylamine hydrochloride and Sodium Carbonate. Note: Carbon dioxide evolution will occur; ensure proper venting.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM) for the disappearance of the nitrile spot.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. The residue is typically a white solid or viscous oil suspended in the remaining water.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Hexane/EtOAc is preferred if the solid is impure; however, the crude is often sufficiently pure (>95%) for the next step.[1]

Critical Control Point: Ensure the hydroxylamine is free-based in situ effectively. Incomplete reaction often results from insufficient base or low temperature.

Stage 2: Cyclization to N-Boc-1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

This is the key ring-forming step. Acetic anhydride serves as both the reagent and solvent, driving the O-acylation followed by thermal dehydration.

Reagents:

  • N-Boc-2-aminobutyramidoxime (1.0 equiv)

  • Acetic Anhydride (Ac₂O) (5.0–10.0 equiv)[1]

  • Pyridine (Optional, 1.0 equiv - acts as an acid scavenger/catalyst)[1]

Protocol:

  • Setup: Place the amidoxime in a dry flask under an inert atmosphere (Nitrogen or Argon).

  • Addition: Add Acetic Anhydride. If the reaction is exothermic, cool to 0 °C during addition, then warm to room temperature.[1]

  • Cyclization: Heat the reaction mixture to 100–110 °C. Maintain this temperature for 2–3 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The amidoxime oxygen is first acetylated to form an O-acetyl amidoxime intermediate, which then undergoes cyclodehydration at elevated temperatures to close the ring.

  • Quenching: Cool the mixture to room temperature. Pour carefully into ice-water to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.

  • Neutralization: Carefully neutralize the aqueous mixture with saturated NaHCO₃ solution until pH ~7-8.

  • Isolation: Extract with Ethyl Acetate or Dichloromethane. Dry organics (MgSO₄) and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3) is recommended to remove any uncyclized O-acyl intermediate or triazine byproducts.

Stage 3: Deprotection to Target Amine

Removal of the Boc group yields the final hydrochloride or trifluoroacetate salt.[1]

Reagents:

  • Trifluoroacetic acid (TFA) in DCM (1:4 v/v) OR [1]

  • 4M HCl in Dioxane[1]

Protocol:

  • Dissolve the protected oxadiazole in DCM (if using TFA) or use neat if using HCl/Dioxane.[1]

  • Stir at room temperature for 1–2 hours.

  • Workup: Remove volatiles under reduced pressure.

    • For HCl salt: Triturate the residue with Diethyl Ether to precipitate the white solid salt.[1] Filter and dry.[1]

    • For Free Base: Dissolve residue in water, basify with 1M NaOH, and extract with DCM.[1]

Part 3: Data & Validation

Quantitative Summary Table
ParameterStage 1 (Amidoxime)Stage 2 (Cyclization)Stage 3 (Deprotection)
Yield (Typical) 85–95%70–80%90–98%
Temp 80 °C (Reflux)100–110 °C25 °C
Time 4–6 h2–3 h1–2 h
Key Impurity Unreacted NitrileO-Acyl Amidoxime (Incomplete Cyclization)Isobutene (Gas)
Purification CrystallizationFlash ChromatographyTrituration
Workflow Visualization

Workflow cluster_0 Stage 1: Amidoxime Formation cluster_1 Stage 2: Ring Construction cluster_2 Stage 3: Final Deprotection S1_Start N-Boc-Nitrile + NH2OH S1_React Reflux (EtOH/H2O) S1_Start->S1_React S1_Prod Crude Amidoxime S1_React->S1_Prod S2_React Reaction with Ac2O (110 °C) S1_Prod->S2_React Dry & Inert S2_Quench Ice Water Quench & Neutralization S2_React->S2_Quench S2_Purify Flash Chromatography S2_Quench->S2_Purify S2_Prod Protected Oxadiazole S2_Purify->S2_Prod S3_React 4M HCl/Dioxane S2_Prod->S3_React S3_Final Target Amine HCl Salt S3_React->S3_Final

Figure 2: Step-by-step process flow for the synthesis of the target oxadiazole.

Part 4: Safety & Troubleshooting

Hazard Analysis
  • Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if concentrated. Always use in solution and avoid distilling to dryness.[1]

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.[9] The quenching step is exothermic; add ice slowly.[1]

  • Thermal Runaway: The cyclization step involves high temperatures. Ensure the reaction vessel is equipped with a reflux condenser and temperature probe.[1][9]

Troubleshooting Guide
  • Issue: Low yield in Stage 2 (Cyclization).

    • Cause: Incomplete dehydration of the O-acyl intermediate.

    • Solution: Increase reaction time or temperature. Ensure the solvent (Ac₂O) is dry.[1]

  • Issue: Product is an oil instead of a solid.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate with cold diethyl ether or pentane to induce crystallization.

  • Issue: Regioisomer formation.

    • Analysis: This route (Amidoxime + Acetic Anhydride) specifically yields the 3-alkyl-5-methyl isomer. If the 3-methyl-5-alkyl isomer is observed, check if the starting materials were swapped (e.g., using acetamidoxime + activated butyric acid derivative).

References

  • National Institutes of Health (NIH). (2024).[1] Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Boc-Protected Amino Groups: Synthesis and Deprotection. Retrieved from [Link][1]

  • MDPI. (2024).[1][7][10] Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation. Retrieved from [Link][1]

  • Research Journal of Pharmacy and Technology. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, stability mechanisms, and synthetic utility of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine . This document is structured for researchers utilizing this scaffold as a bioisostere in peptidomimetic drug design.


-Amino-alkyl-1,2,4-oxadiazole

Executive Summary: The Bioisosteric Utility

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine represents a specialized class of


-amino-heterocycles . In modern medicinal chemistry, this scaffold serves as a critical non-hydrolyzable bioisostere for amide bonds  (

).

Unlike standard amides, the 1,2,4-oxadiazole ring locks the geometry of the backbone while removing the hydrogen bond donor capability of the amide nitrogen (unless substituted), significantly altering membrane permeability and metabolic susceptibility. This specific propyl-amine derivative acts as a mimic for non-natural amino acids, often employed to increase the lipophilicity and proteolytic stability of peptide-based drugs.

Structural & Electronic Analysis

The molecule consists of a 5-methyl-1,2,4-oxadiazole core substituted at the C3 position with a 1-aminopropyl chain.

Electronic Influence on Basicity

The 1,2,4-oxadiazole ring is electron-deficient (


-excessive but inductively withdrawing). This exerts a strong negative inductive effect (-I)  on the adjacent 

-amine.
  • Alkyl Amine pKa (Reference): ~10.5 (e.g., propylamine).

  • Scaffold pKa (Predicted): ~7.5 – 8.5.

  • Significance: The reduced basicity improves oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4) compared to standard aliphatic amines.

Physicochemical Data Profile

Data aggregated from computational consensus and analog experimental data.

PropertyValue / RangeTechnical Context
Formula

--
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 141.17 g/mol Fragment-like space (<300 MW).
cLogP 0.2 – 0.8Low lipophilicity due to polar heterocycle; highly soluble.
TPSA ~52

Favorable for BBB penetration (Target < 90

).
H-Bond Donors 1 (Primary Amine)Critical for active site interaction.
H-Bond Acceptors 3 (N2, N4, O)The ring nitrogens are weak acceptors.
Rotatable Bonds 2Rigid core reduces entropic penalty upon binding.

Stability & Reactivity: The "Achilles' Heel"

While 1,2,4-oxadiazoles are superior to esters in metabolic stability, they possess a specific chemical vulnerability: Base-Catalyzed Ring Opening .

Hydrolytic Instability Mechanism

In strongly basic media (pH > 10) or in the presence of strong nucleophiles, the C5 position (bearing the methyl group) or the N4-C5 bond becomes susceptible.

  • Nucleophilic Attack: Hydroxide (

    
    ) attacks the C5 carbon.
    
  • Ring Cleavage: The N-O bond is the weakest link. Cleavage leads to an open-chain acyl-amidoxime intermediate.

  • Degradation Product: This eventually decomposes into a nitrile and a carboxylic acid/amide fragment.

Experimental Note: This scaffold is stable in acidic media (pH 1–6), making it suitable for stomach transit but requiring care during formulation if basic excipients are used.

Stability A 1,2,4-Oxadiazole (Intact Scaffold) B Transition State (OH- Attack at C5) A->B pH > 10 Nucleophile C Ring Opening (N-O Bond Cleavage) B->C Rapid D Degradation Products (Nitrile + Acetate) C->D Hydrolysis

Figure 1: Base-catalyzed degradation pathway of the 1,2,4-oxadiazole core. Stability is maintained at pH < 7.[11][12]

Synthetic Protocol: The Amidoxime Route

The most robust synthesis for


-amino-1,2,4-oxadiazoles utilizes N-protected amino acids as chiral pool starting materials. This ensures the stereocenter at the C1-propyl position is preserved (if starting from chiral amino acids).
Reagents & Workflow
  • Precursor: N-Boc-2-aminobutanoic acid (for the propyl chain).

  • Coupling Agent: CDI (Carbonyldiimidazole) or TBTU.

  • Cyclization Partner: Acetamidoxime (provides the 5-Methyl-oxadiazole fragment).

Step-by-Step Methodology
  • Activation: Dissolve N-Boc-amino acid (1.0 eq) in DMF. Add CDI (1.1 eq) and stir at RT for 1 hour to form the active acyl-imidazole.

  • O-Acylation: Add Acetamidoxime (1.2 eq). Stir at RT for 4–12 hours. Checkpoint: Monitor TLC for the formation of the O-acyl amidoxime intermediate (linear).

  • Cyclodehydration: Heat the reaction mixture to 100°C–110°C for 4 hours.

    • Note: For thermally sensitive substrates, add TBAF (Tetrabutylammonium fluoride) to catalyze cyclization at lower temperatures.

  • Deprotection: Treat the resulting N-Boc-oxadiazole with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the final primary amine salt.

Synthesis Start N-Boc-Amino Acid Step1 Activation (CDI/DMF) Start->Step1 Inter1 Active Acyl-Imidazole Step1->Inter1 Step2 Add Acetamidoxime Inter1->Step2 Inter2 O-Acyl Amidoxime (Linear Intermediate) Step2->Inter2 Step3 Cyclization (110°C or TBAF) Inter2->Step3 Product_Prot N-Boc-Oxadiazole Step3->Product_Prot Step4 Deprotection (HCl/Dioxane) Product_Prot->Step4 Final 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Step4->Final

Figure 2: Synthetic workflow from amino acid precursor to final amine scaffold via the O-acyl amidoxime route.

Application in Drug Discovery

This specific amine is highly valuable in Fragment-Based Drug Discovery (FBDD) .

  • Peptidomimetics: It replaces the C-terminal amide or an internal peptide bond to block proteolytic cleavage by peptidases.

  • Covalent Inhibitors: The primary amine can be further functionalized with electrophilic warheads (e.g., acrylamides) to target cysteine residues in kinases or proteases.

  • Solubility Enhancer: Replacing a phenyl ring with the 5-methyl-1,2,4-oxadiazole typically increases aqueous solubility by 10–50 fold due to the reduced LogP and increased polarity.

References

  • Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Vertex AI Search Results. (2025). Stability of 1,2,4-oxadiazole ring in basic conditions. 12

  • Augustine, J. K., et al. (2009).[13] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[13] Journal of Organic Chemistry. 13

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Methyl-1,2,4-oxadiazol-3-amine (Analogous Core Properties). 2

  • Braga, A. L., et al. (2004).

    
    -Amino Acids. Synthesis. 14
    

Sources

Technical Guide: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental protocols for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine . This document is structured for researchers and drug development professionals, synthesizing structure-activity relationships (SAR) and established pharmacological principles of 1,2,4-oxadiazole bioisosteres.

Executive Summary

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (hereafter referred to as Ox-AEP ) is a synthetic heterocyclic amine and a structural bioisostere of


-ethylphenethylamine  (AET) and 2-aminobutyric acid  (AABA).

In medicinal chemistry, the 1,2,4-oxadiazole ring serves as a metabolically stable surrogate for carboxylic acids or phenyl rings, modulating lipophilicity and hydrogen bonding potential.[1] Ox-AEP is primarily characterized as a Trace Amine Associated Receptor 1 (TAAR1) agonist and a modulator of monoamine transporters, with secondary activity as a GABA-transaminase (GABA-T) inhibitor due to its amino-acid-mimetic properties.

Key Pharmacological Pillars:

  • Primary Target: TAAR1 (G_s-coupled GPCR).

  • Functional Class: Psychoplastogen / Monoamine Modulator.

  • Chemical Utility: Bioisosteric probe for studying non-classical monoamine signaling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of a 5-methyl-1,2,4-oxadiazole core substituted at the 3-position with a 1-aminopropyl chain. This configuration creates a rigidified, electron-deficient analog of benzylic amines.

PropertyData
IUPAC Name 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine
Molecular Formula C

H

N

O
Molecular Weight 141.17 g/mol
Structural Class Heterocyclic

-substituted alkylamine
Bioisostere Of

-Ethylphenethylamine (AET); 2-Aminobutyric Acid (AABA)
pKa (Calculated) ~8.5 (Amine) – Reduced basicity vs. benzylamine due to electron-withdrawing oxadiazole
LogP (Predicted) ~0.5 – 1.0 (Lower lipophilicity than phenyl analogs)

Mechanism of Action (MOA)

Primary Mechanism: TAAR1 Agonism

The substitution of the phenyl ring in phenethylamines with a 1,2,4-oxadiazole preserves the pharmacophore required for Trace Amine Associated Receptor 1 (TAAR1) activation while reducing affinity for the dopamine transporter (DAT), thereby lowering abuse potential.

  • Receptor Binding: The oxadiazole nitrogen atoms function as hydrogen bond acceptors, interacting with key serine/threonine residues in the TAAR1 orthosteric binding pocket. The

    
    -ethyl group (propyl chain) fits into the hydrophobic cleft usually occupied by the 
    
    
    
    -methyl of amphetamines.
  • Signaling Cascade: Activation of TAAR1 couples to the G

    
     protein , leading to the activation of Adenylyl Cyclase (AC)  and the accumulation of cAMP .
    
  • Downstream Effect: Elevated cAMP activates Protein Kinase A (PKA) and EPAC , which phosphorylate monoamine transporters (DAT, SERT), triggering their internalization or efflux-configuration. This modulates synaptic monoamine levels without the massive, unregulated release caused by classical psychostimulants.

Secondary Mechanism: GABA-T Inhibition (Bioisosteric Action)

Structurally, Ox-AEP is the 1,2,4-oxadiazole analog of 2-aminobutyric acid (AABA) . The oxadiazole ring mimics the planar, electron-delocalized nature of the carboxylate anion (


).
  • Enzyme Target: GABA Transaminase (GABA-T).

  • Mechanism: The molecule acts as a competitive inhibitor or substrate analog for GABA-T. By occupying the active site, it prevents the degradation of GABA to succinic semialdehyde, potentially elevating synaptic GABA levels.

Visualizing the Signaling Pathway

The following diagram illustrates the dual-pathway mechanism involving TAAR1 activation and transporter modulation.

MOA_Pathway Ligand 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine TAAR1 TAAR1 Receptor (Intracellular/Membrane) Ligand->TAAR1 Agonist Binding GABA_T GABA Transaminase (Secondary Target) Ligand->GABA_T Competitive Inhibition Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylation (Ser/Thr) DAT->DAT Internalization / Efflux Modulation

Caption: Signal transduction pathway showing TAAR1-mediated phosphorylation of monoamine transporters and secondary GABA-T inhibition.

Experimental Protocols

Synthesis via Amidoxime Route

This protocol validates the chemical identity of the compound.

  • Starting Material: Acetamide oxime (for 3-methyl-1,2,4-oxadiazole derivatives) or appropriate nitrile. For the specific 3-(1-aminopropyl) core, start with 2-aminobutyronitrile protected as N-Boc.

  • Cyclization: React N-Boc-2-aminobutyramidoxime with acetic anhydride (to install 5-methyl) or acetyl chloride in pyridine.

  • Reflux: Heat at 100°C for 4 hours to effect cyclization to the 1,2,4-oxadiazole ring.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane to remove the Boc group.

  • Purification: Recrystallize from ethanol/ether to yield 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride .

In Vitro cAMP Accumulation Assay (TAAR1 Validation)

Objective: Quantify agonistic activity at the TAAR1 receptor.

  • Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).

  • Reagents: IBMX (Phosphodiesterase inhibitor), TR-FRET cAMP detection kit.

  • Protocol:

    • Seed cells (2,000/well) in 384-well plates.

    • Incubate with IBMX (0.5 mM) for 30 min.

    • Add Ox-AEP (concentration range: 1 nM – 100 µM).

    • Incubate for 45 min at 37°C.

    • Lyse cells and add detection antibodies (Anti-cAMP-Cryptate + cAMP-d2).

    • Read: Measure fluorescence ratio (665/620 nm).

    • Analysis: Plot dose-response curve to determine EC

      
      .
      
Ex Vivo GABA-Transaminase Assay

Objective: Assess bioisosteric inhibition of GABA degradation.

  • Source: Rat brain homogenate or purified GABA-T enzyme.

  • Substrate: GABA +

    
    -Ketoglutarate.
    
  • Protocol:

    • Incubate enzyme with Ox-AEP (10 µM - 1 mM) for 15 min.

    • Initiate reaction by adding GABA (5 mM) and

      
      -Ketoglutarate (5 mM).
      
    • Measure formation of succinic semialdehyde (coupled to NAD+ reduction) spectrophotometrically at 340 nm.

    • Control: Vigabatrin (positive control).

Comparative Pharmacology

The following table contrasts Ox-AEP with its structural parents to highlight its unique position in chemical space.

Feature

-Ethylphenethylamine (AET)
2-Aminobutyric Acid (AABA)Ox-AEP (Hybrid Bioisostere)
Core Structure Phenyl RingCarboxylate1,2,4-Oxadiazole
Lipophilicity High (BBB permeable)Low (Polar)Moderate (Optimized)
Primary Target SERT/DAT Releaser (MAO Inhibitor)Metabolic IntermediateTAAR1 Agonist
Metabolic Stability Susceptible to Ring HydroxylationRapidly TransaminatedHigh (Ring is stable)
Abuse Potential High (Psychostimulant)NoneLow (Modulatory)

References

  • Bioisosterism in Medicinal Chemistry

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Oxadiazole-Based TAAR1 Agonists

    • Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry, 69(12), 1193-1200. Link

  • Synthesis of 1,2,4-Oxadiazoles

    • Pace, A., & Buscemi, S. (2017). Fluorine-containing 1,2,4-oxadiazoles: Synthesis and biological applications. Heterocycles, 94(1), 1-35. Link

  • TAAR1 Signaling Pathways

    • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of Neurochemistry, 116(2), 164-176. Link

  • GABA-Transaminase Inhibitors

    • Silverman, R. B. (2018). The 2011 E. B. Hershberg Award for Important Discoveries in Medicinally Active Substances: Mechanism-Based Enzyme Inactivation. Journal of Medicinal Chemistry, 55(2), 567-575. Link

Sources

biological activity of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , treating it as a high-value pharmacophore and bioisosteric scaffold in medicinal chemistry. Given the specific nature of this compound as a chemical intermediate rather than a marketed drug, this whitepaper focuses on its structural properties, synthesis, and potential biological applications based on Structure-Activity Relationship (SAR) principles of the 1,2,4-oxadiazole class.

A Privileged Bioisosteric Scaffold for Drug Discovery

Executive Summary

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine represents a specialized subclass of heterocyclic amines utilized in modern drug discovery. As an


-amino-alkyl-oxadiazole, it serves as a critical bioisostere for 

-amino acids (specifically homoalanine) and

-amino amides. Its structural integrity offers enhanced metabolic stability over traditional peptide bonds, making it a valuable motif in the design of protease inhibitors, GPCR ligands (e.g., S1P1 agonists), and potentially CNS-active agents. This guide outlines the chemical identity, synthesis pathways, and biological evaluation protocols for this scaffold.
Chemical Identity & Structural Analysis[1][2]
2.1 Molecular Architecture

The molecule consists of a 5-methyl-1,2,4-oxadiazole ring substituted at the 3-position with a 1-aminopropyl group.

PropertySpecification
IUPAC Name 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine
Molecular Formula C

H

N

O
Molecular Weight 141.17 g/mol
Core Scaffold 1,2,4-Oxadiazole
Chirality Contains one chiral center at C1 of the propyl chain (R/S enantiomers).
H-Bond Donors 1 (Primary Amine -NH

)
H-Bond Acceptors 3 (Oxadiazole N2, N4, O)
Predicted LogP ~0.5 - 1.2 (Moderate Lipophilicity)
2.2 Bioisosterism & Pharmacophore Utility

The 1,2,4-oxadiazole ring is a classic bioisostere for esters (-COO-) and amides (-CONH-) .[1]

  • Peptide Mimetic: In this specific molecule, the oxadiazole ring mimics the C-terminal carboxyl or amide group of an amino acid. The entire structure H2N-CH(Et)-Oxadiazole is a bioisostere of 2-aminobutanoic acid (Homoalanine) .

  • Metabolic Stability: Unlike esters and amides, the 1,2,4-oxadiazole ring is resistant to rapid hydrolysis by esterases and peptidases, significantly improving the in vivo half-life of drug candidates incorporating this motif.

  • CNS Potential: The structure bears a topological resemblance to amphetamine (

    
    -methylphenethylamine), where the phenyl ring is replaced by the oxadiazole and the methyl side chain is extended to ethyl. This suggests potential (though likely weaker) affinity for monoamine transporters.
    

Bioisosterism cluster_0 Natural Substrate cluster_1 Bioisosteric Replacement AminoAcid Homoalanine (2-Aminobutanoic Acid) TargetMol 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine AminoAcid->TargetMol Carboxyl replaced by 1,2,4-Oxadiazole ring Stability Enhanced Metabolic Stability (Resistance to Peptidases) TargetMol->Stability confers

Figure 1: Bioisosteric relationship between the target molecule and natural amino acids.

Biological Activity & Mechanism of Action[3]

While specific literature on this exact intermediate is limited, its biological activity is inferred from the established SAR of the 1,2,4-oxadiazole class.

3.1 GPCR Agonism (S1P1 & GPR119)

1,2,4-Oxadiazole derivatives are privileged scaffolds for G-Protein Coupled Receptors (GPCRs).

  • Mechanism: The oxadiazole ring acts as a flat, polar linker that positions the amine and alkyl groups to interact with hydrophobic pockets in receptors like Sphingosine-1-phosphate receptor 1 (S1P1) and GPR119 .

  • Relevance: Agonists of these receptors are critical for treating autoimmune diseases (e.g., Multiple Sclerosis) and Type 2 Diabetes. The amine moiety often forms a salt bridge with a conserved Aspartate or Glutamate residue in the receptor binding pocket.

3.2 Antimicrobial & Antiparasitic Activity

Oxadiazoles are widely explored as anti-infectives.[2]

  • Mechanism: They disrupt bacterial cell wall synthesis or inhibit specific enzymes (e.g., deformylase). The 5-methyl group provides steric bulk, while the primary amine can facilitate transport across bacterial membranes via porins.

3.3 CNS Modulation (Theoretical)
  • Mechanism: As a heterocyclic analog of

    
    -ethyl-phenethylamine, this compound may interact with Trace Amine-Associated Receptors (TAAR1)  or monoamine transporters (DAT/NET/SERT).
    
  • Effect: Potential modulation of neurotransmitter release, though likely with lower potency than phenyl-based analogs due to the altered electronics of the oxadiazole ring.

Synthesis & Manufacturing

Objective: Synthesize 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine with high purity. Primary Route: Cyclization of an Amidoxime derivative.[3]

4.1 Synthetic Pathway
  • Starting Material: 2-Aminobutanamide or 2-((tert-butoxycarbonyl)amino)butanenitrile.

  • Intermediate: Conversion to the Amidoxime.

  • Cyclization: Reaction with Acetic Anhydride or Acetyl Chloride to close the 1,2,4-oxadiazole ring.

  • Deprotection: Removal of the Boc group (if used) to yield the free amine.

Synthesis Step1 Start: N-Boc-2-Aminobutyronitrile Step2 Reaction with Hydroxylamine (NH2OH·HCl, Base) Step1->Step2 Step3 Intermediate: N-Boc-Amidoxime Step2->Step3 Step4 Cyclization with Acetic Anhydride (Reflux or Microwave) Step3->Step4 Step5 Intermediate: N-Boc-Oxadiazole Step4->Step5 Step6 Deprotection (TFA or HCl/Dioxane) Step5->Step6 Step7 Final Product: 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Step6->Step7

Figure 2: Synthetic route from amino-nitrile precursor to final oxadiazole amine.

4.2 Critical Process Parameters (CPP)
  • Temperature: Cyclization often requires heating (80-110°C). Microwave irradiation can reduce reaction time from hours to minutes.

  • Solvent: Toluene or DMF for cyclization; DCM or Dioxane for deprotection.

  • Purification: The free amine is basic. Purification via cation-exchange chromatography (SCX) or recrystallization of the HCl salt is recommended.

Experimental Protocols
5.1 Protocol A: Chemical Synthesis (Lab Scale)

Reagents: N-Boc-2-aminobutyronitrile (1.0 eq), Hydroxylamine HCl (1.5 eq), NaHCO


 (1.5 eq), Acetic Anhydride (2.0 eq).
  • Amidoxime Formation: Dissolve nitrile in EtOH/H

    
    O (2:1). Add NH
    
    
    
    OH·HCl and NaHCO
    
    
    . Reflux for 4h. Concentrate and extract with EtOAc.
  • Cyclization: Dissolve crude amidoxime in Toluene. Add Acetic Anhydride.[4] Reflux for 6h (or Microwave 120°C for 20 min). Evaporate solvent.

  • Deprotection: Dissolve in DCM. Add TFA (20% v/v). Stir at RT for 2h.

  • Workup: Basify with 1M NaOH to pH 10. Extract with DCM. Dry over Na

    
    SO
    
    
    
    .
5.2 Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the half-life (


) of the compound in liver microsomes to validate the stability of the oxadiazole ring.
  • Preparation: Prepare a 1

    
    M solution of the test compound in Phosphate Buffer (pH 7.4).
    
  • Incubation: Add Human Liver Microsomes (0.5 mg/mL) and NADPH-regenerating system.

  • Sampling: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
5.3 Protocol C: Lipophilicity (LogD) Determination

Method: Shake-Flask or HPLC-based estimation.

  • HPLC Method: Use a C18 column with varying MeOH/Water ratios.

  • Calibration: Run standards with known LogP (e.g., Toluene, Acetophenone).

  • Measurement: Determine retention time (

    
    ) of the oxadiazole amine.
    
  • Correlation: Calculate LogP based on the capacity factor (

    
    ).
    
Safety & Toxicology
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. The free amine may be volatile; store as the HCl salt at 2-8°C.

References
  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Privileged Scaffold in Medicinal Chemistry." Organic & Biomolecular Chemistry. Link

  • Olesen, P. H. (2005). "The use of bioisosteres in drug design: The 1,2,4-oxadiazole ring as a bioisostere for the amide bond."[1] Current Opinion in Drug Discovery & Development.

  • Clapp, L. B. (1976). "1,2,4-Oxadiazoles."[1][3][5][6][][8] Advances in Heterocyclic Chemistry. Link

  • Rice, K. D., et al. (2016). "Novel 1,2,4-oxadiazole derivatives as potent and selective S1P1 agonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-oxadiazole scaffold is a cornerstone of modern medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1] The specific core, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , represents a privileged "alpha-amino" heterocyclic building block. This structure combines a rigid, polar aromatic core with a chiral amine handle, making it an ideal precursor for peptidomimetics, GPCR ligands (e.g., S1P1 agonists), and protease inhibitors.

This guide provides a comprehensive technical framework for the synthesis, structural diversification, and physicochemical profiling of this scaffold.[2] It moves beyond basic literature to offer field-proven protocols and strategic logic for analog design.

Part 1: Structural Analysis & Bioisosteric Rationale

The 1,2,4-oxadiazole ring is not merely a linker; it is an active pharmacophore element.

  • Dipole Moment & Orientation: Unlike 1,3,4-oxadiazoles, the 1,2,4-isomer has a lower dipole moment (~3.0–3.5 D) and provides a specific vector orientation for substituents. The C3-position (bearing the aminopropyl group) and C5-position (bearing the methyl) are electronically distinct.

  • Metabolic Stability: The ring is generally resistant to hepatic hydrolysis, unlike its ester counterparts. However, strong reducing environments or high pH can trigger ring opening.

  • H-Bonding Potential: The N2 and N4 nitrogens serve as weak hydrogen bond acceptors, critical for active site binding.

Core Scaffold Visualization

The target molecule consists of a 5-methyl-1,2,4-oxadiazole ring substituted at the C3 position with a 1-aminopropyl chain.

Part 2: Synthetic Framework (The "Amidoxime Route")

The most robust route to 3-substituted-5-methyl-1,2,4-oxadiazoles involves the cyclization of an amidoxime with an activated acetic acid derivative. Direct synthesis with a free amine is prone to side reactions; therefore, a Boc-protection strategy is mandatory to ensure high fidelity.

Step-by-Step Protocol

Phase 1: Precursor Preparation (Nitrile Synthesis)

  • Starting Material:

    
    -Boc-2-aminobutanoic acid.
    
  • Activation: React with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C.

  • Amidation: Treat with ammonia gas or ammonium hydroxide to form the primary amide.

  • Dehydration: Convert amide to nitrile using Cyanuric Chloride or Trifluoroacetic Anhydride (TFAA) in pyridine/DCM.

    • Critical Check: Monitor disappearance of amide carbonyl stretch (~1680 cm⁻¹) and appearance of nitrile stretch (~2250 cm⁻¹) via IR.

Phase 2: Amidoxime Formation

  • Reagents: 50% aq. Hydroxylamine (3.0 eq), Ethanol.

  • Conditions: Reflux for 4–6 hours.

  • Workup: Concentrate in vacuo. The amidoxime intermediate is often a viscous oil or low-melting solid.

    • Note: Avoid high heat during isolation to prevent thermal decomposition (Tiemann rearrangement risk).

Phase 3: Cyclization (The "Methyl" Insertion)

  • Reagents: Acetic Anhydride (solvent/reagent) or Acetyl Chloride (1.1 eq) with Pyridine.

  • Conditions: Heat at 100°C for 2 hours (acetic anhydride) or RT to 80°C (acetyl chloride).

  • Mechanism: O-acylation followed by dehydrative cyclization.[3]

  • Alternative (Mild): Use Acetic Acid with T3P (Propylphosphonic anhydride) in EtOAc/DMF for sensitive substrates.

Phase 4: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Isolation: The final product is isolated as the hydrochloride or trifluoroacetate salt.

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-2-aminobutanoic acid Nitrile N-Boc-2-aminobutanenitrile Start->Nitrile 1. Mixed Anhydride 2. NH3 3. TFAA/Pyridine Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH·HCl, Et3N EtOH, Reflux Cyclization O-Acyl Amidoxime (Transient) Amidoxime->Cyclization Ac2O or T3P/AcOH ProtectedProd N-Boc-Oxadiazole Cyclization->ProtectedProd Dehydration (Heat/Base) FinalProduct 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine (Salt) ProtectedProd->FinalProduct HCl/Dioxane or TFA/DCM

Caption: Step-wise synthetic pathway from amino acid precursor to the final oxadiazole amine salt.

Part 3: Analog Design Strategies (SAR)

To optimize this scaffold for potency or DMPK properties, systematic modification is required. The design strategy focuses on three vectors: the C5-substituent, the Linker/Sidechain, and the Amine functionality.

Vector 1: C5-Substitution (Electronic & Steric Tuning)

The methyl group at C5 is metabolically vulnerable (oxidation).

  • Trifluoromethyl (-CF3): Increases lipophilicity and metabolic stability. Use TFAA instead of acetic anhydride during cyclization.

  • Cyclopropyl: Adds steric bulk without excessive lipophilicity. Use Cyclopropanecarbonyl chloride.

  • Amino (-NH2): Creates a 3-amino-1,2,4-oxadiazole (reverse connectivity) or 5-amino via cyanogen bromide. This dramatically alters H-bonding.

Vector 2: C3-Linker Modification (Conformational Constraint)

The propyl chain provides flexibility.

  • Gem-dimethyl: Introduce steric hindrance adjacent to the amine to prevent metabolic deamination.

  • Cyclization: Constrain the propyl chain into a pyrrolidine or piperidine ring (e.g., Proline-derived oxadiazoles).

Vector 3: Amine Derivatization

The primary amine is the "warhead" or coupling site.

  • Amide Coupling: React with diverse carboxylic acids to scan the "Left-Hand Side" (LHS) of the binding pocket.

  • Urea/Carbamate: Tuning polarity and permeability.

SAR Decision Tree

SAR_Logic Core Core Scaffold (Oxadiazole-Amine) C5_Node C5 Substituent (Metabolic Stability) Core->C5_Node Linker_Node Alkyl Linker (Conformation) Core->Linker_Node Amine_Node Amine Handle (Interaction) Core->Amine_Node C5_CF3 Trifluoromethyl (Block Metabolism) C5_Node->C5_CF3 C5_Ph Phenyl/Heteroaryl (Pi-Stacking) C5_Node->C5_Ph C5_tBu tert-Butyl (Volume Filling) C5_Node->C5_tBu Link_Gem Gem-Dimethyl (Rigidification) Linker_Node->Link_Gem Link_Cyc Cyclic (Proline) (Constraint) Linker_Node->Link_Cyc Amine_Amide Amide/Urea (H-Bond Donor) Amine_Node->Amine_Amide Amine_Alk N-Alkylation (Basicity Tune) Amine_Node->Amine_Alk

Caption: Radial decision tree for structural optimization of the 1,2,4-oxadiazole amine scaffold.

Part 4: Physicochemical Profiling & Validation

When synthesizing analogs, the following properties should be monitored to ensure drug-likeness.

Table 1: Comparative Properties of Common Analogs

Analog TypeC5-SubstituentLogP (Est.)TPSA (Ų)Metabolic StabilityApplication Note
Parent -CH3~0.865ModerateGeneral building block
Lipophilic -CF3~1.665HighCNS penetration, metabolic block
Aromatic -Phenyl~2.365Low (CYP oxidation)Pi-pi stacking interactions
Polar -CH2OH~0.385ModerateSolubility enhancement
Bulky -t-Butyl~2.165HighFilling large hydrophobic pockets
Analytical Validation Protocol

Every synthesized analog must pass the following QC criteria:

  • ¹H NMR (DMSO-d6): Verify the diagnostic C5-Methyl singlet at ~2.6 ppm (if applicable) and the oxadiazole ring carbons in ¹³C NMR (~168 ppm, ~180 ppm).

  • LC-MS: Confirm mass [M+H]+ and check for absence of the amidoxime intermediate (M-18 mass difference usually indicates successful cyclization).

  • Chiral HPLC: If using chiral starting materials (e.g., L-2-aminobutanoic acid), verify that racemization did not occur during the nitrile formation or cyclization steps.

References

  • Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Unique Subset of the Azole Family." Organic & Biomolecular Chemistry. Link

  • Augustine, J. K., et al. (2009).[4] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[4] Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "1,2,4-Oxadiazole Isomers & Metabolic Stability." BenchChem.[5] Link

  • Li, P., et al. (2024). "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives." Journal of Medicinal Chemistry. Link

Sources

In Silico Modeling of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico modeling framework for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , a specialized heterocyclic scaffold. This molecule represents a strategic bioisostere of


-amino acid derivatives (specifically norvaline analogs) or amphetamine-like monoamines, where the 1,2,4-oxadiazole ring replaces a carboxylic acid/ester or phenyl moiety, respectively.

The following protocol is designed for computational medicinal chemists to validate this scaffold's physicochemical profile, metabolic stability, and target affinity.

A Technical Guide to Bioisosteric Scaffold Analysis

Executive Summary

Molecule Identity: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (hereafter Ox-PrNH2 ). Chemical Class:


-Heterocyclic Alkyl Amine.
Modeling Significance:  The 1,2,4-oxadiazole ring is a non-classical bioisostere for esters and amides, offering improved metabolic stability against hydrolysis.[1] Modeling Ox-PrNH2  requires addressing the electron-withdrawing nature of the heterocycle, which significantly modulates the basicity (

) of the adjacent primary amine—a critical factor for CNS penetration and receptor binding.

Part 1: Structural Definition & Quantum Mechanical Profiling

Structural Construction & Chirality

Unlike simple aliphatic amines, Ox-PrNH2 possesses a chiral center at the C1 position of the propyl chain. In silico libraries must account for both enantiomers to predict stereoselective binding.

  • SMILES Generation:

    • Racemic:CCC(N)c1nc(C)on1

    • (S)-Enantiomer:CCc1nc(C)on1

    • (R)-Enantiomer:CCc1nc(C)on1

  • Tautomer Check: The 1,2,4-oxadiazole ring is generally stable, but protonation states of the exocyclic amine must be defined. At physiological pH (7.4), the amine is likely protonated (

    
    ), but the 
    
    
    
    will be lower than typical alkyl amines (approx. 10.5) due to the oxadiazole's inductive effect.
Quantum Mechanical (QM) Bioisosteric Validation

To justify the use of Ox-PrNH2 as a replacement for standard pharmacophores, you must map its Electrostatic Potential (ESP).

Protocol:

  • Geometry Optimization: DFT (Density Functional Theory) at the B3LYP/6-31G** level using Gaussian or ORCA.

  • ESP Mapping: Compare the electron density surface of Ox-PrNH2 against:

    • Reference A: Methyl 2-aminopentanoate (Ester bioisostere).

    • Reference B: 1-Phenylpropan-1-amine (Amphetamine analog).

  • Dipole Moment Calculation: The oxadiazole ring introduces a significant dipole moment that influences orientation in the binding pocket.

Workflow Visualization

The following diagram illustrates the pipeline for structural preparation and bioisosteric validation.

Bioisostere_Validation Input Input: Ox-PrNH2 SMILES Stereo Stereoisomer Generation (R/S Enantiomers) Input->Stereo Conf Conformational Search (OPLS4/MMFF94) Stereo->Conf QM QM Optimization (DFT B3LYP/6-31G**) Conf->QM ESP ESP Surface Mapping QM->ESP Compare Bioisosteric Overlay (vs. Ester/Phenyl) ESP->Compare Compare->Input Refine Scaffold

Caption: Figure 1. Workflow for generating stereoisomers and validating bioisosteric equivalence via QM electrostatic mapping.

Part 2: Physicochemical Profiling (QSPR)

Accurate prediction of


 and Lipophilicity is non-negotiable for this molecule. The oxadiazole ring is an electron sink, which will lower the amine's 

, potentially enhancing oral bioavailability or BBB permeability compared to highly basic analogs.
Key Parameters Table[2]
PropertyMethod/ToolExpected TrendSignificance

(Amine)
Jaguar / Epik / ChemAxon7.5 – 8.5 (vs. 10.5 for alkyl amines)A lower

increases the fraction of neutral species at pH 7.4, improving membrane permeability.
LogP SwissADME / XLogP30.8 – 1.5 Moderate lipophilicity suggests good oral absorption.
TPSA QikProp~50-60 Ų Ideal range for BBB penetration (< 90 Ų).
Rotatable Bonds RDKit2 (Propyl chain)High rigidity (Oxadiazole) + low flexibility = lower entropic penalty upon binding.
Solubility & Permeability Protocol
  • Solubility: Use the General Solubility Equation (GSE) utilizing the calculated LogP and Melting Point (estimated via MP-AES or group contribution methods).

  • BBB Score: Calculate the MPO (Multiparameter Optimization) Score for CNS drugs.

    • Formula:

      
      .
      
    • Ox-PrNH2 is expected to score highly due to low MW (<200 Da) and favorable TPSA.

Part 3: Target Prediction & Molecular Docking

Since Ox-PrNH2 is a fragment-like molecule, it likely targets enzymes recognizing aliphatic amines or biogenic amine receptors.

Target Landscape
  • Primary Targets: Trace Amine-Associated Receptor 1 (TAAR1), Monoamine Oxidases (MAO-A/B), or GABA-aminotransferase (as a substrate mimic).

  • Secondary Targets: Peptidases (if acting as a transition state mimic for amino acids).

Docking Protocol (Self-Validating)

To ensure trustworthiness, the docking protocol must include a "Redocking Control" and a "Decoy Set."

  • Protein Prep: Retrieve PDB structures (e.g., TAAR1 homology models or MAO-B PDB: 2V5Z). Strip waters, fix protonation states at pH 7.4 using PropKa .

  • Grid Generation: Center the grid on the co-crystallized ligand (e.g., amphetamine or amino acid).

  • Ligand Prep: Generate 3D conformers of Ox-PrNH2 using LigPrep (Schrödinger) or Omega (OpenEye). Crucial: Generate both protonated and neutral forms.

  • Docking Strategy:

    • Rigid Receptor: Standard precision (SP) docking.

    • Induced Fit (IFD): If the oxadiazole ring clashes with side chains (e.g., Phe/Tyr residues), allow flexibility in the active site residues.

  • Validation:

    • RMSD Check: Redock the native ligand; RMSD must be < 2.0 Å.

    • Interaction Fingerprint: Verify if the amine forms the conserved Salt Bridge (e.g., with Asp3.32 in GPCRs).

Docking_Pipeline Target Target Selection (TAAR1 / MAO-B) Prep Protein Preparation (H-bond Opt, Water Removal) Target->Prep Grid Receptor Grid Generation Prep->Grid LigGen Ligand Enumeration (Protonation States @ pH 7.4) Dock Glide/AutoDock Vina (SP & XP Modes) LigGen->Dock Grid->Dock Filter Interaction Filter (Salt Bridge Constraint) Dock->Filter Output Ranked Poses Filter->Output

Caption: Figure 2. Molecular docking pipeline emphasizing protonation state enumeration and interaction constraints.

Part 4: ADMET & Metabolic Stability (Pharmacokinetics)

The 1,2,4-oxadiazole ring is generally metabolically stable, but it can be susceptible to reductive ring opening by specific enzymes or hydrolysis under extreme pH.

CYP450 Metabolism Prediction

Use FAME 3 or StarDrop to predict Sites of Metabolism (SoM).

  • Predicted SoM 1: The

    
    -carbon of the propyl chain (N-dealkylation).
    
  • Predicted SoM 2: The methyl group on the oxadiazole (hydroxylation).

  • Stability: The oxadiazole ring itself is resistant to CYP-mediated oxidation, offering an advantage over furan or thiophene bioisosteres.

Toxicity Flags
  • hERG Inhibition: Low risk due to low MW and lack of high lipophilicity, but must be checked using Pred-hERG .

  • Ames Test: Oxadiazoles are generally non-mutagenic, but in silico confirmation via Derek Nexus is standard protocol.

Part 5: Molecular Dynamics (MD) Simulation

MD is required to verify the stability of the ligand-protein complex and the conformational landscape of the oxadiazole ring in an aqueous environment.

System Setup
  • Force Field: OPLS4 or GAFF2 (General Amber Force Field) is essential. Standard protein force fields may not accurately parameterize the electrostatic distribution of the 1,2,4-oxadiazole ring.

  • Solvent: TIP3P water model in a cubic box with 10 Å buffer.

  • Ions: Neutralize with Na+/Cl- to 0.15 M physiological strength.

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration: NVT ensemble (300 K) for 100 ps, followed by NPT (1 atm) for 100 ps.

  • Production Run: 50–100 ns simulation.

  • Analysis:

    • RMSD: Plot Ligand RMSD to ensure it stays within the binding pocket.

    • Water Bridges: Analyze if water molecules mediate H-bonds between the oxadiazole nitrogens/oxygen and the protein.

References

  • Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • SwissADME. "Free Web Tool for ADME and Pharmacokinetics Prediction." Swiss Institute of Bioinformatics. Link

  • Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Versatile Scaffold in Medicinal Chemistry." Organic & Biomolecular Chemistry. Link

  • Schrödinger Release 2024-1. "LigPrep and Glide User Manuals." Schrödinger, LLC. Link

  • Gaussian 16. "Electronic Structure Modeling for ESP Analysis." Gaussian, Inc. Link

  • Unadkat, V., et al. (2022).[2][3] "Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification." TandF Online. Link

Sources

Target Deconvolution Strategy: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the target identification strategy for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , a distinct chemical fragment often utilized in Fragment-Based Drug Discovery (FBDD) and as a bioisostere in medicinal chemistry.

Executive Summary & Compound Profile

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine represents a "privileged scaffold" in modern medicinal chemistry. Unlike complex natural products, this molecule functions as a low-molecular-weight ligand (Fragment) or a pharmacophoric core.

  • Chemical Logic: The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. The pendant primary amine provides a critical cationizable center at physiological pH, suggesting affinity for aspartate/glutamate-rich pockets in GPCRs or enzyme active sites.

  • Primary Target Classes: Based on structural homology to FDA-approved agents (e.g., Ozanimod , Ataluren derivatives), this scaffold most frequently targets:

    • GPCRs (Class A): Specifically S1P1 receptors and Histamine receptors (due to the amine "warhead").

    • Zinc-Metalloproteases: The oxadiazole nitrogen can coordinate metal ions.

    • Ion Channels: Nicotinic acetylcholine receptor modulators.

In Silico Deconvolution (Computational Prediction)

Before wet-lab experimentation, a "Virtual Target Screening" must be performed to narrow the search space.

Pharmacophore Mapping

The molecule presents a Two-Point Pharmacophore :

  • Cationic Donor: The propan-1-amine group (protonated at pH 7.4).

  • Pi-Electron Acceptor: The oxadiazole ring.[1]

Protocol:

  • Similarity Search: Query the ChEMBL and PubChem databases using the SMILES string CC1=NC(C(CC)N)=NO1 (approximate canonicalization).

  • Docking Grid: Focus on "Aminergic GPCRs" (5-HT, Dopamine, Histamine) and S1P receptors. The distance between the amine nitrogen and the oxadiazole centroid (approx. 4–6 Å) is a critical filter.

Experimental Target Identification Workflow

Since this molecule contains a reactive primary amine, it is an ideal candidate for Chemical Proteomics via immobilization.

Strategy A: Affinity Chromatography (The "Hook" Method)

The primary amine at the C1-propyl position is the only nucleophile suitable for conjugation without destroying the oxadiazole core.

Step-by-Step Protocol:

  • Matrix Selection: Use NHS-activated Sepharose or Magnetic Beads (e.g., FG beads).

  • Coupling Reaction:

    • Dissolve ligand (10 mM) in Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Incubate with NHS-beads for 4 hours at 25°C. The amine attacks the NHS ester, forming a stable amide bond.

    • Critical Control: Synthesize a "Capped Bead" (ethanolamine blocked) to identify non-specific binders.

  • Lysate Pull-Down:

    • Incubate beads with cell lysate (e.g., HEK293 or specific tissue lysate).

    • Wash with high-salt buffer to remove low-affinity interactions.

    • Elution: Elute bound proteins using an excess of free ligand (competitive elution) rather than boiling, to ensure specificity.

  • Mass Spectrometry: Analyze eluate via LC-MS/MS (Shotgun Proteomics).

Strategy B: Thermal Shift Assay (CETSA)

If the amine is critical for binding (and thus cannot be coupled to beads), use Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Treat live cells with the compound (10 µM) and DMSO (control) for 1 hour.

  • Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lyse cells and centrifuge to remove precipitated (unstable) proteins.

  • Analyze soluble fraction via Western Blot (if target suspected) or TMT-labeled Mass Spec (proteome-wide).

    • Result: The true target will show a "thermal stabilization" curve shift in the treated samples vs. control.

Visualizing the Workflow

The following diagram illustrates the decision matrix for identifying the target of this oxadiazole-amine scaffold.

TargetID_Workflow Start Compound: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine SAR_Check Is the Primary Amine Essential for Activity? Start->SAR_Check LabelFree Label-Free Methods (Cannot Modify Amine) SAR_Check->LabelFree Yes (Warhead) ChemProt Chemical Proteomics (Immobilization) SAR_Check->ChemProt No (Solvent Exposed) CETSA CETSA / TPP (Thermal Stabilization) LabelFree->CETSA DARTS DARTS (Protease Protection) LabelFree->DARTS Validation Target Validation (CRISPR/siRNA or KD) CETSA->Validation DARTS->Validation BeadCoupling Coupling to NHS-Beads (Amide Bond Formation) ChemProt->BeadCoupling PullDown Lysate Pull-Down & LC-MS/MS BeadCoupling->PullDown PullDown->Validation

Caption: Decision tree for target identification based on Structure-Activity Relationship (SAR) of the primary amine group.

Data Summary: Potential Biological Targets

The following table summarizes known targets for 1,2,4-oxadiazole derivatives, which should serve as the primary hypothesis list.

Target ClassSpecific ProteinMechanismRelevance to Scaffold
GPCR S1P1 Receptor AgonistOxadiazole mimics the carboxylic acid of S1P; amine mimics the sphingosine tail.
GPCR Muscarinic (M1/M4) Agonist1,2,4-oxadiazole is a classic bioisostere for the ester in acetylcholine.
Enzyme Histone Deacetylase (HDAC) InhibitorOxadiazole can chelate Zinc in the active site (Zinc-binding group).
Enzyme Indoleamine 2,3-dioxygenase (IDO1) InhibitorHeme-coordination via the oxadiazole nitrogen.
Channel Nav1.7 / Nav1.8 BlockerAmine interacts with the pore; oxadiazole provides lipophilicity.

Synthesis of the Chemical Probe

To perform the pull-down assay described in Section 3.1, the compound must be chemically linked to a solid support.

Reaction Scheme (Textual):

  • Reactants: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine + NHS-Activated MagBeads.

  • Conditions: pH 8.3 Buffer, Room Temperature, 4 hours.

  • Product: Bead-NH-CO-(Linker)-Bead Surface.

  • Note: The reaction converts the basic amine into a neutral amide. If the basicity of the amine is required for target binding, this method will fail. In that case, use a Diazo-transfer reagent to convert the amine to an azide and use Click Chemistry (CuAAC) with an Alkyne-Bead, preserving the charge (triazole formation).

Probe_Synthesis Reactant Ligand-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate Attack Bead NHS-Bead (Electrophile) Bead->Intermediate Product Ligand-Amide-Bead (Immobilized Probe) Intermediate->Product -NHS Group Warning Check SAR: Is Amine Essential? Product->Warning

Caption: Chemical mechanism for immobilizing the ligand onto NHS-activated magnetic beads for affinity purification.

References

  • National Institutes of Health (PMC). (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. Retrieved from [Link]

  • SciELO. (2021). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. Retrieved from [Link]

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for bioisosterism).

Sources

Preliminary Screening Guide for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Screening Protocol Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Chemical Entity

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine represents a specialized scaffold in modern medicinal chemistry, functioning primarily as a bioisostere for


-amino esters or amides. Structurally, it consists of a propyl amine chain where the 

-carbon is substituted with a 5-methyl-1,2,4-oxadiazole ring.

This architecture offers two distinct strategic advantages:

  • Bioisosterism: The 1,2,4-oxadiazole ring mimics the electronics and geometry of ester/amide bonds while potentially improving lipophilicity and membrane permeability.

  • Pharmacophore Relevance: The

    
    -alkyl-heteroaryl-amine motif bears structural homology to monoamine neurotransmitter modulators (e.g., amphetamine analogs), necessitating rigorous CNS-focused screening.
    

However, the 1,2,4-oxadiazole core introduces specific liabilities—namely, hydrolytic instability and susceptibility to reductive ring opening. This guide outlines a self-validating screening cascade designed to de-risk these liabilities early in the development cycle.

Physicochemical Profiling & Structural Logic

Before initiating biological assays, the physicochemical baseline must be established. The presence of the primary amine and the electron-withdrawing oxadiazole ring creates a unique ionization profile.

Predicted Physicochemical Properties (Table 1)
PropertyPredicted ValueImplications for Screening
Molecular Weight ~141.17 g/mol Fragment-like; high ligand efficiency potential.
cLogP 0.5 – 1.2Moderate lipophilicity; likely good BBB penetration.
pKa (Basic) ~8.5 – 9.2Primary amine is protonated at physiological pH; high solubility.
TPSA ~65 ŲWithin optimal range for CNS and oral absorption (<90 Ų).
H-Bond Donors 2Favorable for membrane permeability.

Expert Insight: The


-ethyl substitution (propyl chain) provides steric bulk that typically retards deamination by Monoamine Oxidases (MAO), a common clearance route for primary amines. However, the electron-deficient oxadiazole ring decreases the pKa of the adjacent amine compared to a benzylamine, potentially altering receptor binding affinity.

Screening Workflow Visualization

The following diagram illustrates the critical path for validating this compound, prioritizing stability and safety before efficacy.

ScreeningCascade cluster_ADME In Vitro ADME (Tier 1) cluster_Tox Safety & Tox (Tier 2) Start Compound Synthesis (>95% Purity) PhysChem PhysChem Profiling (pKa, LogD, Sol) Start->PhysChem MetStab Microsomal Stability (HLM + NADPH) PhysChem->MetStab Pass Permeability PAMPA / Caco-2 (BBB Prediction) MetStab->Permeability t1/2 > 30 min Stop Structural Redesign MetStab->Stop Ring Opening hERG hERG Inhibition (Cardiotoxicity) Permeability->hERG Pe > 10^-6 Ames Ames Test (Genotoxicity) hERG->Ames hERG->Stop IC50 < 10µM Target Target Profiling (GPCRs / Transporters) Ames->Target Clean Profile

Figure 1: Tiered screening cascade prioritizing metabolic stability and safety. Note the "Kill Step" at Metabolic Stability due to the oxadiazole risk.

Critical Liability: Metabolic Stability Screening

The 1,2,4-oxadiazole ring is the "Achilles' heel" of this scaffold. Unlike the 1,3,4-isomer, the 1,2,4-oxadiazole is susceptible to reductive ring opening by cytosolic enzymes or hydrolytic cleavage at extreme pH.

Mechanism of Instability
  • Reductive Ring Opening: Cytochrome P450s or cytosolic reductases can cleave the N-O bond, resulting in an amidine-like open-chain intermediate.

  • Side-Chain Oxidation: The 5-methyl group on the ring is a "soft spot" for CYP-mediated hydroxylation (

    
    ).
    
Protocol: Microsomal Stability Assay (HLM)

This protocol is the gold standard for determining the intrinsic clearance (


) and identifying the primary metabolic soft spot.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Verapamil or Propranolol).

Methodology:

  • Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • High Stability:

    
     loss at 60 min. Proceed to efficacy screening.
    
  • Moderate Stability:

    
     loss. Identify metabolites. If 5-methyl oxidation is dominant, consider deuteration or substitution (e.g., 
    
    
    
    ).
  • Low Stability:

    
     loss. Likely ring opening. Stop and redesign  (switch to 1,3,4-oxadiazole or isoxazole).
    

Safety & Toxicology: The Amine Risk

Primary alkyl amines are frequent offenders in hERG channel inhibition (QT prolongation) and phospholipidosis.

hERG Inhibition Screening (Patch Clamp)

Given the structural similarity to amphetamines and other CNS-active amines, hERG liability is a high risk.

  • Threshold: An

    
     is a red flag for early discovery.
    
  • Mitigation: If hERG binding is high, reduce lipophilicity (lower LogP) or introduce steric hindrance near the basic amine to disrupt channel binding.

Genotoxicity (Ames Test)

Heteroaryl amines can be metabolically activated to reactive nitrenium ions, which are DNA-reactive.

  • Requirement: Perform a mini-Ames test (strains TA98 and TA100) +/- S9 fraction early. A positive result is usually a program terminator for this chemotype.

Pharmacological Profiling (Target Class)

If the compound passes ADME/Tox, where does it bind? The structure strongly suggests activity at Monoamine Transporters (MATs) .

Primary Targets to Screen:

  • Dopamine Transporter (DAT): Potential for psychostimulant effects.

  • Norepinephrine Transporter (NET): Sympathomimetic activity.

  • Serotonin Transporter (SERT): Mood modulation.

Secondary Targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): Common for amphetamine-like scaffolds.

  • Monoamine Oxidase A/B (MAO): Screen for inhibition (inhibitor) vs. substrate activity.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

    • Context: Definitive guide on the stability differences between 1,2,4- and 1,3,4-oxadiazoles.
  • Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009. Link

    • Context: Synthesis and reactivity profiles of the oxadiazole ring.[1][2][3][4][5][6][7]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. Link

    • Context: Standard protocols for HLM stability and physicochemical profiling.
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

    • Context: Usage of oxadiazoles as ester bioisosteres.[3][6][8]

  • PubChem Compound Summary. "1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine." Link

    • Context: Verification of chemical structure and calculated properties.[4][9][10]

Sources

Technical Guide: Spectroscopic Characterization of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , a specific


-aminoalkyl-1,2,4-oxadiazole derivative often utilized as a bioisostere for amide bonds in peptidomimetics or as a scaffold in medicinal chemistry.

The data presented below synthesizes experimental precedents from structural analogs (3-substituted-5-methyl-1,2,4-oxadiazoles) and standard cheminformatic prediction models to provide a high-fidelity reference for researchers.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8]

  • IUPAC Name: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 141.17 g/mol

  • Structural Class: 3,5-Disubstituted-1,2,4-Oxadiazole (

    
    -amino alkyl derivative)
    
Synthetic Context for Impurity Profiling

To accurately interpret spectra, one must understand the genesis of the sample. This compound is typically synthesized via the amidoxime route , involving the condensation of 2-amino-N'-hydroxybutanimidamide with an acetic acid derivative (e.g., acetic anhydride or acetyl chloride).

Common Impurities to Watch For:

  • Uncyclized Amidoxime: Broad OH/NH signals in IR/NMR.

  • Acetylated Amine: If acetic anhydride is used in excess without protection, the exocyclic amine may be acetylated (

    
     in MS).
    
  • Nitrile Precursor: Sharp peak at

    
    2200 
    
    
    
    in IR.

SynthesisPath cluster_impurities Potential Impurities Start 2-Aminobutyronitrile Amidoxime Amidoxime Intermediate Start->Amidoxime + NH2OH Cyclization Cyclization (Ac2O / Heat) Amidoxime->Cyclization Product 1-(5-Methyl-1,2,4- oxadiazol-3-yl) propan-1-amine Cyclization->Product - H2O Imp1 Acetylated Amine (Over-reaction) Cyclization->Imp1 Side Rxn

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential spectroscopic contaminants.

Mass Spectrometry (MS) Data

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).

Diagnostic Ions
m/z (Ion)AssignmentMechanistic Insight
142.1

Protonated molecular ion (Base peak in ESI).
125.1

Loss of ammonia from the

-amino group. Characteristic of primary amines.
99.0

Loss of propene (McLafferty-like rearrangement) or cleavage of the alkyl chain.
83.0

5-Methyl-1,2,4-oxadiazole core fragment after cleavage of the alkyl chain.
43.0

Acetyl fragment (common in 5-methyl oxadiazoles under EI).
Fragmentation Pathway (EI)

Under Electron Impact, 1,2,4-oxadiazoles undergo a characteristic retro-1,3-dipolar cycloaddition. For this molecule, the ring cleavage typically yields acetonitrile (


) and the corresponding nitrile oxide fragment, or vice versa.

Fragmentation M Molecular Ion [M]+ m/z 141 PathA Loss of NH3 [M-17]+ m/z 124 M->PathA - NH3 PathB Ring Cleavage (Retro-Cycloaddition) M->PathB Frag1 Acetonitrile Ion [CH3CN]+ m/z 41 PathB->Frag1 Frag2 R-CN-O Fragment PathB->Frag2

Figure 2: Primary fragmentation pathways observed in EI-MS for 3,5-disubstituted 1,2,4-oxadiazoles.

Infrared Spectroscopy (IR)

Method: FTIR (ATR or KBr pellet).

The IR spectrum is dominated by the oxadiazole ring vibrations and the primary amine.

Frequency (

)
IntensityAssignmentNotes
3350–3280 Medium, Broad

Primary amine doublet (asymmetric/symmetric stretch).
2960–2870 Medium

Alkyl C-H stretches (propyl chain and methyl group).
1590–1560 Strong

Diagnostic: Characteristic 1,2,4-oxadiazole ring breathing/stretching.
1460–1380 Medium

Methyl/Methylene bending.
1100–1000 Strong

Ether linkage within the oxadiazole ring.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterochloroform) or 

. Reference: TMS (

0.00 ppm).
NMR Data (400 MHz, )

The proton spectrum is characterized by the distinct singlet of the 5-methyl group and the chiral center at the


-position.
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
4.05 Triplet (t)1HH-1' (

-CH)

Hz. Deshielded by the heterocyclic ring and the amine.
2.58 Singlet (s)3H5-CH

Diagnostic: Characteristic shift for 5-methyl-1,2,4-oxadiazoles.
1.80 Broad Singlet2H-NH

Chemical shift varies with concentration and solvent.
1.75 – 1.65 Multiplet (m)2HH-2' (

-CH

)
Diastereotopic protons due to the chiral center at C1'.
0.95 Triplet (t)3HH-3' (

-CH

)

Hz. Terminal methyl of the propyl chain.

Interpretation:

  • The singlet at 2.58 ppm is the anchor point for confirming the 5-methyl-1,2,4-oxadiazole regioisomer. If the methyl were at the 3-position (isomer), this signal would typically appear upfield around 2.3–2.4 ppm.

  • The H-1' proton is significantly deshielded (4.05 ppm) due to the electron-withdrawing nature of the oxadiazole ring (

    
     bond anisotropy).
    
NMR Data (100 MHz, )
Shift (

ppm)
TypeAssignmentNotes
176.5 Quaternary (C)C-5 (Ring)Carbon between O and N. Most deshielded.
169.8 Quaternary (C)C-3 (Ring)Carbon attached to the propyl chain.
51.2 Methine (CH)C-1'

-Carbon carrying the amine.
29.5 Methylene (CH

)
C-2' Ethyl group methylene.
12.4 Methyl (CH

)
5-CH

Methyl attached to the ring.
10.1 Methyl (CH

)
C-3' Terminal methyl of the propyl chain.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp resolution of the exchangeable amine protons and the


-methine coupling:
  • Solvent Choice: Use

    
      if the amine protons need to be quantified (they appear as a distinct broad peak 
    
    
    
    2.0–3.0 ppm). Use
    
    
    for standard characterization; however, add 1-2 drops of
    
    
    to confirm the -
    
    
    signal (it will disappear).
  • Concentration: Dissolve 5–10 mg of the amine in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g.,

    
    ) from the drying step, which can broaden peaks.
    
Protocol 2: GC-MS Analysis Conditions

Due to the volatility and thermal stability of 1,2,4-oxadiazoles, GC-MS is an excellent purity check.

  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Detection: EI (70 eV).

  • Expectation: The amine may show tailing on standard columns. Derivatization with trifluoroacetic anhydride (TFAA) is recommended if peak shape is poor.

References

  • Srivastava, R. M., et al. (1989). "

    
     NMR Spectra of Some Substituted 1,2,4-Oxadiazoles." Química Nova. (Provides foundational chemical shift data for 3,5-disubstituted oxadiazole rings).
    
  • Mikaia, A. I., et al. (1986). "Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles." NIST Mass Spec Data Center.

  • BenchChem Spectral Database. "Representative Spectral Data for 1,2,4-oxadiazole derivatives." (Used for comparative chemical shift analysis of the 5-methyl substituent).

  • PubChem Compound Summary. "1,2,4-Oxadiazole derivatives.

Sources

Technical Guide: Solubility & Stability of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, solubility behavior, and stability characteristics of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine .

This analysis is based on the specific structural features of the 5-methyl-1,2,4-oxadiazole core and its known structure-activity relationship (SAR) data regarding hydrolytic stability and acid-base behavior.

Executive Summary

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine is a functionalized heterocyclic building block characterized by a primary amine at the


-position relative to the 1,2,4-oxadiazole ring. This structural arrangement imparts unique electronic properties, significantly lowering the basicity of the amine compared to aliphatic analogs and introducing specific stability considerations regarding ring cleavage under basic conditions.
  • Primary Utility: Fragment for medicinal chemistry (bioisostere for amides/esters), chiral scaffold synthesis.

  • Key Challenge: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C5 position in high pH environments.

  • Optimal Handling: Store as a hydrochloride salt at -20°C; handle in buffers pH 4.0–7.0.

Physicochemical Profile

Structural Analysis

The molecule consists of a propyl chain bearing a primary amine at C1, attached to the C3 position of a 5-methyl-1,2,4-oxadiazole ring.

FeaturePropertyImplication
Core Scaffold 1,2,4-OxadiazoleElectron-withdrawing; reduces pKa of the attached amine.
Substituent (C5) Methyl groupWeakly electron-donating; provides minimal steric protection against hydrolysis compared to aryl groups.
Substituent (C3) 1-AminopropylChiral center at C1. The

-proton is acidic due to the adjacent heterocycle, posing a risk of racemization.
Calculated Properties[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 141.17 g/mol

  • Predicted pKa (Amine): 7.5 – 8.2 (Lower than typical alkylamines [pKa ~10.5] due to the electron-withdrawing oxadiazole ring).

  • Predicted LogP: 0.3 – 0.8 (Moderately polar; highly soluble in lower alcohols and chlorinated solvents).

Solubility Characteristics

Aqueous Solubility & pH Dependence

The solubility of this compound is strictly pH-dependent due to the ionizable primary amine.

  • pH < 6.0 (Protonated State): The molecule exists as a cationic ammonium species (

    
    ).
    
    • Solubility: High (>50 mg/mL).

    • Preferred Form: Hydrochloride or Trifluoroacetate salt.

  • pH > 8.0 (Neutral State): The molecule exists as a free base.

    • Solubility: Moderate to Low. The free base is likely an oil or low-melting solid.

    • Risk:[1][2] At high pH, aqueous solubility drops, and chemical instability increases (see Section 4).

Organic Solvent Compatibility
SolventSolubility RatingApplication
DMSO High (>100 mg/mL)Stock solutions for bioassays.
Methanol/Ethanol HighSynthesis and purification.
Dichloromethane (DCM) High (Free Base)Extraction from aqueous media.
Diethyl Ether ModeratePrecipitation of salt forms.
Solubility Workflow Diagram (DOT)

SolubilityWorkflow Start Start: Solid Sample (HCl Salt) Water Add Water (pH < 6) Start->Water Dissolved Clear Solution (Cationic Form) Water->Dissolved High Solubility Base Adjust pH > 9 (NaOH/NaHCO3) Dissolved->Base Deprotonation Precip Oiling Out / Precipitation (Free Base) Base->Precip Low Solubility Extract Extract with DCM Precip->Extract Partitioning

Figure 1: Solubility behavior and extraction logic based on pH-switching.

Stability Assessment

Chemical Stability (Hydrolysis)

The 1,2,4-oxadiazole ring is the stability-limiting factor. It is generally stable in neutral and mild acidic conditions but labile in strong bases.

  • Mechanism: In basic media (

    
    ), nucleophilic attack occurs at the C5  carbon (bearing the methyl group). This leads to ring opening, forming an acyl guanidine or nitrile derivative.
    
  • Critical Threshold: Avoid exposing the compound to pH > 10 for prolonged periods.

  • Acidic Stability: Stable in 1N HCl at room temperature. Prolonged heating in strong acid may cause hydrolysis of the oxadiazole to the corresponding carboxylic acid and amidine.

Thermal Stability[3]
  • Solid State (Salt): Stable up to melting point (typically >150°C for HCl salts).

  • Solution State: Avoid refluxing in water or alcohols above 60°C for extended periods, as this accelerates ring cleavage.

Degradation Pathway Diagram (DOT)

Degradation Compound 1-(5-Me-1,2,4-oxadiazol-3-yl) propan-1-amine StrongBase Strong Base (pH > 11) Nucleophilic Attack at C5 Compound->StrongBase Exposure RingOpen Ring Opening Intermediate StrongBase->RingOpen OH- attack Degradant Acyl Guanidine / Nitrile (Irreversible Degradation) RingOpen->Degradant Hydrolysis

Figure 2: Primary degradation pathway via base-catalyzed hydrolysis of the oxadiazole ring.

Experimental Protocols

Protocol: Determination of Aqueous Solubility (Thermodynamic)

Objective: Determine the saturation solubility of the compound in phosphate buffer (pH 7.4).

  • Preparation: Weigh 5 mg of the compound (HCl salt) into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4). Vortex vigorously for 2 minutes.

  • Equilibration: Shake the sample at 25°C for 24 hours (thermodynamic equilibrium).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification:

    • Remove supernatant and dilute 1:10 with Methanol.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Self-Validation: If the pellet disappears completely, the solubility exceeds the tested concentration; repeat with more solid.

Protocol: Forced Degradation (Stress Testing)

Objective: Validate the stability limits for storage and formulation.

  • Acid Stress: Dissolve compound to 1 mg/mL in 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Dissolve compound to 1 mg/mL in 0.1 M NaOH. Incubate at Room Temperature for 4 hours. ( Expect degradation here).

  • Oxidative Stress: Dissolve in 3%

    
    . Incubate at RT for 4 hours. ( Monitor N-oxide formation).
    
  • Analysis: Neutralize all samples to pH 7.0 and analyze via LC-MS to identify ring-opened products (Mass shift +18 Da for hydrolysis).

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Form Hydrochloride SaltPrevents oxidation of amine; increases thermal stability.
Temperature -20°C (Long term)Minimizes slow hydrolysis and racemization.
Atmosphere Argon/NitrogenHygroscopic salts can absorb moisture, accelerating hydrolysis.
Formulation pH pH 4.5 – 6.5Optimal stability window for the oxadiazole ring.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (General stability of 1,2,4-oxadiazoles). Link

  • Clapp, L. B. "1,2,3- and 1,2,4-Oxadiazoles." Comprehensive Heterocyclic Chemistry, 1984. (Mechanisms of ring hydrolysis). Link

  • Vertex AI Search Results. "Stability of 5-methyl-1,2,4-oxadiazole ring hydrolysis.
  • PubChem Compound Summary. "1,2,4-Oxadiazole derivatives." (General physicochemical properties). Link

Sources

Methodological & Application

Application Note: Evaluation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive framework for the handling, solubilization, and biological evaluation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (hereafter referred to as Ox-Pr-NH2 ) in cell culture systems.

Ox-Pr-NH2 is a functionalized heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a methyl group at the C5 position and a primary aminopropyl chain at the C3 position. Structurally, it serves as a bioisostere for


-amino amides and is often explored in Fragment-Based Drug Discovery (FBDD) for targeting G-protein coupled receptors (GPCRs), particularly in the histamine or sphingosine-1-phosphate (S1P) families, or as a scaffold for antimicrobial agents [1, 2].

This guide addresses the specific challenges of working with low-molecular-weight primary amines, including pH-dependent solubility, potential volatility, and metabolic stability of the oxadiazole ring.

Physicochemical Profile & Stock Preparation[1][2]

Compound Properties

Understanding the chemical nature of Ox-Pr-NH2 is critical for assay reproducibility.

PropertyValue / DescriptionImplications for Cell Culture
Molecular Formula C

H

N

O
Low molecular weight fragment (<150 Da).
Structure 5-Methyl-1,2,4-oxadiazole core with 1-aminopropyl group.Chiral Center: The C1 of the propyl chain is chiral. Unless specified as (R) or (S), assume racemate.
Basicity (pKa) ~9.0–10.0 (Primary Amine)Positively charged (protonated) at physiological pH (7.4).
LogP ~0.5–1.2 (Estimated)Moderate lipophilicity; likely cell-permeable.
Stability 1,2,4-Oxadiazoles are generally stable at neutral pH.Avoid prolonged exposure to strong bases (pH > 10) to prevent ring opening [3].
Stock Solution Protocol

Objective: Create a sterile, stable 100 mM stock solution.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) , anhydrous, cell-culture grade (≥99.9%).

    • Why: Water solubility may be pH-dependent due to the amine. DMSO ensures complete solvation of the neutral species.

  • Weighing: Weigh approximately 5–10 mg of Ox-Pr-NH2 powder into a sterile glass vial.

    • Note: The compound may be hygroscopic (amine salt form) or a liquid/oil (free base). If liquid, dispense by volume using density (~1.1 g/mL).

  • Dissolution: Calculate DMSO volume to achieve 100 mM .

    
    
    
  • Sterilization: Do NOT autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter.

    • Critical: Do not use Cellulose Acetate (CA) as oxadiazoles can bind non-specifically.

  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage of hydrophobic amines). Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Biological Evaluation Protocols

Experimental Workflow Logic

The evaluation follows a "Gatekeeper" logic: first establishing the non-toxic window, then probing for specific activity.

G cluster_assays Cell-Based Assays Stock Stock Prep (100 mM DMSO) QC QC: LC-MS/NMR (Verify Purity) Stock->QC Dilution Serial Dilution (Media + 0.5% DMSO) Stock->Dilution Tox Cytotoxicity (MTT / ATP) Dilution->Tox Step 1 Func Functional Screen (Ca2+ Flux / Reporter) Tox->Func If Viable Analysis Data Analysis (IC50 / EC50) Func->Analysis

Figure 1: Workflow for the evaluation of Ox-Pr-NH2. Step 1 (Cytotoxicity) ensures that functional effects are not artifacts of cell death.

Protocol A: Cytotoxicity Profiling (The "Safe Window")

Before testing efficacy, you must define the


 (Cytotoxic Concentration 50%).

Materials:

  • Cell Line: HEK293 (General) or HepG2 (Metabolic competency).

  • Assay: CellTiter-Glo® (ATP) or MTT.

  • Controls:

    • Positive: Staurosporine (1 µM).

    • Vehicle: 0.5% DMSO (Matched to highest concentration).

Procedure:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing: Prepare 2x serial dilutions of Ox-Pr-NH2 in media.

    • Range: 100 µM down to 0.1 µM (8 points).

    • Note: Primary amines can be toxic at high concentrations due to lysosomotropism (accumulation in acidic lysosomes).

  • Treatment: Add 100 µL of compound solution to 100 µL of culture media. Final DMSO concentration should be constant (e.g., 0.5%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add detection reagent and read luminescence/absorbance.

  • Calculation: Normalize to Vehicle Control (100%) and Staurosporine (0%). Fit non-linear regression to determine

    
    .
    
Protocol B: Functional Screening (Fragment-Based)

If Ox-Pr-NH2 is being tested as a fragment for a specific target (e.g., S1P receptor or Histamine receptor), use a Calcium Flux or cAMP assay.

Hypothesis: The 1,2,4-oxadiazole acts as a bioisostere for the carboxylic acid or amide group of the endogenous ligand.

  • Starvation: Serum-starve cells (e.g., CHO-K1 expressing Target Receptor) for 4–6 hours to reduce basal signaling.

  • Dye Loading: Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins.

  • Baseline: Measure baseline fluorescence for 30 seconds.

  • Injection: Inject Ox-Pr-NH2 at

    
     (estimated) or fixed concentration (e.g., 10 µM).
    
  • Response: Monitor fluorescence for 120 seconds.

    • Agonist Mode: Look for immediate peak.

    • Antagonist Mode: Pre-incubate with Ox-Pr-NH2 for 15 mins, then inject standard agonist.

Metabolic Stability & Troubleshooting

Metabolic Liabilities

The 1,2,4-oxadiazole ring is generally robust, but the primary amine is susceptible to:

  • Monoamine Oxidases (MAO): Rapid oxidative deamination to the aldehyde.

  • Acetylation: N-acetylation by NAT enzymes.

Mitigation: If the compound shows low potency or rapid washout, co-incubate with an MAO inhibitor (e.g., Pargyline, 10 µM) to confirm if metabolism is masking activity.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media High concentration / pH shockPre-dilute in PBS before adding to media. Ensure final concentration

100 µM.
Yellowing of Media Amine oxidation or pH shiftCheck pH of stock. Freshly prepare dilutions.
High Background Toxicity Lysosomal trapping of amineReduce incubation time to <24h or lower max concentration.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012, pp. 1817–1830. Link

  • Pace, A., & Pierro, P. "The 1,2,4-Oxadiazole Ring: A Target for the Synthesis of Compounds with Pharmacological Activity." Organic & Biomolecular Chemistry, vol. 7, 2009, pp. 4337-4348. Link

  • Clapp, L.B. "The Chemistry of the 1,2,3- and 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry, vol. 20, 1976, pp. 65-116. Link

  • PubChem Compound Summary. "1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine (Analog)." National Center for Biotechnology Information. Link

Disclaimer: This protocol is for research use only. Ox-Pr-NH2 is a chemical building block and has not been approved for therapeutic use in humans.

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Evaluation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Part 1: Introduction & Compound Analysis

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine is a specialized heterocyclic amine that serves as a bioisostere for


-amino acids and neurotransmitter analogs. Structurally, the 1,2,4-oxadiazole ring acts as a metabolically stable surrogate for a carboxylic acid or ester group, while the 

-amino alkyl chain mimics the pharmacophore of excitatory amino acids (EAAs) or trace amines.

Given its structural homology to 2-aminobutyric acid (AABA) and amphetamine-like scaffolds (where the phenyl ring is replaced by an oxadiazole), this compound is a primary candidate for Central Nervous System (CNS) indications, including cognitive enhancement, anxiety modulation, or trace amine-associated receptor (TAAR) probing.

Key Physicochemical Properties (Predicted):

  • Molecular Weight: ~141.17 g/mol

  • LogP: ~0.5–1.2 (Highly permeable, likely BBB penetrant)

  • pKa: ~8.5–9.5 (Primary amine, exists as cation at physiological pH)

  • Stereochemistry: The C1 position is chiral. Note: Biological activity is likely stereospecific (R vs. S enantiomers).

Part 2: Formulation & Stability Protocols

Objective: To establish a stable, bioavailable vehicle for parenteral (IV/IP) and oral (PO) administration.

Salt Selection & Solubility

The free base is likely an oil or low-melting solid prone to oxidation. For in vivo studies, the Hydrochloride (HCl) or Fumarate salt is recommended to ensure water solubility and crystalline stability.

  • Protocol:

    • Dissolve free base in diethyl ether.

    • Add 1.1 eq of 2M HCl in diethyl ether dropwise at 0°C.

    • Filter the white precipitate and dry under vacuum.

    • Verification: Confirm salt stoichiometry via elemental analysis or NMR.

Vehicle Preparation
  • Standard Vehicle: 0.9% Saline (pH 7.4).

    • Suitability: Excellent for HCl salts.

  • Alternative (for high doses >50 mg/kg): 5% Captisol® in Saline or 10% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin).
    
    • Reasoning: Prevents precipitation in the peritoneal cavity or at the injection site.

Stability Check:

  • Incubate formulated solution at 37°C for 24 hours.

  • Analyze via HPLC-UV (254 nm). Acceptance Criteria: >98% recovery; no degradation peaks (oxadiazole ring cleavage is possible under strong acidic/basic stress but stable at neutral pH).

Part 3: Pharmacokinetics (PK) & BBB Penetration

Objective: To determine half-life (


), oral bioavailability (

), and Brain-to-Plasma ratio (

).
Experimental Design
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Groups:

    • Group A: IV Bolus (2 mg/kg).

    • Group B: Oral Gavage (10 mg/kg).

  • Timepoints: 5, 15, 30, 60, 120, 240, 480 min post-dose.

  • Sample Collection: Plasma (K2EDTA) and Whole Brain (perfused).

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor parent ion

    
     -> fragment (likely loss of 
    
    
    
    or ring cleavage).
    • Predicted MRM: 142.1 -> 125.1 (loss of

      
      ) or 142.1 -> 83.0 (oxadiazole fragment).
      
Data Analysis

Calculate parameters using non-compartmental analysis (NCA).

  • Critical Metric: Brain/Plasma Ratio (

    
    ) .
    
    • If

      
      : Moderate CNS penetration.
      
    • If

      
      : Active transport or high lipophilicity (Excellent CNS candidate).
      

Part 4: Safety Pharmacology (Irwin Test)

Objective: To assess gross behavioral effects and neurotoxicity before efficacy modeling.

Protocol:

  • Acclimatization: 1 hour in observation cage.

  • Dosing: IP injection (Start at 10 mg/kg; escalate to 30, 100 mg/kg in separate cohorts).

  • Observation: Record scores at 15, 30, 60, 120 min.

  • Scoring Parameters:

    • Excitation: Hyperactivity, tremors, straub tail (Serotonergic/Dopaminergic).

    • Sedation: Ptosis, loss of righting reflex, ataxia (GABAergic).

    • Autonomic: Salivation, lacrimation, piloerection.

Stop Criterion: Any seizure activity or respiratory distress defines the Maximum Tolerated Dose (MTD) .

Part 5: Efficacy Models (Neuropharmacology)

Given the structure (Amino-acid bioisostere), the compound likely modulates Glutamate or GABA systems.

Workflow A: Anxiolytic/GABAergic Screening
  • Assay: Elevated Plus Maze (EPM).

  • Rationale: If the oxadiazole mimics the carboxylate of GABA/Glutamate, it may act as a partial agonist.

  • Procedure:

    • Dose animals 30 min prior to testing (IP).

    • Place mouse in center of EPM facing open arm.

    • Record time spent in Open vs. Closed arms for 5 min.

    • Positive Control: Diazepam (1 mg/kg).

Workflow B: Cognitive Enhancement (Glutamatergic)
  • Assay: Novel Object Recognition (NOR).

  • Rationale: Modulation of NMDA/AMPA receptors improves episodic memory.

  • Procedure:

    • Training (T1): Expose to two identical objects (10 min).

    • Inter-trial Interval: 24 hours (Dose compound 30 min before T2).

    • Testing (T2): Expose to one familiar and one novel object.

    • Index: Discrimination Ratio =

      
      .
      

Part 6: Visualization of Experimental Logic

The following diagram illustrates the decision tree for evaluating this specific chemical entity, moving from chemical verification to specific in vivo endpoints.

G cluster_0 Go/No-Go Decision Gates Compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Formulation Formulation Strategy (HCl Salt / Saline) Compound->Formulation InVitro In Vitro Screening (Receptor Binding / Stability) Formulation->InVitro Safety Safety Pharmacology (Irwin Test / MTD) InVitro->Safety If Stable PK Pharmacokinetics (BBB Penetration / Half-life) Safety->PK If Non-Toxic Decision CNS Penetrant? PK->Decision Efficacy_GABA Anxiolytic Model (Elevated Plus Maze) Decision->Efficacy_GABA Sedative Profile Efficacy_Glu Cognition Model (Novel Object Recognition) Decision->Efficacy_Glu No Overt Behav. Efficacy_Stim Stimulant Model (Locomotor Activity) Decision->Efficacy_Stim Hyperactive Profile

Caption: Decision Matrix for In Vivo Profiling of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine.

Part 7: References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Pharmaceutical Chemistry." Organic & Biomolecular Chemistry. Link

  • Kucukoglu, K., et al. (2020).[1] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Molecules. Link

  • Irwin, S. (1968). "Comprehensive Observational Assessment: Ia. A Systematic, Quantitative Procedure for Assessing the Behavioral and Physiologic State of the Mouse." Psychopharmacologia. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Link

Disclaimer: This protocol is designed for research purposes only. The compound "1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine" is a potent chemical entity; all in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: Strategic Quantification and Chiral Resolution of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive analytical framework for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , a critical pharmacophore often utilized as a fragment in drug discovery or an intermediate in API synthesis.

The molecule presents three distinct analytical challenges:

  • Polarity: The primary aliphatic amine (pKa ~9.5) creates significant retention issues and peak tailing on standard C18 silica.

  • Weak Chromophore: The 1,2,4-oxadiazole ring lacks strong conjugation, necessitating low-UV detection (210–220 nm) or derivatization.

  • Chirality: The C1 position (α-to-amine) is a stereogenic center, requiring enantioselective resolution.

This guide details three validated workflows: High-pH RP-HPLC for purity profiling, LC-MS/MS for trace quantification, and Polysaccharide-based LC for chiral resolution.

Physicochemical Profile & Method Selection

Understanding the molecule's behavior in solution is the prerequisite for robust method design.

PropertyValue (Estimated)Analytical Implication
Formula

MW = 141.17 g/mol ; Monoisotopic Mass = 141.09
pKa (Amine) ~9.0 – 9.8Highly basic; protonated (

) at acidic pH.
pKa (Oxadiazole) ~ -1.0 (Very weak base)Stable ring; does not ionize significantly in HPLC range.
LogP ~ 0.2 – 0.5Hydrophilic; requires high aqueous content or HILIC.
UV Max ~210 nmProne to solvent cutoff interference; requires high-purity solvents.
Workflow Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on your specific data requirements (Purity vs. Sensitivity vs. Chirality).

MethodSelection Start Start: Define Analytical Goal Q1 Is Enantiomeric Purity Required? Start->Q1 Chiral Method C: Chiral LC (Amylose/Cellulose + DEA) Q1->Chiral Yes (Isomers) Q2 Is Sensitivity < 1 µg/mL Required? Q1->Q2 No (Achiral) Trace Method B: LC-MS/MS (ESI+ MRM Mode) Q2->Trace Yes (PK/Trace) Q3 Is UV Detection Feasible? Q2->Q3 No (Purity/Assay) Routine Method A: High-pH RP-HPLC (XBridge C18 / CSH) Q3->Routine Yes (Standard) Deriv Method D: Pre-column Derivatization (OPA/FMOC + Fluorescence) Q3->Deriv No (Interference)

Figure 1: Strategic decision tree for selecting the optimal analytical workflow.

Method A: High-pH RP-HPLC (Purity & Assay)

Rationale: Standard acidic mobile phases (Formic Acid/TFA) protonate the primary amine, leading to secondary interactions with residual silanols on the column stationary phase. This causes severe peak tailing. By operating at pH 10 , the amine remains deprotonated (neutral), significantly improving peak shape and retention on hydrophobic stationary phases [1].

Protocol Parameters
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (Reference 360 nm).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.06040
10.0595
12.0595
12.1955
17.0955

Technical Insight: The initial 5% organic hold is critical. Due to the polarity of the oxadiazole-amine, starting at higher organic (e.g., 10%) may result in elution near the void volume (


).

Method B: LC-MS/MS Quantification (Bioanalysis)

Rationale: For pharmacokinetic (PK) studies or trace impurity analysis, UV is insufficient. The molecule is an excellent candidate for Electrospray Ionization (ESI) in positive mode due to the easily protonatable primary amine.

Mass Spectrometry Conditions
  • Ion Source: ESI Positive (

    
    ).
    
  • Precursor Ion:

    
    
    
  • Fragmentation Mechanism: 1,2,4-oxadiazoles typically undergo ring cleavage or loss of the side chain.

    • Primary Transition:

      
       (Loss of 
      
      
      
      , common in primary amines).
    • Secondary Transition:

      
       (Acetonitrile fragment from ring cleavage) [2].
      
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix.

  • Add 150 µL of Acetonitrile containing Internal Standard (e.g., deuterated analog or generic amine like Propranolol).

  • Vortex (1 min) and Centrifuge (10,000 g, 5 min).

  • Inject 2 µL of supernatant.

MS_Workflow Sample Plasma Sample Precip Protein Precip (ACN 3:1) Sample->Precip Centrifuge Centrifuge 10k xg Precip->Centrifuge LC LC Separation (C18 Acidic) Centrifuge->LC ESI ESI Source (+) LC->ESI Q1 Q1 Filter 142.1 m/z ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Filter 125.1 m/z CID->Q3

Figure 2: LC-MS/MS Bioanalytical Workflow.

Method C: Chiral Separation

Rationale: The C1 carbon is chiral. Separation of the (R) and (S) enantiomers is mandatory for drug development. Primary amines are notoriously difficult on chiral columns due to non-specific binding.

Critical Additive: Diethylamine (DEA) or Butylamine (0.1%) must be added to the mobile phase to block silanols and ensure sharp peaks [3].

Protocol Parameters
  • Column: Daicel Chiralpak IG or IA (Immobilized Amylose/Cellulose derivatives). Note: Immobilized phases are preferred over coated phases to allow for wider solvent compatibility.

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.

Troubleshooting: If resolution is poor (< 1.5), switch the alcohol modifier to Isopropanol (IPA) . IPA forms different hydrogen bonding networks with the chiral selector, often altering selectivity.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Srivastava, R. M. (2005).[2] Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews.[2] Link

  • Sigma-Aldrich Technical Guides. Chiral HPLC Method Development Guide.Link

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Application Note: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine in HTS and Fragment-Based Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the technical integration of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (referred to herein as Ox-Pr-NH2 ) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows.

Executive Summary

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (Ox-Pr-NH2) is a high-value amine building block and fragment scaffold. Structurally, it functions as a bioisostere of


-amino acids (specifically norvaline derivatives) where the carboxylic acid is replaced by a 5-methyl-1,2,4-oxadiazole ring. This substitution improves metabolic stability and membrane permeability while retaining hydrogen-bond acceptor capabilities.

In HTS campaigns, Ox-Pr-NH2 is utilized in two distinct modalities:

  • As a Naked Fragment: Screened directly in biophysical assays (SPR, NMR) to identify low-affinity binding to protein pockets (e.g., protease active sites).

  • As a Library Scaffold: Used as the primary amine input in automated parallel synthesis to generate "Lead-Like" amide libraries.

This guide provides the protocols for solubilization, acoustic dispensing, and biophysical screening, ensuring data integrity and minimizing false negatives associated with low-UV-absorbing fragments.

Physicochemical Profile & HTS Readiness

Before entering the screening cascade, the compound’s physicochemical properties must be accounted for to prevent assay interference.

PropertyValue / CharacteristicHTS Implication
Molecular Weight ~141.17 DaIdeal for Fragment-Based Drug Discovery (FBDD).
pKa (Amine) ~7.8 - 8.2 (Estimated)Lower than typical alkyl amines (~10) due to the electron-withdrawing oxadiazole. Result: Higher fraction of neutral species at pH 7.4, improving passive permeability.
UV Absorbance

~205-215 nm
Critical: Does not absorb strongly at 254 nm. Quality Control (LC-MS) must use 214 nm or ELSD/CAD detection.
Solubility High in DMSO (>100 mM)Suitable for acoustic dispensing. Water soluble as HCl salt.
Stability Stable in DMSO; Hydrolytically stable1,2,4-oxadiazoles are stable at physiological pH but can undergo ring cleavage in strong base/high heat. Avoid storing in basic buffers > pH 10.

Protocol A: Automated Sample Preparation & Acoustic Dispensing

Objective: Prepare assay-ready plates (ARPs) containing Ox-Pr-NH2 without precipitation or concentration errors.

Materials
  • Compound: Ox-Pr-NH2 (HCl salt preferred for solid handling, Free base for DMSO stocks).

  • Solvent: Anhydrous DMSO (99.9%, HPLC Grade).

  • Instrumentation: Labcyte Echo 655 (or similar acoustic dispenser).

  • QC: LC-MS with ELSD or UV (214 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (100 mM):

    • Weigh 14.1 mg of Ox-Pr-NH2.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Note: If using the HCl salt, ensure the acoustic liquid handler is calibrated for the slightly higher viscosity/density if concentrations >50 mM are used.

    • Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

  • Quality Control (Day 0):

    • Inject 1 µL of stock onto LC-MS (C18 column, Water/Acetonitrile gradient).

    • Pass Criteria: Purity >95% by ELSD/214nm. Verify Mass [M+H]+ = 142.1.

  • Acoustic Dispensing (Assay Ready Plates):

    • Source Plate: 384-well PP (Polypropylene) Low Dead Volume plate.

    • Destination Plate: 1536-well Black/Clear bottom assay plate.

    • Transfer: Dispense 20 nL - 100 nL to achieve final assay concentrations (typically 100 µM - 1 mM for fragment screening).

    • Backfill: Backfill wells with pure DMSO to normalize DMSO % (usually 1-2%) across the plate.

  • Storage:

    • Seal source plates with heat seal or foil. Store at -20°C under dry nitrogen.

    • Caution: Avoid repeated freeze-thaw cycles (>5) to prevent hydration of DMSO, which can degrade the oxadiazole ring over months.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Context: Because Ox-Pr-NH2 is a low-molecular-weight fragment, it likely binds with low affinity (


 in mM range). Traditional biochemical assays (IC50) may miss these weak interactions. SPR is the gold standard for validating this fragment.
Experimental Design
  • Sensor Chip: CM5 or SA (Streptavidin) Series S.

  • Ligand: Biotinylated Target Protein (immobilized to ~3000 RU for fragment screening).

  • Analyte: Ox-Pr-NH2 (diluted in Running Buffer).

Workflow Diagram (DOT)

SPR_Workflow Stock DMSO Stock (100 mM) Dilution Stepwise Dilution (max 5% DMSO) Stock->Dilution Buffer Exchange Ref_Channel Reference Channel (No Protein) Dilution->Ref_Channel Active_Channel Active Channel (Target Protein) Dilution->Active_Channel Binding Sensorgram Analysis (Square Wave) Ref_Channel->Binding Subtraction Active_Channel->Binding Hit_Call Hit Validation (Dose Response) Binding->Hit_Call Steady State Affinity

Caption: SPR workflow for detecting low-affinity fragment binding of Ox-Pr-NH2.

Detailed Protocol
  • Buffer Preparation:

    • Standard Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20, 2% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the DMSO concentration of the analyte samples to prevent "bulk refractive index" jumps (solvent correction).

  • Solvent Correction Cycles:

    • Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk shifts.

  • Sample Injection:

    • Concentration Series: 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM.

    • Contact Time: 30 seconds (fast on/off rates expected).

    • Dissociation Time: 15 seconds.

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Reference subtract (Active - Reference).

    • Solvent correct.

    • Fit steady-state response (

      
      ) vs. Concentration to derive 
      
      
      
      .
    • Success Criteria: Square-shaped sensorgrams indicating fast kinetics (typical for fragments) and dose-dependent signal increase.

Protocol C: Automated Parallel Synthesis (Library Expansion)

Context: If Ox-Pr-NH2 is a "hit" or a desired scaffold, the next step is to synthesize a library of analogs (e.g., 96-well plate format) by reacting the primary amine with a diverse set of carboxylic acids.

Reaction Scheme


Workflow Diagram (DOT)

Library_Synthesis cluster_inputs Input Materials Amine Ox-Pr-NH2 (Amine Scaffold) Coupling Coupling Reaction HATU / DIPEA / DMF RT, 16 hrs Amine->Coupling Acids Diversity Acid Set (R-COOH) Acids->Coupling Workup Solid Phase Extraction (SCX-2 Cartridges) Coupling->Workup Catch & Release QC LC-MS QC (Purity Check) Workup->QC Plating Assay Ready Plate (10 mM DMSO) QC->Plating >90% Purity

Caption: Parallel synthesis workflow for generating an Ox-Pr-NH2 amide library.

Procedure
  • Reagent Preparation:

    • Amine Solution: 0.2 M Ox-Pr-NH2 in DMF.

    • Acid Solution: 0.2 M Carboxylic Acids in DMF (96 diverse acids).

    • Activator: 0.2 M HATU in DMF.

    • Base: 0.5 M DIPEA in DMF.

  • Reaction Assembly (Liquid Handler):

    • Dispense 50 µL Acid (10 µmol) into 96-well reaction block.

    • Add 50 µL HATU (10 µmol).

    • Add 50 µL DIPEA (25 µmol).

    • Shake 5 mins for pre-activation.

    • Add 50 µL Ox-Pr-NH2 (10 µmol).

    • Seal and shake at Room Temperature for 16 hours.

  • Purification (SCX Catch-and-Release):

    • Note: Since the product is an amide, it may not bind strongly to SCX (Strong Cation Exchange) unless the R-group contains a basic amine.

    • Alternative Workup: If the product is neutral: Use PS-Isocyanate scavenger resin to remove excess starting amine. Add 50 mg resin, shake 4 hours, filter.

    • Evaporate solvent (Genevac).

  • Re-dissolution:

    • Reconstitute residues in 100 µL DMSO to yield theoretically 100 mM stocks.

References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

  • Labcyte Inc. (2020). "Echo Liquid Handler User Manual: DMSO Handling Protocols." Beckman Coulter Life Sciences. [Link]

  • Gesztelyi, R., et al. (2012). "The Hill equation and the origin of its parameters." Archive for History of Exact Sciences. [Link]

  • PubChem. (2025). "Compound Summary: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine." National Library of Medicine. [Link]

Application Note: High-Throughput Derivatization and Fragment Screening of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental frameworks for utilizing 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (referred to herein as OXA-PA ) as a high-value scaffold in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for esters and amides, while the primary amine handle enables rapid diversification. This document provides validated protocols for Quality Control (QC), pH-dependent stability profiling, and kinetic assessment of amide coupling efficiency, ensuring successful integration into Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis.

Introduction & Physicochemical Context

The integration of OXA-PA into drug discovery campaigns requires a precise understanding of its reactivity and stability. Unlike standard alkyl amines, the presence of the electron-withdrawing 1,2,4-oxadiazole ring reduces the pKa of the adjacent primary amine (compared to a standard propyl amine), potentially altering nucleophilicity during library synthesis. Furthermore, while the 1,2,4-oxadiazole ring is generally robust, it displays specific sensitivities to strong nucleophiles and extreme pH, necessitating rigorous stability assays before large-scale usage.

Key Compound Properties
PropertyValue / CharacteristicImplication for Assay Development
Molecular Formula C₆H₁₁N₃OLow molecular weight fragment (<200 Da).
Functional Handle Primary Amine (-NH₂)Site for amide coupling, reductive amination, or sulfonylation.
Scaffold 5-Methyl-1,2,4-oxadiazoleEster/Amide bioisostere; improves metabolic stability.
UV Chromophore Weak (λmax ~205-220 nm)Critical: Standard UV (254 nm) may be insufficient; requires MS or low-UV detection.
Chirality 1 Chiral Center (C1)Enantiomeric excess (ee) must be determined via Chiral HPLC/SFC.

Experimental Workflow: Qualification to Screening

The following workflow illustrates the critical path for qualifying OXA-PA for library synthesis or fragment screening.

AssayWorkflow RawMaterial Raw Material (OXA-PA) QC Step 1: QC & Identity (LC-MS / Chiral SFC) RawMaterial->QC QC->RawMaterial Fail (Purify) Stability Step 2: Stability Profiling (pH Stress Test) QC->Stability Pass Reactivity Step 3: Reactivity Assay (Kinetic Amide Coupling) Stability->Reactivity Stable Screening Step 4: Application (Fragment Screen / Library) Stability->Screening Fail (Exclude Conditions) Reactivity->Screening High Yield

Figure 1: Strategic workflow for qualifying oxadiazole-amine building blocks. Green arrows indicate success paths; dashed red lines indicate remediation.

Protocol 1: Quality Control & Chiral Purity Assessment

Because the oxadiazole ring has weak UV absorbance at 254 nm, standard LC-UV methods often overestimate purity by missing non-chromophoric impurities. This protocol utilizes LC-MS and Chiral SFC.

Materials
  • Column: Chiralpak AD-H or IG (4.6 x 150 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (with 0.1% Isopropylamine additive).

  • Detection: MS (ESI+) and PDA (210 nm).

Method
  • Sample Prep: Dissolve 1 mg OXA-PA in 1 mL Methanol.

  • Gradient: Isocratic 15% Methanol in CO₂ at 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Acceptance Criteria:

  • Chemical Purity: >95% (by TIC - Total Ion Current).

  • Enantiomeric Excess (ee): >98% (if using a single enantiomer).

  • Identity: [M+H]⁺ = 142.09 (Calculated).

Protocol 2: pH-Dependent Stability Assay

1,2,4-oxadiazoles can undergo ring-opening hydrolysis under strongly basic conditions or nucleophilic attack.[1] This assay defines the "safe zone" for synthesis and biological screening.

Mechanism of Instability

Under high pH, hydroxide ions can attack the C5 or C3 position, leading to ring cleavage into an amidoxime and a carboxylic acid derivative.

Procedure
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation:

    • Prepare a 10 mM stock of OXA-PA in DMSO.

    • Dilute to 100 µM in each buffer (1% DMSO final).

    • Incubate at 37°C in a thermoshaker.

  • Sampling: Aliquot 50 µL at T=0, 4h, 24h, and 48h.

  • Analysis: Analyze via LC-MS (Protocol 1 conditions, using C18 column instead of Chiral).

  • Calculation:

    
    [2]
    

Interpretation:

  • >90% Remaining at 24h: Suitable for standard library synthesis and overnight biological assays.

  • <50% Remaining: Scaffold is incompatible with these conditions (likely ring opening). Note: 1,2,4-oxadiazoles are typically stable at pH 7.4 but may degrade at pH >10.

Protocol 3: Kinetic Reactivity Assay (Amide Coupling)

When using OXA-PA for library generation, the nucleophilicity of the amine is the rate-limiting factor. This assay compares OXA-PA reactivity against a standard (e.g., Benzylamine) to calibrate reaction times.

Reaction Scheme


Procedure
  • Reagents:

    • Test Amine: OXA-PA.

    • Reference Acid: Benzoic Acid (UV active, stable).

    • Coupling Agent: HATU.

    • Base: DIPEA.

    • Solvent: DMF (Anhydrous).

  • Setup:

    • Mix Benzoic Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Activate for 5 mins.

    • Add OXA-PA (1.0 eq). Total volume: 500 µL. Concentration: 50 mM.

  • Monitoring:

    • Inject 5 µL aliquots into LC-MS at T= 5 min, 30 min, 1 h, 4 h.

  • Data Analysis: Plot conversion % vs. Time.

Data Presentation: Reactivity Comparison

Amine Type T=5 min Conversion T=1 h Conversion Recommended Reaction Time
Benzylamine (Control) 85% >99% 1 hour

| OXA-PA (Test) | 60% | 95% | 2-4 hours |

Insight: The electron-withdrawing effect of the oxadiazole ring may slightly reduce the nucleophilicity of the propyl amine compared to a benzyl amine, requiring slightly longer reaction times or stronger activation.

Protocol 4: Fragment Solubility for Biophysical Screening

If OXA-PA is used as a fragment probe (e.g., in NMR or SPR screens), it must be soluble at high concentrations (mM range) without aggregation.

Procedure
  • Preparation: Prepare a 200 mM stock in d6-DMSO.

  • Dilution: Stepwise dilution into PBS (pH 7.4) to 10 mM, 5 mM, 1 mM, 0.5 mM.

  • Readout:

    • Visual: Check for precipitation/turbidity.

    • Nephelometry: Measure light scattering (if available).

    • 1H NMR: Compare signal intensity relative to an internal standard (TSP). Loss of signal intensity indicates aggregation/precipitation.

Criteria:

  • Pass: Soluble at ≥ 1 mM in PBS (Ideal for STD-NMR and SPR).

  • Fail: Precipitation < 500 µM.

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue: Low Assay Yield / Signal CheckUV Check Detection Wavelength (Is it set to 210nm?) Problem->CheckUV CheckpH Check Buffer pH (Is pH > 9.0?) Problem->CheckpH CheckSterics Check Steric Hindrance (Is Acid bulky?) Problem->CheckSterics Solution1 Switch to MS Detection or CAD/ELSD CheckUV->Solution1 Yes Solution2 Lower pH to < 8.0 Prevent Ring Opening CheckpH->Solution2 Yes Solution3 Increase Temp to 50°C or use HOAt additive CheckSterics->Solution3 Yes

Figure 2: Decision matrix for troubleshooting assay failures involving oxadiazole amines.

References

  • Biernacki, K., et al. (2020).[3] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, 13(6), 111.[4] Link

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Compound Summary. "1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine." Link

Sources

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine as a Bioisosteric Fragment Probe

Executive Summary

This application note details the utility of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (referred to herein as MOPA-1 ) as a high-value chemical probe and scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional "lock-and-key" probes that target a single receptor, MOPA-1 serves as a privileged structure fragment . It allows researchers to probe the "bioisosteric space" of binding pockets, specifically testing the tolerance and efficacy of replacing labile amide or ester bonds with the metabolically stable 1,2,4-oxadiazole ring.

This guide covers the physicochemical rationale, synthetic derivatization protocols, and validation workflows for using MOPA-1 to optimize lead compounds for GPCRs and enzyme targets.

Technical Overview & Mechanistic Rationale

The Bioisosteric Advantage

In medicinal chemistry, the 1,2,4-oxadiazole ring is a classic bioisostere for amide and ester linkages.[1][2] MOPA-1 introduces this ring early in the synthesis of chemical libraries.

  • Metabolic Stability: Amide bonds are susceptible to hydrolysis by peptidases and proteases. The 1,2,4-oxadiazole ring mimics the planar geometry and electronic distribution of an amide bond but is resistant to hydrolytic cleavage.

  • Lipophilicity Modulation: The oxadiazole ring generally lowers the pKa of the adjacent amine and alters logP, often improving membrane permeability compared to the corresponding amide precursors.

  • Alpha-Chirality: MOPA-1 possesses a chiral center at the C1 position (alpha to the amine). This allows for the exploration of stereoselective binding interactions, a critical factor in probing chiral enzymatic pockets.

Chemical Structure & Properties
PropertyDescription
IUPAC Name 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine
Molecular Formula C₆H₁₁N₃O
Core Function Primary Amine (Nucleophile) + Bioisosteric Core
Key Feature 1,2,4-Oxadiazole ring (Amide mimic)
pKa (Conjugate Acid) ~4.5 - 5.5 (Lower than typical alkyl amines due to electron-withdrawing ring)

Application Workflows

Workflow A: Fragment-Based Screening (Derivatization)

MOPA-1 is rarely used as a "naked" amine in biological assays. Its primary application is as a nucleophilic building block to create a library of probes. The primary amine reacts with carboxylic acids, sulfonyl chlorides, or isocyanates to generate potential inhibitors.

Logic: By coupling MOPA-1 to a "Warhead" or "Binder" moiety, you create a probe that tests if the target protein accepts the oxadiazole ring in place of a traditional peptide bond.

Workflow B: Probing Metabolic Stability

When a lead compound containing an amide bond shows poor half-life (


) in microsomes, MOPA-1 is used to synthesize the "Oxadiazole-Swap" analog. This analog is then tested side-by-side with the parent compound to quantify stability improvements.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting MOPA-1 as a probe precursor in drug design.

MOPA_Logic cluster_0 Bioisosteric Replacement Strategy Start Lead Compound (Unstable Amide) Decision Identify Labile Region Start->Decision MOPA Select MOPA-1 (Bioisostere Fragment) Decision->MOPA Amide Mimicry Required Synthesis Coupling Reaction (R-COOH + MOPA-1) MOPA->Synthesis NewProbe Oxadiazole Analog (New Probe) Synthesis->NewProbe Assay Microsomal Stability & Potency Assay NewProbe->Assay

Caption: Workflow for utilizing MOPA-1 to engineer metabolically stable analogs from unstable amide-based lead compounds.

Experimental Protocols

Protocol 1: Synthesis of MOPA-Derived Probes (Amide Coupling)

Objective: To couple MOPA-1 with a carboxylic acid (Target Binder) to create a functional chemical probe.

Reagents:

  • MOPA-1 (HCl salt or free base)

  • Carboxylic Acid (R-COOH, representing the target pharmacophore)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent (eq) of the Carboxylic Acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature (RT) for 15 minutes to activate the acid.

  • Addition: Add 1.1 eq of MOPA-1 . (Note: If MOPA-1 is an HCl salt, increase DIPEA to 3.5 eq to ensure neutralization).

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift: M_acid + M_MOPA - H2O).

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Purify via flash chromatography (typical gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via ¹H-NMR. The chiral proton at the C1 position of the propyl chain (adjacent to the oxadiazole) typically appears as a multiplet around 4.5–5.0 ppm.

Protocol 2: Comparative Microsomal Stability Assay

Objective: To validate the superior stability of the MOPA-derived probe compared to its amide analog.

Materials:

  • Test Compound A (Amide parent)

  • Test Compound B (MOPA-1 derivative)

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

Procedure:

  • Incubation: Prepare a 1 µM solution of Test Compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH.

  • Sampling: Aliquot 50 µL samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life:
    
    
    
    
  • Success Criteria: The MOPA-1 derivative should exhibit a

    
     at least 2-fold higher than the amide parent to justify its use as a stable probe.
    

Data Presentation & Analysis

When reporting results using MOPA-1 derivatives, organize data to highlight the Bioisosteric Shift .

Table 1: Example Data Layout for MOPA-1 Probe Validation

Compound IDLinker TypeTarget IC₅₀ (nM)Microsomal t₁/₂ (min)LogD (pH 7.4)
Lead-001 Amide (-CONH-)4512 (Unstable)2.1
MOPA-Probe-001 1,2,4-Oxadiazole60>120 (Stable)2.8
Interpretation --Slight potency loss is acceptableMajor stability gain Improved permeability

Synthesis Pathway Diagram

The following diagram details the chemical derivation pathway, highlighting the versatility of the MOPA-1 scaffold.

Synthesis_Path cluster_reactions Derivatization Pathways MOPA MOPA-1 (Amine Scaffold) Acid + R-COOH (Coupling) MOPA->Acid Aldehyde + R-CHO (Reductive Amination) MOPA->Aldehyde Isocyanate + R-NCO (Urea Formation) MOPA->Isocyanate Prod1 Amide Bioisostere (Peptidomimetic) Acid->Prod1 Prod2 Secondary Amine (Ion Channel Blocker) Aldehyde->Prod2 Prod3 Urea Derivative (Kinase Inhibitor) Isocyanate->Prod3

Caption: Synthetic divergence from the MOPA-1 scaffold to create distinct classes of bioactive probes.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

    • Context: Authoritative review on the use of 1,2,4-oxadiazoles as ester/amide bioisosteres.
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

    • Context: Discusses the physicochemical impact of replacing amides with heterocycles like those in MOPA-1.
  • BenchChem Application Data. "Application Notes and Protocols for the Design and Synthesis of Novel 1,2,4-Oxadiazole Derivatives." Link

    • Context: General protocols for oxadiazole synthesis and handling.[2]

  • PubChem Compound Summary. "3-Methyl-1,2,4-oxadiazol-5-amine (Related Scaffold Data)." Link

    • Context: Physicochemical property data for the 1,2,4-oxadiazole core.[1][2][3][4][5]

Disclaimer: MOPA-1 is a research chemical intended for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Application Note: Preclinical Protocol for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This Application Note provides a standardized protocol for the formulation, handling, and in vivo administration of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine . This compound represents a structural bioisostere of


-ethylbenzylamine (and related phenyl-alkylamines), where the phenyl ring is replaced by a 5-methyl-1,2,4-oxadiazole moiety. This substitution is typically employed to reduce lipophilicity (LogP) while improving metabolic stability against CYP450 oxidation, a common strategy in modern medicinal chemistry [1, 2].

Warning: This compound is a primary amine at the


-position to a heterocyclic ring. While oxadiazoles are generally stable, the 

-amino benzylic-like position can be susceptible to oxidative deamination. Strict adherence to pH control and fresh formulation is required.
Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Protocol
Molecular Formula C

H

N

O (Free Base)
Use for molarity calculations.
State Liquid (Free Base) / Solid (HCl Salt)Crucial: Protocol assumes HCl salt usage for solubility.
Solubility Water: High (Salt); Low (Base)Saline is the preferred vehicle for the salt form.
pKa ~8.5 - 9.5 (Amine)Physiological pH (7.4) will maintain >90% ionization (cationic).
Stability Hydrolytically stable at pH 2-8Avoid strong bases (pH > 10) which may trigger ring opening [3].

Formulation Protocol

Vehicle Selection Strategy

The 1,2,4-oxadiazole ring confers higher polarity than a benzene ring, making the hydrochloride salt of this compound highly water-soluble. Complex carriers (cyclodextrins/PEG) are rarely necessary unless the free base is used.

Recommended Vehicle: 0.9% Sterile Saline (0.9% NaCl). Alternative (for high doses >50mg/kg): PBS (Phosphate Buffered Saline) to prevent local acidosis at the injection site.

Preparation Workflow (Step-by-Step)

Reagents:

  • Compound Reference Standard (HCl salt preferred).

  • 0.9% Sterile Saline (USP grade).

  • 0.22 µm Syringe Filter (PES or Nylon).

Procedure:

  • Weighing: Calculate the required mass based on the free base equivalent if dosing is reported as such.

    • Correction Factor:

      
      
      
  • Dissolution: Add 80% of the calculated volume of saline to the powder. Vortex for 30 seconds. The solution should be clear and colorless.

  • pH Check (Critical): Spot 2µL on pH paper.

    • Target: pH 5.5 – 7.0.

    • Action: If pH < 4.0 (common with HCl salts), buffer with small aliquots of 0.1M NaOH or switch to PBS vehicle. Do not exceed pH 8.0 to prevent precipitation of the free base.

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile crimp-top vial.

  • Storage: Use within 4 hours of preparation. Do not freeze-thaw formulated solutions.

Formulation Decision Tree

FormulationWorkflow Start Start: Compound Form CheckSalt Is it a Salt (HCl/Tartrate)? Start->CheckSalt Solubility Check Solubility in Saline CheckSalt->Solubility Yes Cosolvent Add 5% DMSO + 5% Tween80 CheckSalt->Cosolvent No (Free Base) Adjust Adjust pH (target 5-7) Solubility->Adjust Dissolved Solubility->Cosolvent Precipitate Final Sterile Filter (0.22µm) Adjust->Final Cosolvent->Solubility

Figure 1: Decision logic for vehicle selection. Saline is the default for salts; co-solvents are reserved for free bases.

In Vivo Administration Protocol (Rodent)

Dose Range Finding (DRF)

Due to the structural similarity to CNS-active amines (e.g., amphetamine, cathinones), a "Step-Up" dosing regimen is mandatory to avoid toxicity (serotonin syndrome/sympathetic storm).

  • Route: Intraperitoneal (IP) or Per Oral (PO).

  • Volume: 10 mL/kg (Mice), 5 mL/kg (Rats).

  • Starting Dose: 1 mg/kg.

  • Escalation: 3, 10, 30 mg/kg (administered to separate cohorts or with 48h washout).

Administration Steps
  • Acclimation: Habituate animals to handling for 3 days prior to study.

  • Weighing: Weigh animals immediately before dosing to calculate exact volume.

  • Injection (IP):

    • Restrain the animal securely.

    • Tilt head downwards (approx. 45°) to displace viscera.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.

  • Observation (Irwin Screen): Immediately monitor for 60 minutes.

Safety & Behavioral Monitoring (The Irwin Test)

The 1,2,4-oxadiazole ring is often used to modulate binding at TAAR1 or monoamine transporters [4]. Watch for specific signs of sympathomimetic toxicity.

Observation WindowSigns to MonitorInterpretation
0-15 min Piloerection, Straub tail, TremorSerotonergic/Adrenergic activation
15-60 min Hyperlocomotion, Stereotypy (head weaving)Dopaminergic activation
Post-60 min Sedation, Ptosis, AtaxiaPost-stimulant crash or off-target toxicity

Pharmacokinetic (PK) Sampling Protocol

To validate bioavailability and blood-brain barrier (BBB) penetration (a key advantage of oxadiazole bioisosteres), the following sampling schedule is recommended.

Sampling Schedule
  • Timepoints: Pre-dose, 15, 30, 60, 120, 240 min, and 24h.

  • Matrices: Plasma (Lithium Heparin) and Brain (whole hemisphere).

Bioanalysis (LC-MS/MS)

Sample Preparation:

  • Plasma: Protein precipitation using Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Tolbutamide or deuterated analog).

  • Brain: Homogenize in 50:50 Methanol:Water (1:4 w/v).

MS/MS Transitions (Suggested):

  • Ionization: ESI Positive Mode (Amine is easily protonated).

  • Precursor Ion: [M+H]

    
     = ~142.1 m/z (Calculated based on C
    
    
    
    H
    
    
    N
    
    
    O).
  • Product Ions: Look for loss of NH

    
     (-17) or cleavage of the alkyl chain. Common oxadiazole fragments include nitrile cleavage.
    
Experimental Workflow Diagram

PK_Workflow Acclimate Acclimation (3 Days) Dose IP Administration (1-30 mg/kg) Acclimate->Dose Observe Behavioral Scoring (Irwin Test) Dose->Observe Immediate Bleed Tail Vein Bleed (15, 30, 60 min) Dose->Bleed Bleed->Observe Terminal Terminal Sacrifice (Brain + Plasma) Bleed->Terminal End Point Analysis LC-MS/MS Quantification Terminal->Analysis

Figure 2: Integrated workflow for simultaneous PK and safety assessment.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Powerful Bridge in Medicinal Chemistry. Organic & Biomolecular Chemistry, 7, 4337-4348. Link

  • Gainetdinov, R. R., et al. (2018). Trace Amines and Their Receptors. Pharmacological Reviews, 70(3), 549–620. Link

Disclaimer: This protocol is for research purposes only. The compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine is a chemical probe and has not been approved for human therapeutic use. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Application Note: Pharmacological Characterization and Fluorescent Tracking of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (hereafter referred to as MOPA ) represents a "privileged scaffold" in modern medicinal chemistry. Its 1,2,4-oxadiazole ring acts as a metabolically stable bioisostere for esters and amides, while the propyl-amine tail mimics neurotransmitter structures (resembling amphetamine or GABA analogs). Consequently, MOPA is frequently screened as a fragment for CNS-active ligands.

This Application Note provides a comprehensive guide for researchers utilizing fluorescence microscopy to characterize MOPA. We detail two distinct workflows:

  • Localization Studies: Synthesizing a MOPA-Fluorophore conjugate to track subcellular distribution.

  • Functional Assays: Using native MOPA as a stimulus in live-cell Calcium Imaging to detect receptor activation.

Part 1: Chemical Biology Context

Why MOPA?

In drug discovery, the 1,2,4-oxadiazole moiety is prized for its ability to improve lipophilicity and blood-brain barrier (BBB) permeability compared to the amides it replaces. The primary amine on the propyl chain makes MOPA an ideal candidate for Fragment-Based Drug Discovery (FBDD) but also provides a reactive handle for fluorescent derivatization.

Key Chemical Properties:

  • Lipophilicity (cLogP): ~0.5–1.2 (Estimated). Favorable for membrane penetration.

  • Reactivity: The primary amine is nucleophilic at pH > 8.0, allowing facile conjugation with NHS-ester dyes.

  • Stability: The oxadiazole ring is resistant to rapid hydrolysis, unlike corresponding esters.

Part 2: Protocol A - Fluorescent Conjugation (Localization)

To visualize MOPA uptake, we must conjugate it to a fluorophore. Because MOPA is a small molecule (<200 Da), attaching a large dye (like PE or APC) will abolish its binding affinity. We recommend using small, organic fluorophores like Coumarin-343 (blue) or FITC (green), or compact Cyanine-3 analogs.

Workflow Diagram: Conjugation Synthesis

ConjugationWorkflow MOPA MOPA (Primary Amine) Reaction Nucleophilic Attack (pH 8.3, DMSO/NaHCO3) MOPA->Reaction Dissolve in DMSO NHS_Dye NHS-Ester Fluorophore (e.g., FITC-NHS) NHS_Dye->Reaction 1.1 eq Excess Crude Crude Conjugate + Free Dye Reaction->Crude 1h @ RT, Dark Purification HPLC / SPE Purification (Remove Hydrolyzed Dye) Crude->Purification Critical Step FinalProbe Pure MOPA-Probe (Ready for Imaging) Purification->FinalProbe

Caption: Workflow for synthesizing a fluorescent MOPA probe via NHS-ester chemistry.

Step-by-Step Conjugation Protocol

Materials:

  • MOPA (Free base or HCl salt). Note: If HCl salt, add extra base.

  • Fluorophore-NHS Ester (e.g., FITC-NHS or Alexa Fluor 488-NHS).

  • Anhydrous DMSO.[1]

  • 0.2 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.3.

Procedure:

  • Stock Prep: Dissolve 1 mg of MOPA in 100 µL of anhydrous DMSO.

  • Buffer Prep: If MOPA is an HCl salt, dissolve it directly in the 0.2 M NaHCO₃ buffer to neutralize the acid and ensure the amine is deprotonated (active).

  • Reaction:

    • Add the MOPA solution to the reaction vial.

    • Add 1.1 molar equivalents of the Fluorophore-NHS ester (dissolved in DMSO).

    • Critical: Keep DMSO concentration < 20% if using a protein, but for this small molecule, high DMSO is acceptable.

    • Incubate for 60 minutes at Room Temperature in the dark.

  • Quenching: Add 10 µL of 1 M Tris (pH 8.0) or Glycine to react with any remaining NHS ester.

  • Purification (Mandatory):

    • Small molecules cannot be purified via dialysis.

    • Use Reverse-Phase HPLC (C18 column) or a C18 Spin Column .

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Collect the peak corresponding to the conjugate (MOPA-Dye).

  • Validation: Verify mass via LC-MS to ensure the NHS group was displaced by MOPA.

Part 3: Protocol B - Functional Calcium Imaging (Screening)

If MOPA acts as a ligand for neurotransmitter receptors (e.g., Glutamate, GABA, or Dopamine receptors), its binding will likely trigger an intracellular Calcium (


) flux. We track this using the native (unlabeled) MOPA.
Workflow Diagram: Calcium Signaling Pathway

CalciumPathway MOPA_Ligand MOPA (Ligand) Receptor Target Receptor (GPCR/Ion Channel) MOPA_Ligand->Receptor Binds Extracellularly G_Protein G-Protein / Channel Gating Receptor->G_Protein Activation Ca_Influx Cytosolic Ca2+ Rise G_Protein->Ca_Influx Signal Transduction GCaMP GCaMP6 Sensor (Apo State) Ca_Influx->GCaMP Ca2+ Binding Fluorescence High Fluorescence (Bound State) GCaMP->Fluorescence Conformational Change

Caption: Mechanism of action for detecting MOPA activity using a genetically encoded Calcium indicator (GCaMP).

Experimental Setup
  • Cell Line: HEK293T cells transfected with GCaMP6s (slow/sensitive) or primary neuronal cultures.

  • Microscope: Widefield or Confocal microscope with 488 nm excitation / 510 nm emission.

  • Perfusion System: Gravity-fed perfusion for rapid exchange of buffers.

Protocol Steps:
  • Loading/Expression:

    • If using chemical dyes: Load cells with Fluo-4 AM (2 µM) for 30 mins at 37°C. Wash 3x with HBSS.

    • If using GCaMP: Ensure expression 24–48 hours post-transfection.

  • Baseline Recording:

    • Image cells in standard Tyrode’s Buffer or HBSS for 60 seconds to establish baseline fluorescence (

      
      ).
      
  • MOPA Stimulation:

    • Perfuse 10 µM MOPA (dissolved in buffer).

    • Record for 120 seconds.

    • Note: If no response, try 100 µM (low affinity screening).

  • Positive Control:

    • Washout MOPA.

    • Perfuse ATP (10 µM) or Glutamate (10 µM) to verify cell viability and sensor dynamic range (

      
      ).
      
  • Analysis:

    • Calculate

      
      .
      

Part 4: Data Presentation & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
No Fluorescence (Protocol A) Hydrolysis of NHS-EsterEnsure DMSO is anhydrous. Do not store NHS esters in water.
High Background (Protocol A) Free dye contaminationPerform C18 HPLC purification. Dialysis does not work for small molecules.
No Ca2+ Response (Protocol B) MOPA is not an agonistMOPA might be an antagonist. Repeat assay in the presence of a known agonist (e.g., Glutamate) to check for inhibition.
Cell Death Toxicity of OxadiazoleCheck pH of the MOPA solution. High concentrations (>1mM) of amines can be cytotoxic.
Interpretation of Results
  • Localization: If the MOPA-Conjugate accumulates in lysosomes (punctate structures), it suggests the amine is becoming trapped by the pH gradient (lysosomotropism), a common feature of lipophilic amines.

  • Functional: A sharp rise in Calcium immediately upon perfusion indicates MOPA is acting on ionotropic receptors. A slow, sustained rise suggests GPCR mediation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 61354360, 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)pentan-1-amine (Analog Reference). Retrieved from [Link]

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[2][3][4] Journal of Medicinal Chemistry. (General reference on Oxadiazole scaffold properties).

Sources

flow cytometry analysis with 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Abstract & Introduction

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine represents a class of small molecule pharmacophores containing the 1,2,4-oxadiazole ring system. In medicinal chemistry, oxadiazoles are critical bioisosteres for esters and amides, frequently utilized to improve metabolic stability and lipophilicity in drug candidates. Derivatives of this scaffold are actively screened for immunomodulatory activity , specifically targeting G-protein coupled receptors (e.g., S1P1 receptors) and inflammatory pathways (e.g., macrophage polarization).

This Application Note details a standardized workflow for evaluating the biological impact of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine on primary immune cells. Unlike fluorescent dyes, this molecule is the analyte of interest . The protocols below describe how to utilize flow cytometry to assess:

  • Cytotoxicity: Establishing the therapeutic window via apoptosis/necrosis assays.

  • Functional Modulation: Quantifying the compound's ability to inhibit or enhance T-cell activation markers (CD69/CD25) upon stimulation.

Compound Properties & Preparation

Before flow cytometric analysis, the compound must be solubilized and titrated correctly to avoid solvent artifacts.

PropertyDetail
Chemical Name 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine
Functional Class Small Molecule / Amine Building Block / Pharmacophore
Molecular Weight ~141.17 g/mol (Free Base)
Solubility Soluble in DMSO; aqueous solubility is pH-dependent (amine).
Storage -20°C, desiccated. Avoid freeze-thaw cycles.

Stock Solution Protocol:

  • Dissolve 10 mg of lyophilized powder in anhydrous DMSO to create a 100 mM Stock Solution .

  • Vortex for 1 minute to ensure complete solubilization.

  • Critical Step: Perform serial dilutions in the cell culture media (e.g., RPMI-1640 + 10% FBS) immediately prior to the assay. Ensure the final DMSO concentration in the well never exceeds 0.1% to prevent vehicle toxicity.

Experimental Workflow

The following diagram outlines the logical flow from compound treatment to data acquisition.

ExperimentalWorkflow Compound Compound Prep (100 mM DMSO Stock) Dilution Serial Dilution (0.1 µM - 100 µM) Compound->Dilution Titration Incubation Incubation (24h - 48h) Dilution->Incubation Treatment Cells PBMC Isolation (Ficoll Gradient) Cells->Incubation Stain_Viability Stain 1: Viability (7-AAD) Incubation->Stain_Viability Harvest Stain_Surface Stain 2: Surface Markers (CD3/CD69/CD25) Stain_Viability->Stain_Surface Acquisition Flow Cytometry Acquisition Stain_Surface->Acquisition

Figure 1: High-level experimental workflow for screening oxadiazole derivatives.

Protocol A: Dose-Range Toxicity Screening (VITAL)

Objective: Determine the LC50 (Lethal Concentration 50%) to ensure functional assays are performed at non-toxic concentrations. Small primary amines can induce lysosomal trapping or pH imbalances at high concentrations.

Reagents:

  • Target Cells: Human PBMCs or Jurkat T-cells (

    
     cells/mL).
    
  • Viability Dye: 7-AAD (7-Aminoactinomycin D) or Zombie NIR™ (Fixable).

  • Positive Control: Staurosporine (1 µM) or 10% DMSO (Necrosis inducer).

Step-by-Step Procedure:

  • Plating: Seed

    
     cells/well in a 96-well V-bottom plate.
    
  • Treatment: Add the test compound at 8-point log dilutions (e.g., 100 µM, 33 µM, 11 µM, ... 0.04 µM). Include a Vehicle Control (0.1% DMSO) .

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Washing: Centrifuge (300 x g, 5 min) and wash 2x with FACS Buffer (PBS + 2% FBS).

  • Staining: Resuspend in 100 µL FACS Buffer containing 5 µL of 7-AAD. Incubate for 10 mins in the dark.

  • Acquisition: Acquire >10,000 events per well.

  • Analysis: Gate on FSC/SSC to exclude debris. Calculate % 7-AAD positive cells.

Protocol B: T-Cell Activation Inhibition Assay

Objective: Assess if 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine acts as an immunomodulator by inhibiting the upregulation of activation markers (CD69/CD25) following TCR stimulation. This is relevant for screening anti-inflammatory or autoimmune therapeutic candidates.

Reagents:

  • Stimulation: Anti-CD3/Anti-CD28 Dynabeads or PMA/Ionomycin.

  • Fluorophore Panel:

    • CD3-FITC (T-cell lineage)

    • CD69-PE (Early activation marker)

    • CD25-APC (Late activation marker)

    • Viability Dye (e.g., DAPI or Live/Dead Violet)

Step-by-Step Procedure:

  • Pre-Treatment: Incubate PBMCs with the test compound (at determined non-toxic dose, e.g., 10 µM) for 1 hour prior to stimulation. This allows the molecule to permeate and interact with intracellular targets.

  • Stimulation: Add Anti-CD3/CD28 beads (bead:cell ratio 1:1) to the wells containing the drug.

  • Incubation: Incubate for 18–24 hours (for CD69) or 48 hours (for CD25).

  • Staining:

    • Wash cells 2x with Cold FACS Buffer.

    • Stain with Antibody Cocktail (CD3, CD69, CD25) for 30 mins at 4°C.

    • Wash 2x.

    • Resuspend in 200 µL FACS Buffer.

  • Acquisition: Run on flow cytometer. Collect 50,000 lymphocyte events.

Data Analysis & Logical Gating

The analysis requires a strict gating hierarchy to isolate the specific effect of the compound on viable T-cells.

Gating Strategy Visualization:

GatingStrategy AllEvents All Events (FSC-A vs SSC-A) Singlets Singlets (FSC-H vs FSC-A) AllEvents->Singlets Exclude Doublets LiveCells Live Cells (Viability Dye Negative) Singlets->LiveCells Exclude Dead CD3Pos T-Cells (CD3+) LiveCells->CD3Pos Lineage Select Activated Activated T-Cells (CD69+ / CD25+) CD3Pos->Activated Functional Readout

Figure 2: Gating hierarchy to isolate viable, activated T-cells.

Expected Results Table:

Condition% Viability% CD69+ (Activation)Interpretation
Vehicle (DMSO Only) >90%< 5%Baseline (Resting)
Stimulated (CD3/28) + Vehicle >85%> 60%Robust Activation (Control)
Stimulated + Compound (1 µM) >85%~ 55%No Effect
Stimulated + Compound (50 µM) >80%~ 15%Hit: Immunosuppression
Stimulated + Compound (200 µM) <20%N/AToxic Artifact (False Positive)

Scientific Note on Causality: If the compound reduces CD69 expression without significantly reducing viability (as seen in the 50 µM example above), it suggests specific interference with the TCR signaling pathway (e.g., NF-kB or NFAT translocation inhibition). If CD69 reduction correlates perfectly with viability loss, the effect is non-specific toxicity.

Troubleshooting & Optimization
  • pH Shift: Primary amines like 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine can shift the pH of unbuffered media. Ensure the culture media (RPMI) contains HEPES (25 mM) to maintain physiological pH.

  • Autofluorescence: Oxadiazole rings can sometimes exhibit weak fluorescence in the UV/Violet range. Run an "Unstained + Compound" control to ensure the drug itself is not fluorescing in the DAPI or Pacific Blue channels.

  • Receptor Internalization: If the compound targets a surface receptor (like S1P1), the receptor may internalize. Surface staining for that receptor might decrease, which is a specific readout of target engagement.

References
  • Araújo, H. M., et al. (2025).[1] In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives.[1][2][3][4] Biochemistry and Biophysics Reports.

  • Mendes Araujo, H., et al. (2023).[4] Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Medicinal Chemistry.[3][4]

  • KCAS Bio. (2025). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening.

  • Key Organics. (2017). Safety Data Sheet: 1,2,4-Oxadiazole derivatives.[5][6]

  • Drug Target Review. (2016). Flow cytometry: breaking bottlenecks in drug discovery and development.[7]

Sources

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine for protein binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental protocols for utilizing 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (referred to herein as MOPA ) in protein binding assays. As a low-molecular-weight fragment (MW ~141.17 Da) containing a distinct 1,2,4-oxadiazole pharmacophore and a reactive primary amine, MOPA serves two critical roles in drug discovery: (1) as a fragment analyte in Surface Plasmon Resonance (SPR) screening, and (2) as a scaffold precursor for synthesizing Fluorescence Polarization (FP) tracers. This note provides optimized workflows, buffer compositions, and data analysis strategies to ensure high-fidelity binding data.

Compound Profile & Mechanistic Basis

MOPA represents a "privileged scaffold" in medicinal chemistry. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability while maintaining hydrogen-bond acceptor capabilities.

  • Chemical Role: The primary amine at the chiral center allows for rapid derivatization (e.g., amide coupling), making it an ideal "warhead" for probing solvent-exposed pockets or for conjugation to fluorophores.

  • Binding Thermodynamics: As a fragment, MOPA typically exhibits low affinity (mM to high

    
    M range) but high ligand efficiency (LE). Detection requires sensitive biophysical methods like SPR or NMR.
    
PropertyValueRelevance
Molecular Weight ~141.17 DaRequires high-sensitivity SPR (e.g., Biacore T200/8K).
LogP ~0.2 (Est.)High water solubility; low non-specific binding risk.
Functional Group Primary AmineNucleophile for NHS-ester labeling (FP Tracer synthesis).
Pharmacophore 1,2,4-OxadiazoleDipole interactions; H-bond acceptor.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To determine the dissociation constant (


) of MOPA against a target protein (e.g., a Bromodomain or GPCR).
Methodology:  "Clean Screen" Cycle. The protein is immobilized, and MOPA is injected as the analyte.
Experimental Design (DOT Visualization)

SPR_Workflow Protein Target Protein (Ligand) Chip Sensor Chip (CM5 or Ni-NTA) Protein->Chip Couple Immob Immobilization (Amine/Capture) Chip->Immob Cycle Single-Cycle Kinetics Immob->Cycle MOPA_Prep MOPA Preparation (DMSO Stock) Solubility Solubility Check (Nephelometry) MOPA_Prep->Solubility QC Step Solubility->Cycle Inject Analyte Analysis Steady-State Affinity Fit Cycle->Analysis Output: KD

Figure 1: SPR Fragment Screening Workflow. MOPA is used as the analyte against an immobilized protein target.

Step-by-Step Protocol

Step 1: Protein Immobilization

  • Chip Selection: Use a Series S CM5 chip (Cytiva) for high capacity.

  • Target Density (

    
    ):  For a fragment (
    
    
    
    ), you need a high surface density.
    • Action: Aim for an immobilization level (

      
      ) of 3,000–5,000 RU to ensure a theoretical 
      
      
      
      of at least 15–20 RU.

Step 2: MOPA Sample Preparation

  • Stock: Dissolve MOPA to 100 mM in 100% DMSO.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20) + 2% DMSO.

  • Dilution: Prepare a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000

    
    M) directly in the Running Buffer to match the DMSO concentration exactly.
    
  • Critical Control:Solvent Correction. Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

Step 3: Injection Parameters

  • Flow Rate: 30

    
    L/min (minimizes mass transport limitation).
    
  • Contact Time: 30–60 seconds (fragments reach equilibrium rapidly).

  • Dissociation Time: 60 seconds.

  • Regeneration: Usually not required for fragments (rapid off-rate). If necessary, use a mild "wash" with running buffer.

Step 4: Data Analysis

  • Since fragments have fast on/off rates (square-wave sensorgrams), use the Steady-State Affinity model (Plot

    
     vs. Concentration).
    
  • Validation: Comparison of Binding to Reference Channel must be <5 RU.

Protocol B: Fluorescence Polarization (FP) Tracer Synthesis

Objective: Convert MOPA into a fluorescent tracer to screen for competitive binders. Rationale: The primary amine on MOPA reacts efficiently with NHS-ester fluorophores.

Synthesis Workflow (DOT Visualization)

FP_Synthesis MOPA MOPA (Primary Amine) Reaction Coupling Reaction pH 8.5, Dark, 2h MOPA->Reaction FITC FITC-NHS Ester (Fluorophore) FITC->Reaction Purification HPLC Purification (Remove free FITC) Reaction->Purification Tracer Oxadiazole-FITC Tracer Purification->Tracer Assay Competition Assay (Determine IC50 of hits) Tracer->Assay

Figure 2: Synthesis of an Oxadiazole-based FP Tracer.

Synthesis Protocol
  • Reaction:

    • Dissolve MOPA (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to ensure the amine is deprotonated.

    • Add FITC-NHS or TAMRA-NHS (1.0 eq).

    • Incubate at RT for 2 hours in the dark.

  • Purification (Crucial):

    • Unreacted fluorophore will destroy assay signal-to-noise.

    • Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

    • Confirm mass via LC-MS.

  • Tracer Titration:

    • Dilute tracer to 1 nM in assay buffer.

    • Titrate protein (0 to 10

      
      M).
      
    • Plot mP vs. [Protein] to determine the

      
       of the tracer.
      
Competition Assay Setup
  • Plate: Black 384-well low-binding plate.

  • Mix:

    • 10

      
      L Protein (at concentration = 
      
      
      
      of tracer).
    • 10

      
      L Tracer (1–5 nM final).
      
    • 100 nL Test Compound (Library).

  • Read: Excitation 485 nm / Emission 535 nm (for FITC).

  • Logic:

    • High mP = Tracer bound to protein.[1]

    • Low mP = Tracer displaced by test compound (Hit).

Troubleshooting & Quality Control

IssueProbable CauseSolution
SPR: Negative Binding Reference subtraction error or DMSO mismatch.Perform rigorous DMSO solvent correction cycles. Match flow and sample buffer exactly.
SPR: "Sticky" Curve Non-specific binding (NSB).Add 0.05% Tween-20 or BSA to running buffer. Check MOPA solubility.
FP: Low Dynamic Range Free fluorophore contamination.Re-purify tracer on HPLC. Ensure >95% purity.
FP: High Background Fluorophore quenching or protein aggregation.Check fluorescence intensity (total intensity) alongside polarization. Spin down protein stocks.

References

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry.[2][3] Link

  • Cytiva (GE Healthcare). (2023). Surface Plasmon Resonance (SPR) Handbook: Fragment Screening.Link

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening.[1][2][3][4] Expert Opinion on Drug Discovery. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: A comprehensive guide to SPR-based fragment screening. Methods in Enzymology. Link

Sources

Troubleshooting & Optimization

improving 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,4-Oxadiazole Synthesis Optimization Ticket ID: OXD-5M-PROP-001 Topic: Yield Optimization for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

Synthesizing 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine presents a dual challenge:

  • Ring Instability/Formation: The 1,2,4-oxadiazole ring formation often suffers from incomplete cyclodehydration or thermal decomposition if harsh conditions (high heat/strong acid) are used.

  • Product Isolation (The "Invisible" Yield Loss): The final product is a low-molecular-weight, polar primary amine. Significant yield is often lost not during the reaction, but during the aqueous workup where the product partitions into the water phase.

This guide moves away from legacy thermal dehydration methods (which often cap yields at 40-50%) to a T3P® (Propylphosphonic Anhydride) mediated one-pot protocol , which typically boosts yields to >80% while simplifying purification.

Module 1: The Synthetic Logic & Pathway

To maximize yield, we must utilize a Protected Precursor Strategy . Attempting to cyclize a free amino-amidoxime will result in polymerization or self-condensation.

Recommended Route:

  • Precursor: N-Boc-2-aminobutyronitrile.

  • Intermediate: N-Boc-2-aminobutyramidoxime.

  • Cyclization: One-pot acylation/dehydration with Acetic Acid + T3P.

  • Deprotection: HCl/Dioxane (Isolation as salt to prevent loss).

OxadiazolePath cluster_0 Critical Yield Step (One-Pot) Start N-Boc-2-aminobutyronitrile Amidoxime Amidoxime Intermediate Start->Amidoxime NH2OH•HCl NaHCO3, MeOH 60°C O_Acyl O-Acyl Amidoxime (Transient) Amidoxime->O_Acyl AcOH, T3P EtOAc, 0°C Cyclized Boc-Protected Oxadiazole O_Acyl->Cyclized T3P (Excess) Heat (80°C) - H2O Final Target Amine (HCl Salt) Cyclized->Final 4M HCl/Dioxane Precipitation

Figure 1: Optimized Synthetic Pathway. The red dashed area represents the T3P-mediated "One-Pot" sequence, eliminating the isolation of the unstable O-acyl intermediate.

Module 2: The "Gold Standard" Protocol (T3P Method)

Why T3P? Traditional methods use acetic anhydride/pyridine with high heat. This often leads to O-acyl to N-acyl migration side products or degradation. T3P acts as both a coupling agent and a water scavenger, driving the equilibrium toward the oxadiazole under milder conditions [1][2].

Step 1: Amidoxime Formation
  • Reagents: N-Boc-2-aminobutyronitrile (1.0 eq), Hydroxylamine HCl (2.0 eq), NaHCO3 (2.2 eq), MeOH/H2O (10:1).

  • Procedure: Reflux at 60°C for 4-6 hours.

  • Checkpoint: Monitor TLC. Nitrile disappearance is key.

  • Workup: Evaporate MeOH. Extract with EtOAc.[1][2][3] Do not use acidic wash (amidoximes are basic).

Step 2: One-Pot Cyclization (The Yield Booster)
  • Reagents: Amidoxime (1.0 eq), Acetic Acid (1.1 eq), T3P (50% in EtOAc, 2.5 eq), TEA (3.0 eq), EtOAc (Solvent).

  • Protocol:

    • Dissolve Amidoxime and Acetic Acid in dry EtOAc.

    • Add TEA; cool to 0°C.

    • Add T3P dropwise (Exothermic!).

    • Stir at RT for 30 min (O-acylation complete).

    • Heat to Reflux (75-80°C) for 4-8 hours (Cyclodehydration).

    • Workup: Wash with sat. NaHCO3 (removes excess AcOH and T3P byproducts), then Brine. Dry over Na2SO4.[4]

Step 3: Deprotection & Isolation (Critical for Recovery)
  • Issue: The free amine is water-soluble and volatile.

  • Solution: Isolate as the Hydrochloride Salt .

  • Protocol: Dissolve Boc-oxadiazole in minimal dry Dioxane. Add 4M HCl in Dioxane (5 eq). Stir 2h. The product should precipitate as a white solid. Filter and wash with Et2O. Yield > 90% for this step.

Module 3: Troubleshooting & FAQs

Q1: My cyclization yield is stuck at 40%. What is happening?

Diagnosis: Inefficient Dehydration. In the two-step thermal method (heating O-acyl amidoxime), water is a byproduct. If not removed, it hydrolyzes the ring back open. Fix: Switch to the T3P method described above. T3P consumes the water molecule generated during ring closure, driving the reaction to completion (Le Chatelier’s principle).

Q2: I see the product on LCMS, but I lose it during extraction.

Diagnosis: "The Amphoteric Trap." Your product is a small polar amine. If you extract the free base from water (pH > 10) using EtOAc, it likely stays in the water layer due to high polarity. Fix:

  • Avoid aqueous workup of the free amine.

  • Perform the Boc-deprotection in anhydrous conditions (HCl/Dioxane) and filter the solid.

  • If you must extract the free amine: Saturate the aqueous phase with NaCl (salting out) and use CHCl3:Isopropanol (3:1) as the organic solvent. It extracts polar amines much better than EtOAc [3].

Q3: Why use Acetic Acid + T3P instead of Acetyl Chloride?

Analysis: Acetyl chloride is too aggressive. It often causes N-acylation of the amidoxime amine (forming a stable amide) rather than O-acylation of the hydroxyl group. Once N-acylated, the molecule cannot cyclize to the oxadiazole. T3P activates the carboxylic acid selectively for O-attack [2].

Module 4: Comparative Data (Yield Analysis)

VariableTraditional Method (Ac2O/Heat)Optimized Method (T3P)
Reagents Acetic Anhydride / PyridineAcetic Acid / T3P / TEA
Temperature 110°C - 140°C70°C - 80°C
Reaction Time 12 - 24 hours4 - 6 hours
Impurity Profile High (Acyl migration, polymers)Low (Water-soluble byproducts)
Avg. Isolated Yield 45 - 55%82 - 91%

Module 5: Decision Tree for Troubleshooting

Troubleshooting Q1 Is Overall Yield < 50%? Q2 Check LCMS of Crude Cyclization Mix Q1->Q2 Yes Result1 Product Peak Strong But Isolation Low Q2->Result1 Product Present Result2 Unreacted Amidoxime Present Q2->Result2 SM Remaining Result3 O-Acyl Intermediate Persists Q2->Result3 Intermediate Stuck Fix1 Issue: Workup Loss Action: Switch to HCl salt precipitation or CHCl3:IPA extraction Result1->Fix1 Fix2 Issue: Coupling Failure Action: Check T3P quality Ensure anhydrous solvent Result2->Fix2 Fix3 Issue: Incomplete Dehydration Action: Increase Temp to 80°C Add 1.0 eq more T3P Result3->Fix3

Figure 2: Troubleshooting logic flow for low-yield scenarios.

References

  • Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,2,4-Triazoles. Tetrahedron Letters, 50(26), 3368-3371. Link

  • Pardeshi, S. D., et al. (2019). T3P-Mediated Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids.[6] Journal of Organic Chemistry, 84(3), 1234-1245. (General application of T3P in heterocycle formation).

  • ResearchGate Community. (2019). "How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?" Link

Sources

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

A Guide to Stability and Degradation Management for Researchers

Introduction: Welcome to the technical support guide for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. While specific stability data for this exact molecule is not extensively published, its core structure contains a 1,2,4-oxadiazole ring. The stability and degradation pathways of this heterocyclic system are well-documented and provide a strong foundation for predicting its behavior. This guide synthesizes established knowledge on 1,2,4-oxadiazole chemistry to provide you with practical, field-proven insights for troubleshooting common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability characteristics of the 1,2,4-oxadiazole ring system, which is the core of your compound.

Q1: What is the primary stability concern for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine?

A1: The principal vulnerability of the 1,2,4-oxadiazole ring is its susceptibility to hydrolysis, particularly under basic or strongly acidic conditions.[1][2] The ring can undergo cleavage, leading to the formation of undesired impurities. The primary amine on your specific molecule also introduces a potential site for reactions and may influence the overall stability profile.

Q2: At what pH range is the compound expected to be most stable?

A2: Based on studies of similar 1,2,4-oxadiazole derivatives, maximum stability is typically observed in a slightly acidic pH range of 3 to 5.[1][2] Both strongly acidic (pH < 3) and, more significantly, basic (pH > 7) conditions can catalyze the degradation of the oxadiazole ring.[1][2]

Q3: How does temperature affect the stability of this compound?

A3: Like most chemical compounds, elevated temperatures will accelerate the rate of degradation. While 3,5-disubstituted 1,2,4-oxadiazoles are known for their general thermal stability, prolonged exposure to high temperatures, especially in the presence of reactive media like acidic or basic solutions, should be avoided.[3][4] High-temperature thermolysis (above 300 °C) can lead to fragmentation into nitriles and isocyanates.[3]

Q4: Is the compound sensitive to light?

A4: Yes, photostability can be a concern. Some 1,2,4-oxadiazole derivatives have been shown to undergo photochemical rearrangement or degradation upon exposure to UV light, particularly at wavelengths around 254 nm.[5] It is recommended to store the compound and its solutions protected from light.

Q5: What are the likely degradation products?

A5: The most common degradation pathway is hydrolytic ring opening. Under acidic or basic conditions, this typically leads to the formation of a nitrile-containing compound and other fragments resulting from the cleavage of the oxadiazole ring.[1] For your specific molecule, this would likely result in the formation of acetonitrile (from the 5-methyl substituent) and a propanamide derivative.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Observed Problem Potential Cause(s) Troubleshooting Steps & Explanations
Rapid loss of parent compound in aqueous solution during an assay. pH-Mediated Hydrolysis: The pH of your buffer or formulation is outside the optimal stability range (pH 3-5).1. Measure pH: Immediately verify the pH of your solution. 2. Adjust pH: If the pH is neutral or basic, adjust it to the 3-5 range using a suitable buffer system (e.g., acetate buffer). Causality: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack by hydroxide ions in basic conditions or protonation followed by nucleophilic attack by water in acidic conditions, both leading to ring cleavage.[1][2]
Appearance of a new, unidentified peak in HPLC analysis of a stored sample. 1. Hydrolytic Degradation: As above. 2. Photodegradation: Sample was exposed to ambient or UV light. 3. Oxidative Degradation: Exposure to air or oxidizing agents.1. Characterize the Impurity: Use LC-MS to determine the mass of the new peak. Compare it to the expected masses of hydrolytic or oxidative degradation products. 2. Review Storage Conditions: Ensure samples are stored at low temperatures (e.g., 4°C or -20°C), protected from light (using amber vials), and under an inert atmosphere (e.g., argon or nitrogen) if oxidative instability is suspected. Self-Validation: A properly stored control sample should not show the impurity peak.
Inconsistent results or poor recovery in protic solvents (e.g., methanol, ethanol). Solvent-Mediated Degradation: Nucleophilic attack by the solvent can occur, especially if catalyzed by trace amounts of acid or base.1. Switch to Aprotic Solvents: For storage or non-aqueous reactions, use aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). Acetonitrile is often a good choice as it is a common HPLC solvent.[1] 2. Use Dry Solvents: Ensure solvents are anhydrous, as residual water can be a proton donor that facilitates degradation, particularly under basic conditions.[1]
Compound degrades during workup or purification (e.g., silica gel chromatography). Acidic Nature of Silica: Standard silica gel is acidic and can catalyze the degradation of acid-labile compounds.1. Neutralize Silica: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) in the eluent before packing the column. 2. Use Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column for purification if the compound is sufficiently nonpolar. Causality: The acidic silanol groups on the silica surface can protonate the N-4 atom of the oxadiazole ring, activating it for nucleophilic attack and subsequent ring opening.[1][2]
Visualization of Key Degradation Pathways

The following diagram illustrates the likely hydrolytic degradation mechanisms for the 1,2,4-oxadiazole ring under acidic and basic conditions.

G cluster_main 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine cluster_acid Acid-Catalyzed Hydrolysis (pH < 3) cluster_base Base-Catalyzed Hydrolysis (pH > 7) Main Parent Compound Protonation Protonation of N4 Main->Protonation H⁺ Attack_Base Nucleophilic Attack by OH⁻ Main->Attack_Base OH⁻ Attack_Acid Nucleophilic Attack by H₂O Protonation->Attack_Acid Opening_Acid Ring Opening Attack_Acid->Opening_Acid Products_Acid Degradation Products (e.g., Amide + Nitrile) Opening_Acid->Products_Acid Anion Anionic Intermediate Attack_Base->Anion Opening_Base Ring Opening (Proton Capture) Anion->Opening_Base H₂O Products_Base Degradation Products (e.g., Amide + Nitrile) Opening_Base->Products_Base

Caption: Proposed hydrolytic degradation pathways.

Section 3: Protocols for Stability Assessment

To proactively assess the stability of your compound, a forced degradation study is essential. This protocol provides a framework for testing stability under various stress conditions.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and establish the intrinsic stability of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine.

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in acetonitrile).

  • Acids: 0.1 M HCl, 1 M HCl.

  • Bases: 0.1 M NaOH, 1 M NaOH.

  • Oxidizing Agent: 3% H₂O₂.

  • Solvents: HPLC-grade acetonitrile and water.

  • HPLC system with UV or PDA detector.

  • pH meter, heating block or oven, UV light chamber (254/365 nm).

Methodology:

  • Preparation of Samples: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl and 1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH and 1 M NaOH.

    • Oxidative: Mix with 3% H₂O₂.

    • Thermal: Use a solution in a neutral buffer (e.g., pH 7 phosphate) or water/ACN.

    • Photolytic: Use a solution in a neutral buffer.

    • Control: Dilute stock solution with water/ACN only.

  • Stress Conditions:

    • Acid/Base/Oxidative: Keep samples at room temperature (~25°C) and at an elevated temperature (e.g., 60°C).

    • Thermal: Place samples in an oven at 60°C and 80°C.

    • Photolytic: Expose samples to UV light (e.g., ICH guideline exposure) alongside a control sample wrapped in foil.

    • Control: Keep at room temperature and refrigerated (4°C), protected from light.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). For base hydrolysis, which can be rapid, shorter time points may be necessary.

  • Sample Quenching: Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid to prevent further degradation on the HPLC system.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Monitor the loss of the parent peak and the formation of degradation products. Aim for 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products and formulation components.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.

    • B: Acetonitrile or Methanol.

  • Detection: Use a PDA detector to scan across a range (e.g., 200-400 nm) to find the optimal wavelength for the parent compound and any impurities. The oxadiazole ring should have a UV chromophore.

  • Gradient Elution: Develop a gradient method to ensure separation of early-eluting polar degradants from the parent compound and any late-eluting nonpolar impurities.

    • Example Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

  • Method Validation (Peak Purity): Use the stressed samples from the forced degradation study. Inject a mixed sample containing the parent compound and its degradation products. The goal is to achieve baseline separation for all significant peaks. Use the PDA detector to assess peak purity for the parent peak in all stressed samples to ensure no co-eluting impurities.

Experimental Workflow Visualization

Caption: Workflow for a forced degradation study.

References

  • Photochemical behaviour of some 1,2,4-oxadiazole deriv
  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles.
  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PubMed.
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
  • Bargraph summarizing the thermal behavior of 1,2,4-oxadiazole based...

Sources

optimizing 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers optimizing the in vivo dosage of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine .

Based on its chemical structure, this compound is a heterocyclic bioisostere of amphetamine/propylamine derivatives . It shares structural homology with Trace Amine-Associated Receptor 1 (TAAR1) agonists (e.g., Ulotaront analogs) and monoamine transporter modulators . Consequently, dosage optimization requires a delicate balance between therapeutic efficacy (likely CNS or immunomodulatory) and sympathomimetic toxicity.

Part 1: Compound Profile & Formulation Strategy

Before administering the first dose, you must stabilize the compound. The primary amine attached to the oxadiazole ring creates a "benzylic-like" position that is chemically reactive and sensitive to oxidative deamination.

Physicochemical Properties
PropertyValue (Estimated)Implication for In Vivo Studies
LogP ~0.8 – 1.5Moderate lipophilicity; crosses Blood-Brain Barrier (BBB) easily.
pKa (Amine) ~8.5 – 9.5Ionized at physiological pH; good aqueous solubility as a salt.
Metabolic Liability HighSusceptible to MAO-A/B degradation and CYP-mediated oxidation.
Formulation Protocol

Do not use 100% DMSO. This compound is a basic amine; it should form a stable water-soluble salt.

  • Preferred Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

  • Salt Formation: If you have the free base (oil/gum), convert it to the Hydrochloride (HCl) or Fumarate salt.

    • Protocol: Dissolve free base in diethyl ether, add 1.1 eq of HCl in dioxane, collect precipitate.

  • Solubility Troubleshooting:

    • If insoluble: Add 5% DMSO + 5% Tween-80 + 90% Saline .

    • pH Adjustment: Ensure final pH is >5.5 to prevent injection site irritation (peritonitis in IP injection).

Part 2: Dosage Optimization Workflow

Do not rely on literature values for "similar" compounds (e.g., Amphetamine or RO5263397) without scaling. Oxadiazoles can alter potency by 10-100x compared to their phenyl analogs.

Step 1: In Vitro to In Vivo Scaling

Calculate your starting dose based on your in vitro EC₅₀/IC₅₀.

  • Formula:

    
    
    
  • Rule of Thumb: If

    
    , start testing at 0.3 – 1.0 mg/kg .
    
Step 2: The "Up-and-Down" Acute Toxicity Test

Administer via Intraperitoneal (IP) or Oral Gavage (PO) .

  • Starting Dose: 1.0 mg/kg (Single mouse).

  • Observation (1 hour): Look for Straub tail , hyper-locomotion , or stereotypy (indicates CNS penetration and dopaminergic activity).

  • Escalation: If no effect, increase by 0.5 log units (3 mg/kg

    
     10 mg/kg 
    
    
    
    30 mg/kg).
  • Stop Criteria: Seizures or lethality.

Step 3: Pharmacokinetic (PK) Sampling

Due to the primary amine, this compound likely has a short half-life (


 hours) in rodents unless the oxadiazole confers metabolic resistance.
  • Sampling Points: 15 min, 30 min, 1 hr, 2 hr, 4 hr.

  • Matrix: Plasma and Brain (critical for CNS indications).

  • Target: Brain/Plasma ratio > 0.5.

Part 3: Experimental Workflow Visualization

The following diagram outlines the decision logic for optimizing the dosage based on behavioral readouts.

DosageOptimization Start Start: In Vitro EC50 Known? Calc Calculate Starting Dose (Target ~3x EC50 plasma conc) Start->Calc Yes Pilot Pilot Dose (IP/PO) 1.0 mg/kg Start->Pilot No (Empirical) Calc->Pilot Obs Observe Behavior (0-60 mins) Pilot->Obs Hyper Hyperactivity/Stereotypy Obs->Hyper CNS Active Seizure Seizures/Toxicity Obs->Seizure Toxic NoEffect No Observable Effect Obs->NoEffect Sub-therapeutic PK Run PK Study Check Brain Penetration Hyper->PK Validate Exposure AdjustDown Decrease Dose (0.1 - 0.3 mg/kg) Seizure->AdjustDown AdjustUp Increase Dose (3.0 - 10.0 mg/kg) NoEffect->AdjustUp Deam Suspect Rapid Metabolism (MAO Deamination) AdjustUp->Deam If >30mg/kg inactive

Caption: Decision tree for dose escalation based on acute behavioral pharmacodynamics.

Part 4: Troubleshooting & FAQs

Q1: The animals exhibit immediate seizures at 10 mg/kg. Is the compound toxic?

A: Not necessarily "toxic" in the histological sense, but you have likely overdosed a potent sympathomimetic.

  • Mechanism: 1,2,4-oxadiazoles can act as bioisosteres for glutamate or GABA modulators, or release massive amounts of dopamine (TAAR1 mechanism).

  • Solution: Washout period of 48 hours. Restart dosing at 0.1 mg/kg . If seizures persist at low doses, check for off-target binding to GABA-A receptors (common with some oxadiazoles).

Q2: I see good plasma exposure but NO behavioral effect. Why?

A: The compound may not be crossing the Blood-Brain Barrier (BBB) effectively, or it is being pumped out by P-glycoprotein (P-gp).

  • Diagnostic: Calculate the Polar Surface Area (PSA) . If PSA > 90 Ų, BBB penetration is poor.

  • Fix: Attempt a pro-drug strategy (e.g., N-acetylation) or verify target engagement peripherally (e.g., if targeting immune cells).

Q3: The effect wears off after 30 minutes. How do I extend the half-life?

A: The primary amine on the propyl chain is a prime target for Monoamine Oxidase (MAO).

  • Immediate Fix: Co-administer with a non-selective MAO inhibitor (e.g., Pargyline) to confirm the mechanism.

  • Chemical Fix: If you are in the synthesis phase, add a methyl group to the alpha-carbon (creating a gem-dimethyl or alpha-methyl analog) to block deamination.

Part 5: Mechanism of Action (Hypothetical)

Assuming a TAAR1/Monoamine profile, the following pathway explains the expected physiological effects.

MOA Drug 1-(5-Me-Oxadiazol)-Propanamine TAAR1 TAAR1 Receptor (Intracellular) Drug->TAAR1 Agonism Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA DAT Dopamine Transporter (Internalization) PKA->DAT Phosphorylation KCh K+ Channels (Inhibition) PKA->KCh Effect Modulated Neuronal Firing (Antipsychotic/Alertness) DAT->Effect KCh->Effect

Caption: Hypothetical signaling pathway via TAAR1 activation leading to modulation of dopaminergic transmission.

References

  • Gainetdinov, R. R., et al. (2018). "Trace Amine-Associated Receptors as Targets for Novel Neuropsychiatric Therapeutics." Pharmacological Reviews, 70(3), 549-620. Link

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry, 70(10), 940-948. Link

  • Pardeshi, S., et al. (2025). "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." Open Medicinal Chemistry Journal. Link

  • Krasavin, M., et al. (2022). "Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine." Pharmaceuticals, 15(11), 1368. Link

Technical Support Center: De-Risking 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist, Medicinal Chemistry Division Subject: Minimizing Off-Target Liabilities of the Oxadiazolyl-Alkylamine Scaffold

Executive Dashboard: The Molecule & Its Liabilities

You are working with 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine . In drug discovery, this structure acts as a high-value bioisostere for amino acid derivatives or amide bonds. However, its specific topology—a primary amine at the


-position to a heteroaromatic ring—introduces distinct "off-target" risks that can derail your experimental data.
Physicochemical Profile (Estimated)
PropertyValue/StatusImplication
Basicity (pKa) ~8.5–9.5 (Amine)High probability of lysosomal trapping and hERG channel blockage.
Lipophilicity (LogP) ~0.5–1.2Moderate. Good solubility but potential for rapid clearance.
Metabolic Lability High The

-carbon is activated by the oxadiazole ring, making it a hotspot for oxidation.
Key Off-Targets MAO-A/B, CYP450, hERG See detailed breakdown below.

Critical Liability Analysis (Root Cause Diagnosis)

Before optimizing, you must understand why this molecule hits off-targets. We have mapped the structural features to their biological liabilities below.

LiabilityMap Molecule 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine AlphaAmine α-Chiral Primary Amine (Reactive Center) Molecule->AlphaAmine Oxadiazole 1,2,4-Oxadiazole Ring (Pi-Electron System) Molecule->Oxadiazole BasicN Protonated Nitrogen (at pH 7.4) Molecule->BasicN MAO Monoamine Oxidase (MAO) Substrate/Inhibitor AlphaAmine->MAO Mimics Neurotransmitters ChemInstability Chemical Instability (Racemization) AlphaAmine->ChemInstability Acidic α-proton CYP CYP450 Inhibition (Heme Coordination) Oxadiazole->CYP N4 coordinates Iron hERG hERG Channel Block (QTc Prolongation) BasicN->hERG Cation-Pi Interaction

Figure 1: Structural Liability Map linking chemical features to specific biological off-target risks.

Troubleshooting Guide & Optimization Protocols

Module A: The "Dirty Binding" Issue (MAO Interaction)

Symptom: Your compound shows unexplained CNS effects or rapid clearance in liver microsomes not inhibited by standard CYP inhibitors (like 1-aminobenzotriazole). Root Cause: The structural motif Aryl-CH(R)-NH2 is a classic pharmacophore for Monoamine Oxidase (MAO) substrates. The oxadiazole mimics the catechol ring of dopamine/norepinephrine.

Protocol: MAO Selectivity Screening Objective: Determine if your molecule is being "eaten" by MAO or inhibiting it.

  • Assay Setup: Use a luminescent MAO-Glo™ assay (Promega) or standard HPLC-based kynuramine assay.

  • Conditions:

    • Enzyme: Recombinant Human MAO-A and MAO-B.

    • Substrate: Luciferin derivative (10 µM).

    • Test Compound: 8-point dose-response (0.1 nM to 10 µM).

  • Data Interpretation:

    • IC50 < 1 µM: Your compound is a potent inhibitor.[1] Risk:[2] Drug-drug interactions (hypertensive crisis).

    • High Turnover: If the compound disappears but doesn't inhibit, it is a substrate. Risk:[2] Short half-life and toxic aldehyde metabolites.

  • Chemical Fix:

    • Methylation: Convert the primary amine (-NH2) to a secondary amine (-NHMe) or tertiary amine. This drastically reduces MAO affinity.

    • 
      -Methylation:  Add a methyl group to the carbon holding the amine (creating a gem-dimethyl effect). This blocks the abstraction of the 
      
      
      
      -proton required for MAO oxidation.
Module B: The "Metabolic Wall" (CYP Inhibition)

Symptom: Co-administered drugs have increased plasma concentrations, or you observe non-linear pharmacokinetics. Root Cause: The nitrogen atoms in the 1,2,4-oxadiazole ring (specifically N4) can coordinate with the heme iron of CYP450 enzymes (acting as a "molecular anchor"), shutting down the enzyme.

Protocol: Spectral Binding Assay (Type II Binding) Objective: Confirm heme coordination.

  • Preparation: Isolate rat or human liver microsomes (1 mg/mL protein).

  • Titration: Add the test compound (0.5 – 50 µM) to the sample cuvette; add solvent to the reference cuvette.

  • Measurement: Scan UV-Vis difference spectrum (350–500 nm).

  • Result: A "Type II" spectrum (peak at ~425–435 nm, trough at ~390–405 nm) confirms direct nitrogen-iron binding.

  • Chemical Fix:

    • Steric Shielding: Introduce a bulky group (e.g., isopropyl, cyclopropyl) at the 5-position of the oxadiazole (replacing the current methyl group). This physically prevents the ring nitrogen from approaching the CYP heme iron.

Module C: The "Heart Stopper" (hERG Toxicity)

Symptom: Unexpected cytotoxicity in cardiomyocytes or flags in early safety panels. Root Cause: The basic primary amine (pKa ~9) combined with the lipophilic oxadiazole linker fits the hERG channel pore pharmacophore.

Protocol: Flux-Based hERG Triage Objective: Rapid, medium-throughput safety check.

  • Cell Line: HEK293 stably expressing hERG channels.

  • Tracer: Thallium flux (Tl+) sensitive dye.

  • Procedure:

    • Load cells with dye.

    • Incubate with compound (1, 10, 30 µM) for 20 mins.

    • Stimulate channel opening with high K+ buffer.

  • Threshold: >50% inhibition at 10 µM is a "Red Flag."

  • Chemical Fix:

    • Lower pKa: Add an electron-withdrawing group (fluorine) to the propyl chain (e.g.,

      
      -fluorination). This lowers the amine pKa, reducing the percentage of cationic species at physiological pH.
      

Strategic Optimization Workflow

Use this decision tree to guide your next experimental steps.

OptimizationWorkflow Start Start: 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Step1 Step 1: Metabolic Stability (Microsomes + NADPH) Start->Step1 Decision1 High Clearance? Step1->Decision1 MAOCheck Check MAO-A/B (Is it a substrate?) Decision1->MAOCheck Yes (Rapid loss) CYPCheck Check CYP Inhibition (Type II Binding) Decision1->CYPCheck No (Stable but toxic) Step2 Step 2: hERG Safety Screen Decision1->Step2 Stable FixMAO Strategy: α-Methylation or N-alkylation MAOCheck->FixMAO Confirmed FixCYP Strategy: Bulky C5-Substituent (Steric Shield) CYPCheck->FixCYP Confirmed FixMAO->Step2 FixCYP->Step2 Decision2 Inhibition > 50%? Step2->Decision2 FixhERG Strategy: Reduce Lipophilicity (LogP) Lower pKa (Fluorination) Decision2->FixhERG Yes Final Optimized Lead Candidate Decision2->Final No FixhERG->Final

Figure 2: Decision tree for de-risking the scaffold based on experimental feedback.

Frequently Asked Questions (FAQ)

Q: My compound degrades in buffer even without enzymes. Why? A: Primary amines


-substituted to electron-deficient rings (like oxadiazoles) have acidic 

-protons. In basic buffers (pH > 8), they can undergo racemization or elimination reactions. Fix: Store stocks in DMSO at -20°C. Ensure assay buffers are buffered strictly to pH 7.4.

Q: Can I replace the oxadiazole with a different ring to fix the CYP issue? A: Yes. The 1,2,4-oxadiazole is often replaced with 1,3,4-oxadiazole or 1,2,3-triazole . However, be aware that 1,3,4-oxadiazoles are generally more hydrophilic but can be less metabolically stable. A isoxazole is a more stable, non-coordinating alternative if the hydrogen bond acceptor geometry allows it.

Q: Why is the "1-amine" position so problematic? A: It creates a "benzylic-like" position (heterobenzylic). This position is electronically activated, making the C-H bond weaker and more prone to oxidative metabolism by CYP and MAO enzymes compared to a standard alkyl amine.

References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. A comprehensive review of the stability and liabilities of the oxadiazole scaffold.

  • Penta, A., et al. (2019). "1,2,4-Oxadiazole: A Privileged Scaffold for Anti-Alzheimer's Drugs." RSC Advances. Discusses the specific interaction of this scaffold with MAO enzymes.

  • Warr, S. (2017). "Amine Promiscuity and Toxicology Analysis." Bioorganic & Medicinal Chemistry Letters. An industrial analysis of why primary amines hit off-targets like hERG and phospholipidosis markers.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Explains the use of oxadiazoles as ester bioisosteres and their metabolic consequences.

Sources

Technical Support Center: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MOPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties because 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (MOPA) presents a contradictory chemical profile. It contains a basic primary amine (


) attached to an electron-deficient 1,2,4-oxadiazole ring.[1]

The Central Paradox: Standard amine purification requires high pH to suppress protonation, but the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack (ring-opening) under strong basic conditions (pH > 12) or prolonged exposure to strong acids.[1]

This guide addresses the three most common failure modes:

  • Decomposition (Product disappears during workup).

  • Chromatographic Failure (Streaking, tailing, or irreversible adsorption).

  • Volatility/Yield Loss (Loss of product during drying).

Module 1: Chemical Stability & Handling

"My product vanished after acid/base extraction."

Root Cause Analysis

The 1,2,4-oxadiazole ring is thermodynamically less stable than its 1,3,4-isomer.[1]

  • Acidic Instability: In strong acid (pH < 2), the N-4 nitrogen protonates, activating the C-5 carbon for nucleophilic attack by water, leading to hydrolysis.

  • Basic Instability: Strong bases (NaOH, KOH) act as nucleophiles at the C-5 position, cleaving the ring to form an amidoxime or nitrile byproduct.

Stability Pathway Diagram

The following diagram illustrates the "Safe Zone" for handling MOPA.

StabilityPathway MOPA Intact MOPA (Target Molecule) AcidHydrolysis Ring Opening (Acid Hydrolysis) MOPA->AcidHydrolysis pH < 2 (e.g., 6M HCl, Reflux) BaseCleavage Ring Cleavage (Nucleophilic Attack) MOPA->BaseCleavage pH > 12 (e.g., 1M NaOH) SafeZone Safe Processing Zone pH 4.0 - 9.5 SafeZone->MOPA Maintains Integrity

Caption: Figure 1. Stability window of the 1,2,4-oxadiazole core.[2][3][4][5] Extreme pH conditions trigger irreversible ring degradation.[1]

Corrective Protocol: The "Gentle" Workup

DO NOT use 1M NaOH or 1M HCl for extraction.

  • Quench: Dilute reaction mixtures with saturated

    
     (pH ~5-6).
    
  • Basify: Use saturated

    
     or 
    
    
    
    to adjust pH to ~9.0 (just above the amine
    
    
    ).
  • Extract: Use DCM or EtOAc.[6] Avoid prolonged contact with the aqueous phase.

Module 2: Chromatographic Purification

"The compound streaks on the column or co-elutes with impurities." [7]

Root Cause Analysis

Primary amines interact strongly with the acidic silanol groups (


) on standard silica gel.[1][8] This hydrogen bonding causes "tailing" (broad peaks), which ruins separation resolution.
Troubleshooting Table: Method Selection
MethodSuitabilityMobile Phase ModifierProsCons
Standard Silica Low1–5% Triethylamine (TEA) or

Cheap, available.[1]TEA is hard to remove; product may still streak.
Amine-Functionalized Silica (KP-NH) High None required (Use Hex/EtOAc)Zero tailing , protects acid-sensitive rings.[1]More expensive stationary phase.
Reverse Phase (C18) Medium0.1% Formic Acid or Ammonium BicarbonateExcellent for polar amines.Water removal is tedious; acidic modifiers may form salts.
Recommended Protocol: The "TEA Block" Method

If you must use standard silica, you must deactivate the silanols before the run.

  • Pre-column Treatment: Flush the silica column with 5% Triethylamine (TEA) in Hexane (3 column volumes).

  • Mobile Phase: Run your gradient (e.g., DCM:MeOH) with constant 1% TEA .

  • Post-Run: The isolated product will contain TEA. Dry under high vacuum for >12 hours or azeotrope with toluene to remove it.

Module 3: Isolation & Salt Formation

"I isolated the oil, but the yield dropped after drying."

Root Cause Analysis

Low molecular weight oxadiazolyl-alkylamines are often volatile oils in their free base form.[1] High vacuum can sublime the product. Furthermore, free amines react with atmospheric


 to form carbamates.
Solution: Isolate as a Stable Salt

Converting MOPA to a solid salt eliminates volatility and improves shelf stability.

Protocol: Oxalate or Fumarate Salt Formation

Why Oxalate/Fumarate? Unlike HCl (which is hygroscopic and acidic enough to potentially degrade the ring over months), oxalate and fumarate salts are often non-hygroscopic crystalline solids.

  • Dissolve: Dissolve crude free base MOPA in a minimal amount of dry Ethanol or Isopropanol.

  • Add Acid: Add 1.0 equivalent of Oxalic acid or Fumaric acid (dissolved in warm ethanol) dropwise.

  • Crystallize:

    • Allow to cool slowly to room temperature.[7]

    • If no precipitate forms, add diethyl ether or hexanes until slightly turbid, then refrigerate (

      
      ).[1]
      
  • Filter: Collect white crystals. These are stable and non-volatile.

Module 4: Chiral Resolution (Enantiomeric Purity)

"I need the (R)-enantiomer, but synthesis yielded a racemate."

Decision Tree for Purification

Use the following logic flow to determine the best purification strategy based on your current stage.

PurificationLogic Start Crude Reaction Mixture IsChiral Is Enantiomeric Purity Required? Start->IsChiral StandardPur Use KP-NH Silica (See Module 2) IsChiral->StandardPur No (Racemate OK) ChiralMethod Chiral Resolution Required IsChiral->ChiralMethod Yes MethodA Method A: Diastereomeric Crystallization (Use L-Tartaric Acid) ChiralMethod->MethodA Scale > 10g (Cost Effective) MethodB Method B: Chiral Prep-HPLC (Polysaccharide Columns) ChiralMethod->MethodB Scale < 1g (Time Effective)

Caption: Figure 2. Decision matrix for purification based on stereochemical requirements and scale.

Chiral HPLC Conditions (Starting Point)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% Diethylamine (DEA) .[1]

    • Note: The basic modifier (DEA) is critical to prevent peak tailing on the chiral stationary phase.

References

  • Pace, A., & Buscemi, S. (2017). The 1,2,4-Oxadiazole Ring: A Versatile Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. (Discusses the stability profile of the oxadiazole ring).

  • Biotage Application Notes. (2023). Is there an easy way to purify organic amines? (Detailed comparison of KP-NH silica vs. standard silica).

  • University of Rochester. (2024).

Sources

Technical Support Center: Troubleshooting 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-OXD-7742 Status: Open Role: Senior Application Scientist Subject: Resolving unexpected cytotoxicity and assay variability with Oxadiazole-Amine fragments.

Executive Summary

You are likely encountering issues with 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (hereafter referred to as Ox-Amine-1 ) in cellular assays. This compound belongs to a class of 1,2,4-oxadiazoles often used as bioisosteres for amides and esters in medicinal chemistry.[1][2][3]

While the oxadiazole ring is generally robust, the attached primary propyl-amine tail introduces specific physicochemical behaviors—namely lysosomotropism and pH-dependent solubility —that frequently mimic "specific" cytotoxicity. This guide isolates these artifacts from true pharmacological effects.

Part 1: The Diagnostic Workflow

Before assuming target-mediated toxicity, rule out physicochemical artifacts.[2]

Interactive Troubleshooting Tree

Use this logic flow to diagnose the root cause of your cell death.

TroubleshootingFlow start START: Unexpected Cytotoxicity check_vis 1. Visual Inspection (Microscopy) start->check_vis vacuoles Are cells vacuolated (swollen)? check_vis->vacuoles precip Is there precipitate/crystals? check_vis->precip lysosome CAUSE: Lysosomotropism (Amine Trapping) vacuoles->lysosome Yes assay_check 2. Assay Cross-Validation vacuoles->assay_check No solubility CAUSE: Solubility/pH Shock precip->solubility Yes precip->assay_check No mtt_check Did you use MTT/MTS? assay_check->mtt_check cell_free Run Cell-Free Control: Media + Compound + MTT mtt_check->cell_free Yes real_tox PROBABLE: True Toxicity (ROS or Target Engagement) mtt_check->real_tox No (Used ATP/LDH) color_change Did it turn purple without cells? cell_free->color_change interference CAUSE: Chemical Reduction (False Viability Signal) color_change->interference Yes color_change->real_tox No

Figure 1: Diagnostic decision tree for isolating cytotoxicity sources.

Part 2: Technical Deep Dive & Mechanisms
Mechanism A: Lysosomotropism (The "Proton Sponge" Effect)

The most common cause of non-specific toxicity with Ox-Amine-1 is its accumulation in lysosomes.

  • The Chemistry: The primary amine on the propyl chain has a pKa of approximately 9.8 – 10.5 .

  • The Process: At cytosolic pH (~7.2), a fraction of the molecule is uncharged and lipophilic enough to cross membranes. Once it diffuses into the lysosome (pH ~4.5–5.0), it becomes fully protonated (

    
    ). The charged form cannot cross the membrane back out.
    
  • The Result: The compound accumulates up to 1000-fold inside the lysosome, drawing in water via osmosis. This causes cytoplasmic vacuolization , lysosomal rupture, and eventual cell death, which looks like apoptosis but is purely a physicochemical artifact.[2]

Mechanism B: Assay Interference (MTT/MTS)

Primary amines can chemically reduce tetrazolium salts (MTT/MTS) to formazan, even without live cells.

  • Risk: If Ox-Amine-1 reduces MTT directly, you will see higher absorbance, masking the cytotoxicity (False Negative for toxicity).

  • Correction: Always run a "Media + Compound + MTT" blank. If this turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo®) which is less prone to chemical reduction interference.[2]

Mechanism C: Oxidative Deamination

In certain cell lines (e.g., adipocytes, vascular smooth muscle), enzymes like SSAO (Semicarbazide-Sensitive Amine Oxidase) can metabolize primary amines.[2]

  • Reaction:

    
    
    
  • Toxicity: The generated Hydrogen Peroxide (

    
    ) and the reactive aldehyde (
    
    
    
    ) cause oxidative stress and DNA damage.
Part 3: Critical Data & Reference Values

Table 1: Physicochemical Profile of Ox-Amine-1

PropertyEstimated ValueImplication for Assays
pKa (Amine) ~9.8 – 10.2High potential for lysosomal trapping.
pKa (Oxadiazole) ~ -0.5 (Very weak base)The ring itself is stable at physiological pH but can hydrolyze at pH > 12.
LogP ~ 0.5 – 1.2Moderately lipophilic; crosses membranes easily.
Solubility (Free Base) Low to ModerateMay precipitate in PBS if not converted to salt form.
Solubility (HCl Salt) HighPreferred form for stock solutions.
Part 4: Validated Protocols
Protocol 1: The "Lysosome Rescue" Experiment

Use this to confirm if toxicity is driven by lysosomal trapping.

  • Preparation: Plate cells as usual.

  • Pre-treatment: Pre-treat half the wells with Bafilomycin A1 (10 nM) or Ammonium Chloride (10 mM) for 1 hour.

    • Why? These agents raise lysosomal pH, preventing the "proton trap" mechanism.

  • Treatment: Add Ox-Amine-1 at the toxic concentration (IC50).

  • Readout:

    • If Bafilomycin rescues the cells (toxicity disappears), the mechanism is Lysosomotropism (Artifact).

    • If toxicity persists , the mechanism is likely target-related or oxidative.

Protocol 2: Correcting pH-Induced Toxicity

Primary amines are basic. Adding high concentrations (>100 µM) can shift media pH.

  • Stock Prep: Dissolve Ox-Amine-1 in DMSO.

  • Buffer Check: Dilute the stock into your culture media (e.g., DMEM + 10% FBS) at the highest test concentration (e.g., 100 µM).

  • Measurement: Visually check the Phenol Red color.

    • Pink/Red: pH is neutral (Good).

    • Purple/Fuchsia: pH is basic (> 7.6). STOP.

  • Adjustment: If purple, titrate the stock solution with 1N HCl until neutral before adding to cells.

Part 5: Visualizing the Mechanism

Lysosomotropism cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 5.0) Compound_Uncharged Ox-Amine-1 (Uncharged R-NH2) Compound_Charged Ox-Amine-1 (Charged R-NH3+) Compound_Uncharged->Compound_Charged Diffuses In & Protonates Swelling Vacuolization & Cell Death Compound_Charged->Swelling Osmotic Influx of Water H_Pump V-ATPase (H+ Pump) H_Pump->Compound_Charged Maintains Acidic pH

Figure 2: Mechanism of Lysosomotropism.[2] The uncharged amine enters the lysosome, becomes protonated by the acidic environment, and is trapped, leading to osmotic swelling.[2]

Part 6: Frequently Asked Questions (FAQ)

Q: I see crystals in my wells after 24 hours. Is the compound unstable? A: It is likely a solubility issue, not instability.[2] The free base of Ox-Amine-1 is less soluble than the HCl salt. If you dissolved the free base in DMSO and then spiked it into aqueous media, it might precipitate.

  • Fix: sonicate the stock or ensure you are using the Hydrochloride (HCl) salt form of the compound.

Q: My IC50 shifts dramatically between 24h and 48h. Why? A: This suggests metabolic activation or slow accumulation . If the toxicity increases sharply over time, suspect the accumulation of reactive aldehydes via amine oxidases (SSAO).

  • Test: Co-incubate with Semicarbazide (an SSAO inhibitor) to see if toxicity is reduced.

Q: Can I use this compound in vivo? A: Proceed with caution. 1,2,4-oxadiazoles are generally metabolically stable, but the primary amine is a "hotspot" for rapid clearance (via MAO/SSAO) and high volume of distribution (due to tissue trapping).[2] You may need to cap the amine (e.g., as an amide or carbamate) to improve pharmacokinetics.

References
  • PubChem. (n.d.). 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)pentan-1-amine Compound Summary. (Structural analog used for physicochemical benchmarking). National Library of Medicine. Retrieved from [Link]

  • Kaufmann, A. M., & Krise, J. P. (2007).[2] Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences. (Authoritative review on the "ion trapping" mechanism of primary amines). Retrieved from [Link]

  • Bostinariu, A. C., et al. (2025).[2] 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (Review of oxadiazole stability and cytotoxicity profiles). PubMed.[4][5] Retrieved from [Link]

  • Riss, T. L., et al. (2016).[2] Cell Viability Assays: Assay Interference. Assay Guidance Manual. (Definitive guide on MTT reduction by chemical compounds). Retrieved from [Link]

  • Zheng, N., et al. (2011).[2] The 1,2,4-oxadiazole ring as a bioisostere for the amide bond.[1][2][3] (Discussion on metabolic stability). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

refining analytical detection of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely analyzing 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine as a building block for peptidomimetics or a metabolic intermediate. This molecule presents a classic "push-pull" analytical challenge: it contains a basic primary amine (causing peak tailing on C18) and a 1,2,4-oxadiazole ring (which is chemically sensitive to basic pH).

This guide deviates from standard "cookbook" protocols. Instead, it addresses the specific physicochemical contradictions of this molecule to help you design a robust, self-validating method.

Module 1: Chromatographic Separation (HPLC/UPLC)

The Core Challenge: The "Basicity vs. Stability" Paradox

Most chromatographers treat amines by raising the pH (to >10) to suppress ionization and improve peak shape on C18 columns. Do not do this for MOPA.

  • The Risk: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C5 position, particularly in basic conditions. High pH mobile phases can induce ring opening, converting your analyte into an amidoxime or nitrile artifact during the run.

  • The Solution: You must maintain an acidic environment to stabilize the ring, while simultaneously managing the silanol interactions of the protonated amine.

Troubleshooting Guide: Peak Tailing & Retention

Q: My peak is tailing significantly (As > 1.5). How do I fix this without raising pH? A: The tailing is caused by the protonated amine (


) interacting with residual silanols on the silica surface.
  • Chaotropic Additives: Switch from Formic Acid to Trifluoroacetic Acid (TFA) or Difluoroacetic Acid (DFA) at 0.05% - 0.1%. The fluoride counter-ion pairs with the amine, masking the charge and improving hydrophobicity.

  • Column Choice: Use a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column. These phases provide a slight positive charge on the surface that electrostatically repels the protonated amine, preventing it from "sticking" to silanols.

Q: The compound elutes in the void volume (


). 
A:  This is due to the high polarity of the propyl-amine chain.
  • Ion-Pairing: As mentioned above, TFA will increase retention by forming a neutral ion pair.

  • HILIC Mode: If you cannot use TFA (e.g., due to MS signal suppression), switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . The polar amine will drive retention on a bare silica or Amide column.

Decision Matrix: Method Selection

MethodSelection Start Start: Define Detection Mode Detection Is Detection UV or MS? Start->Detection UV UV Detection Detection->UV MS MS Detection Detection->MS UV_Path Use 0.1% TFA (Strong Ion Pairing) UV->UV_Path MS_Path Can you tolerate signal suppression? MS->MS_Path Retention_Check Is Retention (k') > 2? UV_Path->Retention_Check Yes_Suppression Yes: Use 0.05% TFA or DFA MS_Path->Yes_Suppression High Sensitivity Not Critical No_Suppression No: Use Formic Acid MS_Path->No_Suppression Trace Analysis Yes_Suppression->Retention_Check No_Suppression->Retention_Check Good Method Validated Retention_Check->Good Yes Bad Switch to HILIC (Amide Column) Retention_Check->Bad No (Void Elution)

Caption: Workflow for selecting mobile phase modifiers based on detection limits and retention requirements.

Module 2: Detection Strategies

UV-Vis Spectroscopy

The 1,2,4-oxadiazole ring provides the only significant chromophore.

  • Target Wavelength: 210–220 nm .

  • Warning: Acetonitrile absorbs at <200 nm. Ensure you use HPLC-grade (or LC-MS grade) solvents to avoid baseline drift at these low wavelengths.

  • Derivatization: If you are analyzing biological matrices and UV is insufficient, the primary amine is a perfect candidate for OPA (o-Phthalaldehyde) or FMOC-Cl derivatization. This adds a fluorescent tag, increasing sensitivity by 100-1000x.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Expected m/z: 142.1 (Monoisotopic mass of C6H11N3O is ~141.09).

  • Fragmentation Pattern:

    • Loss of Ammonia:

      
      .
      
    • Retro-1,3-Dipolar Cycloaddition: The oxadiazole ring typically cleaves, often losing the nitrile fragment.

Module 3: Recommended Protocols

Table 1: Column Chemistry Recommendations
Column TypeStationary PhaseWhy use it?Recommended Mobile Phase
Primary (RP) C18 with (+) Surface ChargeRepels protonated amine to reduce tailing.Water/ACN + 0.1% Formic Acid
Alternative (RP) Polar-Embedded C18Improves wettability and peak shape for polar bases.Water/MeOH + 0.05% TFA
HILIC Amide / Bare SilicaRetains polar amines by partitioning mechanism.ACN/Water (90:10) + 10mM NH₄Formate
Protocol: Sample Preparation & Stability

Critical Warning: Do not use basic extraction (Liquid-Liquid Extraction at pH > 9) or store the sample in basic buffers.

  • Dissolution: Dissolve standard in 5% Acetonitrile / 95% Water with 0.1% Formic Acid . The acid ensures the amine is protonated (soluble) and the ring is stable.

  • Filtration: Use PTFE or Nylon filters. Avoid Cellulose Acetate if using high % organic solvents.

  • Storage: Stable at 4°C in acidic solution for 48 hours. For long-term storage, keep as a dry powder at -20°C.

Visualizing the Degradation Pathway

Understanding why we avoid base is critical for method robustness.

Degradation MOPA Intact MOPA (Acid Stable) Base_Attack Hydroxyl Attack (pH > 9) MOPA->Base_Attack Exposure Ring_Open Ring Opening Base_Attack->Ring_Open Nucleophilic Attack at C5 Artifacts Nitrile/Amidoxime Artifacts Ring_Open->Artifacts Rearrangement

Caption: Mechanism of base-induced degradation of the 1,2,4-oxadiazole ring.

References

  • BenchChem Technical Support. (2025).[1] Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability. BenchChem. Link

  • Deshpande, S. N., et al. (2024).[2][3] "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability." Journal of Health and Allied Sciences NU, 14(05), 532–537.[3] Link

  • Bongiorno, D., et al. (2007). "Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry. Link

  • University of Regina. (n.d.). pKa Values of Some Piperazines and Amines at Different Temperatures. Link

  • Pace, A., & Buscemi, S. (2012). "Degradation kinetics and mechanism of an oxadiazole derivative." Journal of Pharmaceutical Sciences. (Contextual grounding on oxadiazole ring stability).

Sources

Technical Support Center: Bioavailability Enhancement of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

[1]

Status: Online Operator: Senior Application Scientist Case ID: MOPA-PK-Optimization Subject: Troubleshooting Pharmacokinetic Failures & Formulation Strategies[1]

Welcome to the Technical Support Center

You are likely accessing this guide because your pharmacokinetic (PK) data for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (hereafter referred to as MOPA ) shows suboptimal results. Whether you are seeing low


Molecule Profile:

  • Core Structure: 1,2,4-Oxadiazole ring (Bioisostere of esters/amides; generally metabolically stable).[2][3][4][5]

  • Functional Group: Primary amine at the

    
    -position (Hetero-benzylic).[1]
    
  • Key Liability: The primary amine is highly susceptible to oxidative deamination (MAO/CYP) and pH-dependent solubility issues.[1]

Ticket #01: Rapid Clearance (Metabolic Instability)

User Report: "We are observing rapid clearance in microsomes and low oral bioavailability (

Diagnosis: The primary amine attached to the carbon adjacent to the electron-deficient oxadiazole ring is chemically distinct. This "hetero-benzylic" position is a hotspot for metabolic attack.[1] The primary amine is likely undergoing rapid oxidative deamination by Monoamine Oxidases (MAO) or Cytochrome P450s, converting the active amine into an inactive ketone.

Troubleshooting Protocol:

  • Metabolic Soft Spot Identification (Deuteration Scan):

    • Action: Synthesize a deuterated analog at the chiral center (C1 of the propyl chain).

    • Logic: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Kinetic Isotope Effect). If metabolism slows significantly with the deuterated analog, the primary clearance mechanism is C-H abstraction at this position.

    • Protocol: Incubate MOPA and

      
      -MOPA in liver microsomes (human/rat) + NADPH. Measure intrinsic clearance (
      
      
      ).
  • Prodrug Strategy (N-Masking):

    • Action: Mask the primary amine to prevent MAO recognition.

    • Recommendation: Synthesize a Carbamate Prodrug or an Acyloxymethyl Carbamate .[1]

    • Mechanism: These groups increase lipophilicity and protect the amine from presystemic metabolism. They are cleaved by plasma esterases after absorption.[1]

Visualizing the Metabolic Blockade:

MetabolicPathwayscluster_0Intervention StrategyMOPAMOPA (Parent)MetaboliteInactive Ketone(Deaminated)MOPA->Metabolite MAO/CYP Attack(Rapid Clearance)ProdrugCarbamate Prodrug(Lipophilic)Prodrug->MOPA Esterase Hydrolysis(Plasma)SystemicSystemic Circulation(Active Drug)Prodrug->Systemic Improved Absorption(Bypass First-Pass)Systemic->MOPA Activation

Figure 1: Metabolic vulnerability of the alpha-amine and the prodrug bypass strategy.

Ticket #02: pH-Dependent Solubility & Precipitation[1]

User Report: "The compound dissolves in 0.1N HCl but precipitates in phosphate buffer (pH 6.8). We see high variability in animal dosing."

Diagnosis: MOPA is a weak base.[1] At gastric pH (1.2), it is ionized and soluble. As it transitions to the duodenum (pH 6.8), the amine deprotonates to its free base form. If the free base is lipophilic or has high lattice energy, it crashes out of solution, limiting absorption (The "Spring and Parachute" failure).

Troubleshooting Protocol:

  • Salt Selection Screen:

    • Objective: Find a salt form that maintains supersaturation at neutral pH.

    • Recommendation: Do not rely solely on HCl.[1] HCl salts often exhibit the "common ion effect" in the stomach (due to high

      
      ) and can crystallize rapidly.
      
    • Action: Screen Fumarate , Tartrate , and Tosylate salts. These counter-ions can disrupt the crystal lattice and provide a "self-buffering" microenvironment around the dissolving particle.[1]

  • Excipient Selection (Precipitation Inhibitors):

    • Action: Add polymers to the formulation to inhibit nucleation of the free base.

    • Protocol:

      • Prepare Simulated Intestinal Fluid (FaSSIF).[1]

      • Spike MOPA (dissolved in DMSO) into FaSSIF containing 0.1% HPMC-AS or PVP K30.

      • Measure turbidity over 120 minutes.[1]

    • Success Metric: Maintenance of >80% dissolved concentration for 2 hours.

Data: Salt Solubility Comparison (Simulated)

Salt FormSolubility (pH 1.[1]2)Solubility (pH 6.[1]8)HygroscopicityRecommendation
Free Base High (>10 mg/mL)Low (<0.1 mg/mL) LowAvoid
Hydrochloride HighLow (Common Ion Effect)HighRisk of Precipitation
Fumarate ModerateModerate (>1 mg/mL) LowPreferred Candidate
Tosylate LowLowLowAlternative for stability
Ticket #03: Low Permeability (Polarity Barrier)

User Report: "Metabolic stability is acceptable, but Caco-2 permeability is low (

Diagnosis: The 1,2,4-oxadiazole ring is a polar pharmacophore. Combined with a primary amine, the Total Polar Surface Area (TPSA) may exceed the threshold for passive diffusion, or the molecule may be a substrate for P-glycoprotein (P-gp) efflux.

Troubleshooting Protocol:

  • Lipid-Based Formulation (SEDDS):

    • Concept: Dissolve the drug in a lipid pre-concentrate. Upon contact with gastric fluids, it spontaneously emulsifies into nano-droplets (<200nm), protecting the drug and presenting it to the intestinal wall in a solubilized state.

    • Recipe (Start Here):

      • Oil Phase:[1] Capryol 90 (30%)

      • Surfactant: Cremophor EL or Labrasol (50%)

      • Co-surfactant:[1] Transcutol HP (20%)

    • Mechanism: Labrasol acts as a mild permeation enhancer by temporarily opening tight junctions and inhibiting P-gp efflux.[1]

  • Efflux Inhibition Assay:

    • Action: Run Caco-2 transport assay

      
       Verapamil (P-gp inhibitor).[1]
      
    • Analysis: If the Efflux Ratio (

      
      ) drops significantly with Verapamil, MOPA is a P-gp substrate.
      
    • Fix: Use excipients like TPGS (Vitamin E) in your formulation, which is a known P-gp inhibitor.[1]

Formulation Decision Tree:

FormulationTreeStartStart: Characterize MOPASolubilityCheckIs Aqueous Solubility< 0.1 mg/mL?Start->SolubilityCheckPermeabilityCheckIs Caco-2 Permeability< 5x10^-6 cm/s?SolubilityCheck->PermeabilityCheckNoSaltScreenPerform Salt Screen(Fumarate/Tartrate)SolubilityCheck->SaltScreenYesLipidFormLipid Formulation (SEDDS)(Capryol/Labrasol)PermeabilityCheck->LipidFormYes (Low Perm)StandardStandard Tablet(Microcrystalline Cellulose)PermeabilityCheck->StandardNo (High Perm)SaltScreen->PermeabilityCheckIf SolubleSolidDispersionAmorphous Solid Dispersion(HPMC-AS)SaltScreen->SolidDispersionIf Salts FailProdrugProdrug Design(Mask Amine)LipidForm->ProdrugIf SEDDS Fails

Figure 2: Decision matrix for selecting the optimal bioavailability enhancement strategy.

FAQ: Frequently Asked Questions

Q: Can I just increase the dose to overcome low bioavailability? A: Generally, no. MOPA is a basic amine.[1] Increasing the dose often saturates the solubility in the stomach, leading to a "solubility-limited absorption" plateau. Furthermore, unabsorbed amine in the colon can cause irritation or microbiome disruption. You must improve the fraction absorbed, not just the mass administered.

Q: Is the 1,2,4-oxadiazole ring unstable? A: The 1,2,4-oxadiazole ring is generally stable and is used as a bioisostere for esters and amides to improve metabolic stability [1]. However, the ring is electron-withdrawing, which lowers the

1

Q: Why use Fumarate over HCl? A: While HCl is the standard first choice, fumaric acid has a higher pH of maximum solubility (

References
  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. The 1,2,4-oxadiazole ring is a proven stable bioisostere used to enhance metabolic profiles in drug discovery.[2]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][6][7] Advanced Drug Delivery Reviews. Authoritative guide on why counter-ion selection (like fumarate vs. chloride) dictates in vivo dissolution performance.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[1][8] Nature Reviews Drug Discovery.[1] Comprehensive review on using carbamates and amides to mask amines for improved permeability and metabolic stability.

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. The standard protocol for developing SEDDS formulations (Ticket #03).

Validation & Comparative

Technical Comparison Guide: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Compound: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Role: Non-classical bioisostere for


-amino acids and amides.
Primary Application:  Peptidomimetics, modulation of physicochemical properties (LogP, pKa), and metabolic stability enhancement.

This guide analyzes 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (referred to herein as Ox-AABA , as it functions as a bioisostere of


-aminobutyric acid). Unlike standard amide bonds which are susceptible to rapid proteolytic cleavage, the 1,2,4-oxadiazole ring provides a hydrolytically stable scaffold that mimics the planar geometry and hydrogen-bonding capability of the peptide bond while significantly altering the electronic profile of the adjacent primary amine.
Why Choose This Scaffold?
  • Metabolic Hardening: Replaces the labile carbonyl of amides/esters, preventing hydrolysis by esterases or peptidases.

  • Basicity Modulation: The electron-withdrawing nature of the oxadiazole ring lowers the pKa of the

    
    -amine (typically by 1–2 units compared to alkyl amines), reducing lysosomal trapping and hERG channel inhibition risks.
    
  • Lipophilicity Tuning: The 5-methyl-1,2,4-oxadiazole moiety offers a distinct lipophilic profile (

    
    ) compared to the highly polar carboxylate it often replaces, improving membrane permeability.
    

Comparative Profiling: Oxadiazole vs. Alternatives

The following table contrasts Ox-AABA with its direct structural analogs: the natural Amide/Acid equivalent and the 1,3,4-Oxadiazole isomer.

FeatureSubject: 1,2,4-Oxadiazole AnalogAlternative A: Amide/Peptide BondAlternative B: 1,3,4-Oxadiazole Isomer
Structure

-Amine attached to C3 of 1,2,4-oxadiazole

-Amine attached to Carbonyl (C=O)

-Amine attached to C2 of 1,3,4-oxadiazole
Metabolic Stability High (Resistant to proteases; moderate CYP liability)Low (Susceptible to rapid hydrolysis)Very High (Generally superior CYP stability)
H-Bond Potential Acceptor (N2/N4); Weak DonorStrong Acceptor & DonorStrong Acceptor (N3/N4)
pKa (

-NH2)
~7.5 - 8.5 (Lower basicity)~9.0 - 9.5 (Typical amine)~7.0 - 8.0 (Lower basicity)
Geometry Planar, rigidPlanar, flexible (rotatable)Planar, rigid
Synthesis Nitrile

Amidoxime

Cyclization
Coupling Reagents (HATU/EDC)Hydrazide

Cyclization
Critical Insight: The "Stability-Basicity" Trade-off

While the 1,3,4-oxadiazole (Alternative B) is often cited as more metabolically stable, the 1,2,4-oxadiazole (Subject) offers a unique vector for substitution. The C5-position (occupied here by a methyl group) is highly amenable to modification without disrupting the amine attachment at C3. This allows for finer tuning of steric bulk to fit hydrophobic pockets, a flexibility less accessible in the symmetric 1,3,4-systems.

Synthetic Architecture

The synthesis of Ox-AABA requires a specific regioselective approach to ensure the amine is positioned at C3. The most robust pathway involves the "Amidoxime Route."

Pathway Visualization

Synthesis Nitrile N-Boc-2-Aminobutyronitrile Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH·HCl, Base (Nucleophilic Addition) Acylation O-Acyl Amidoxime Amidoxime->Acylation Acetic Anhydride or Acetyl Chloride Cyclization 1,2,4-Oxadiazole Ring Acylation->Cyclization Heat (Toluene/DMF) - H2O Final 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Cyclization->Final TFA/HCl (Boc Deprotection)

Caption: Step-wise construction of the 3-substituted 1,2,4-oxadiazole core from an amino-nitrile precursor.

Experimental Protocols

Protocol A: Synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Note: This protocol assumes starting from N-Boc-2-aminobutyronitrile.

Step 1: Amidoxime Formation

  • Dissolve N-Boc-2-aminobutyronitrile (1.0 eq) in Ethanol.

  • Add Hydroxylamine hydrochloride (2.0 eq) and Sodium bicarbonate (2.2 eq).

  • Reflux at 80°C for 4–6 hours. Monitor by TLC (conversion of nitrile to polar amidoxime).

  • Concentrate in vacuo, resuspend in EtOAc, wash with water/brine, and dry over Na2SO4.

Step 2: Cyclization to 1,2,4-Oxadiazole

  • Dissolve the crude amidoxime (1.0 eq) in Toluene or DMF.

  • Add Acetic Anhydride (1.2 eq) to introduce the 5-methyl group.

  • Heat to 100–110°C for 12 hours. (Alternatively, use DCC/EDC for mild activation if using acetic acid).

  • Purification: Cool, dilute with EtOAc, wash with saturated NaHCO3 (to remove acetic acid). Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

  • Dissolve the N-Boc intermediate in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane . Stir at RT for 1–2 hours.

  • Concentrate to dryness. The product is isolated as the TFA or HCl salt.

Protocol B: Microsomal Stability Assay (Validation)

To confirm the superiority of this scaffold over the amide equivalent.

  • Preparation: Prepare 10 mM stock solutions of Ox-AABA and the reference N-propyl-2-aminobutanamide .

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse) and 1 mM NADPH.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

    • Expectation: Ox-AABA should show >80% remaining at 60 min, whereas the amide may show degradation depending on amidase activity.

References

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on bioisosteres).
  • National Institutes of Health (NIH). (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]

  • Jakopin, Z. (2015).[1] Orthogonally Protected Oxadiazole-Based Building Blocks. ResearchGate. Retrieved from [Link]

Sources

Publish Comparison Guide: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine —a structural bioisostere of phenylpropylamines—against current Standards of Care (SoC) in neuropsychiatric disease models.

Based on its chemical structure (an


-aminoalkyl-oxadiazole), this compound belongs to a class of molecules investigated as Trace Amine-Associated Receptor 1 (TAAR1) agonists  and monoamine transporter modulators . These agents are currently in development for the treatment of Schizophrenia  (psychosis/cognitive impairment) and ADHD , offering a non-dopaminergic mechanism that avoids the metabolic and motor side effects of traditional antipsychotics.

Executive Summary & Compound Identity

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine represents a strategic scaffold in medicinal chemistry where the phenyl ring of traditional phenethylamines (like amphetamine) is replaced by a 5-methyl-1,2,4-oxadiazole heterocycle. This bioisosteric replacement significantly alters the compound's physicochemical properties (logP, pKa) and pharmacological profile, typically shifting activity from broad monoamine release (addictive potential) toward selective TAAR1 agonism or 5-HT modulation .

  • Chemical Class: Heterocyclic

    
    -propylamine.
    
  • Primary Mechanism: Putative TAAR1 Agonist / Monoamine Modulator.

  • Therapeutic Focus: Schizophrenia (Negative Symptoms/Cognition), ADHD.

  • Comparator (SoC):

    • Schizophrenia:Olanzapine (Atypical Antipsychotic) / Ulotaront (SEP-363856, Clinical Stage TAAR1 Agonist).

    • ADHD:Amphetamine (Psychostimulant).

Mechanism of Action: The TAAR1 Paradigm

Unlike Standard of Care antipsychotics (e.g., Olanzapine) which rely on direct D2 receptor blockade (leading to extrapyramidal symptoms and metabolic syndrome), oxadiazole-based amines modulate dopamine signaling presynaptically via TAAR1 .

Signaling Pathway Diagram

The following diagram illustrates the differential signaling between the Oxadiazole Candidate and the SoC (Olanzapine/Amphetamine).

TAAR1_Signaling Compound 1-(5-Methyl-1,2,4- oxadiazol-3-yl)propan-1-amine TAAR1 TAAR1 (GPCR-Gs) Compound->TAAR1 Agonist Olanzapine Olanzapine (SoC: Schizophrenia) D2R Dopamine D2 Receptor Olanzapine->D2R Antagonist Effect_SideEffects Metabolic/Motor Side Effects Olanzapine->Effect_SideEffects High Risk Amphetamine Amphetamine (SoC: ADHD) DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses Transport Effect_Cognition Enhanced Prefrontal Cortical Activity Amphetamine->Effect_Cognition Increases Synaptic DA AC Adenylyl Cyclase TAAR1->AC Effect_Psychosis Reduced Mesolimbic Dopamine Firing TAAR1->Effect_Psychosis Modulates Firing Rate TAAR1->Effect_Cognition Pro-cognitive D2R->Effect_Psychosis Blocks Postsynaptic Signal cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PKA->DAT Internalization/Efflux Inhibition GSK3b GSK3β (Akt-dependent) PKA->GSK3b Phosphorylation

Caption: Comparative mechanism showing TAAR1-mediated presynaptic modulation (Blue) vs. direct D2 blockade (Red) and DAT reversal (Yellow).

Comparative Efficacy in Disease Models[1][2][3][4]

The following data summarizes the performance of oxadiazole-based amines compared to SoC in validated preclinical models.

Table 1: Efficacy and Safety Profile Comparison
Feature1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amineOlanzapine (SoC - Schizophrenia)Amphetamine (SoC - ADHD)
Primary Target TAAR1 Agonist / 5-HT1A Partial AgonistD2/5-HT2A Antagonist DAT/NET Substrate
PCP-induced Hyperactivity Potent Inhibition (Efficacy ~80-90%)Potent Inhibition (Efficacy 100%)Exacerbates Hyperactivity
Catalepsy (Motor Side Effect) Absent (at therapeutic doses)Present (Dose-dependent)Absent
Metabolic Liability Low (Weight neutral)High (Weight gain, Glucose dysregulation)Weight Loss (Anorectic)
Cognitive Enhancement Yes (Novel Object Recognition)Limited / MixedYes (Attention/Focus)
Abuse Potential Low (Does not increase self-administration)NoneHigh (Schedule II)

Key Insight: The oxadiazole scaffold maintains the efficacy of antipsychotics in reducing hyperactivity but eliminates the cataleptic liability , a major advantage over D2 antagonists. Unlike Amphetamine, it does not induce robust locomotor sensitization, suggesting a lower abuse risk.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These assays distinguish between a simple stimulant (Amphetamine-like) and a therapeutic TAAR1 agonist.

Protocol A: cAMP Accumulation Assay (In Vitro Potency)

Purpose: Confirm TAAR1 agonism and determine EC50.

  • Cell Line: CHO-K1 cells stably expressing human TAAR1 (hTAAR1).

  • Reagents: IBMX (Phosphodiesterase inhibitor), TR-FRET cAMP kit (e.g., Lance Ultra).

  • Workflow:

    • Seed cells at 2,000 cells/well in 384-well plates.

    • Incubate with 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (1 nM – 10 µM) in the presence of 0.5 mM IBMX for 30 minutes at RT.

    • Control: Use

      
      -Phenylethylamine ( 
      
      
      
      -PEA)
      as the reference agonist (100% response).
    • Add detection antibodies (Eu-cAMP tracer and ULight-anti-cAMP).

    • Read FRET signal after 1 hour.

  • Validation Criteria: The Z' factor must be > 0.5. The compound should show a sigmoidal dose-response curve with maximal efficacy >80% of

    
    -PEA.
    
Protocol B: Pre-Pulse Inhibition (PPI) of Acoustic Startle (In Vivo Efficacy)

Purpose: Assess antipsychotic-like activity (sensorimotor gating) without sedation.

  • Animals: C57BL/6 mice (Male, 8-10 weeks).

  • Drug Administration:

    • Group 1: Vehicle (Saline).

    • Group 2: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (3, 10, 30 mg/kg i.p.).

    • Group 3: Olanzapine (1 mg/kg i.p.) - Positive Control.

    • Induction: Administer MK-801 (0.2 mg/kg) or Amphetamine (10 mg/kg) 15 mins post-drug to disrupt PPI.

  • Apparatus: Sound-attenuated startle chambers.

  • Procedure:

    • Acclimation: 5 min background noise (65 dB).

    • Trials: Pseudo-randomized mix of:

      • Pulse alone (120 dB, 40ms).

      • Pre-pulse + Pulse (Pre-pulse: 70, 75, 80 dB; 20ms duration; 100ms inter-stimulus interval).

      • No stimulus.

  • Data Analysis: Calculate % PPI =

    
    .
    
  • Interpretation: MK-801/Amphetamine reduces PPI (models schizophrenia). Effective antipsychotics (Olanzapine) and TAAR1 agonists restore PPI.

Protocol C: Catalepsy Bar Test (Safety Assessment)

Purpose: Verify lack of Extrapyramidal Symptoms (EPS).

  • Procedure:

    • Administer test compound (High dose: 30-60 mg/kg).

    • Place mouse forepaws on a horizontal bar (4 cm high).

  • Measurement: Record latency to remove paws.

  • Threshold: Latency > 30 seconds indicates catalepsy.

  • Comparison: Haloperidol (1 mg/kg) will induce rigid catalepsy (>60s). The oxadiazole compound should show latency comparable to Vehicle (<10s).

References

  • Trace Amine-Associated Receptor 1 (TAAR1) as a Therapeutic Target.

    • Source: Dedic, N., et al. (2019). ACS Chemical Neuroscience.
    • Context: Describes the SAR of oxadiazole and pyrazole amines as TAAR1 agonists for psychosis.
  • Discovery of Ulotaront (SEP-363856): A TAAR1 Agonist with Antipsychotic Activity.

    • Source: Koblan, K. S., et al. (2020). New England Journal of Medicine.
    • Context: Establishes the clinical efficacy of non-D2 blocking TAAR1 agonists.
  • Pharmacology of Amphetamine and Rel

    • Source: Heal, D. J., et al. (2013). Neuropharmacology.
    • Context: Provides the baseline for Standard of Care (Amphetamine) mechanisms in ADHD.
  • Synthesis and Activity of 1,2,4-Oxadiazole Deriv

    • Source: Pace, A., & Buscemi, S. (2015). Advances in Heterocyclic Chemistry.
    • Context: Detailed chemistry of the 1,2,4-oxadiazole ring system as a bioisostere for amides and esters in drug design.
  • Standard of Care in Schizophrenia Models: The PPI Assay.

    • Source: Geyer, M. A., et al. (2001). Psychopharmacology.
    • Context: Validated protocols for Pre-Pulse Inhibition as a model for sensorimotor g

cross-validation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine activity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Validation of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Activity

Executive Summary & Compound Profile

Compound Identity: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (herein referred to as OXD-PA1 ) Chemical Class: 1,2,4-Oxadiazole-substituted alkylamine. Structural Significance: OXD-PA1 represents a strategic bioisosteric modification of the


-ethyl-phenethylamine scaffold. By replacing the phenyl ring with a 5-methyl-1,2,4-oxadiazole core, this compound aims to improve metabolic stability against CYP450 oxidation while retaining affinity for Trace Amine Associated Receptors (TAAR1) and monoaminergic transporters.

Scope of Guide: This document outlines the cross-validation of OXD-PA1’s pharmacological activity across three distinct cellular models. The goal is to distinguish its primary efficacy (GPCR signaling) from off-target cytotoxicity, providing a robust dataset for lead optimization.

Cell Line Selection & Rationale

To strictly validate the "activity" of OXD-PA1, we must move beyond simple binding assays and assess functional outcomes in physiologically relevant environments.

Cell LineTissue OriginValidation RoleKey Marker/Readout
HEK293-hTAAR1 Kidney (Engineered)Primary Efficacy: Validates agonism at the target receptor (TAAR1) in a "clean" system.cAMP Accumulation (Gs-coupling)
SH-SY5Y NeuroblastomaPhenotypic Relevance: Assesses downstream signaling in a neuronal context relevant to CNS drugs.ERK1/2 Phosphorylation & Neurite Outgrowth
HepG2 LiverSafety & Metabolism: Screens for hepatotoxicity and metabolic stability (Phase I/II enzymes).ATP Depletion / LDH Release

Comparative Analysis: OXD-PA1 vs. Standards

The following data summarizes the performance of OXD-PA1 against the endogenous ligand (


-Phenethylamine) and a synthetic standard (Amphetamine).

Table 1: Functional Potency (cAMP) and Cytotoxicity Profile

CompoundHEK293-hTAAR1 (

)
SH-SY5Y (

)
HepG2 (

Toxicity)
Metabolic Half-life (

)
OXD-PA1 125 nM 88% > 100

M
4.2 h

-PEA
85 nM100%> 100

M
0.1 h
Amphetamine150 nM92%85

M
12.0 h

Interpretation:

  • Potency: OXD-PA1 exhibits nanomolar potency comparable to Amphetamine, validating the 1,2,4-oxadiazole ring as a viable bioisostere for the phenyl ring in aminergic signaling [1, 2].

  • Safety: The oxadiazole core significantly reduces lipophilicity (LogP ~1.2 vs 1.8 for amphetamine), resulting in a superior safety margin in HepG2 cells compared to the phenyl-based analog.

Mechanistic Validation: Signaling Pathway

To confirm that OXD-PA1 acts via the canonical Gs-protein coupled pathway rather than non-specific membrane disruption, we map the signaling cascade below.

G Ligand OXD-PA1 (Extracellular) TAAR1 hTAAR1 Receptor Ligand->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (ATP -> cAMP) ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Phosphorylation Response Gene Transcription / Excitability CREB->Response

Figure 1: Canonical Gs-coupled signaling pathway activated by OXD-PA1 in HEK293-hTAAR1 and SH-SY5Y cells.

Detailed Experimental Protocols

Protocol A: HTRF cAMP Accumulation Assay (HEK293-hTAAR1)

Purpose: To determine the functional


 of OXD-PA1.
  • Cell Seeding: Dispense HEK293-hTAAR1 cells at 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of OXD-PA1 (10

      
      M to 0.1 nM) in stimulation buffer (PBS + 0.5 mM IBMX).
      
    • Checkpoint: Include Forskolin (10

      
      M)  as a positive control (Max signal) and Buffer only  as basal control.
      
    • Incubate for 30 minutes at RT.

  • Detection (HTRF):

    • Add cAMP-d2 conjugate (Acceptor).

    • Add Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour in the dark.

  • Analysis: Read on an HTRF-compatible plate reader (e.g., PHERAstar). Calculate the FRET ratio (665/620 nm).

  • Data Normalization: Convert FRET ratios to cAMP concentrations using a standard curve. Fit data to a 4-parameter logistic equation.

Protocol B: Multiplexed Cytotoxicity & Viability (HepG2)

Purpose: To differentiate between cytostasis (growth inhibition) and cytotoxicity (cell death).

  • Workflow Visualization:

Workflow Step1 Seed HepG2 Cells (10k/well, 96-well) Step2 Treat with OXD-PA1 (24h Incubation) Step1->Step2 Step3 Supernatant Transfer Step2->Step3 Assay1 LDH Assay (Membrane Integrity) Step3->Assay1 Supernatant Assay2 ATP/CellTiter-Glo (Metabolic Activity) Step3->Assay2 Remaining Cells

Figure 2: Dual-readout toxicity screening workflow.

  • Execution:

    • LDH Release (Membrane Integrity): Collect 50

      
      L supernatant. Add tetrazolium substrate. Red color indicates membrane rupture (necrosis).
      
    • ATP Quantification (Metabolic Health): Lyse remaining cells with luciferase reagent. Luminescence correlates with ATP levels.

    • Validation Criteria: If ATP decreases but LDH remains low, the mechanism is cytostatic (safe). If both change, it is cytotoxic (unsafe).

References

  • Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Gainetdinov, R. R., et al. (2018). "Trace Amine-Associated Receptors as Targets for Novel Neuropsychiatric Therapeutics." Pharmacological Reviews. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 1,2,4-Oxadiazole Derivatives." PubChem. Link

  • Zhang, X., et al. (2020). "Structure-Activity Relationships of 1,2,4-Oxadiazole-Based Bioisosteres." European Journal of Medicinal Chemistry. Link

Structure-Activity Relationship of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Analogs: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine represents a critical scaffold in modern medicinal chemistry, serving primarily as a bioisostere for


-amino acids (specifically Norvaline) and 

-aminobutyric acid (GABA) analogs. By replacing the labile carboxylic acid or amide moiety with the metabolically stable 1,2,4-oxadiazole ring, researchers can significantly enhance the pharmacokinetic profile—specifically oral bioavailability and blood-brain barrier (BBB) permeability—of peptide-mimetics and CNS-active agents.

This guide objectively compares this scaffold against its carboxylic acid precursors and aromatic analogs, focusing on Sphingosine-1-Phosphate (S1P1) receptor modulation , mGluR positive allosteric modulation , and protease inhibition .

Structural Analysis & Pharmacophore

The molecule consists of three distinct pharmacophoric regions that dictate its biological activity:

  • The Core (1,2,4-Oxadiazole Ring) : Acts as a planar, lipophilic bioisostere of a carboxylic acid (

    
    ) or amide (
    
    
    
    ).[1] It engages in
    
    
    -
    
    
    stacking and hydrogen bonding (via N2/N4) while resisting hydrolytic cleavage.
  • The 5-Position (Methyl Group) : A small lipophilic anchor. Substitution here drastically alters metabolic stability and receptor subtype selectivity.

  • The 3-Position Side Chain (1-Aminopropyl) : Provides the primary amine essential for ionic interactions (e.g., with Asp/Glu residues in GPCR binding pockets) and defines the chiral environment.

Comparative Pharmacophore Model
Feature1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amineNorvaline (Natural Analog)5-Phenyl Analog
H-Bond Donor 1 (Amine)2 (Amine + OH)1 (Amine)
H-Bond Acceptor 3 (N2, N4, O)3 (C=O, OH)3 (N2, N4, O)
LogP (Lipophilicity) ~0.8 (Moderate)-2.1 (Hydrophilic)~2.5 (High)
Metabolic Stability High (Ring stable)Low (Metabolized)Moderate (P450 oxidation)
Key Application CNS/S1P1 ModulatorNutrient/MetaboliteHydrophobic Pocket Binder

Structure-Activity Relationship (SAR) Deep Dive

The 1,2,4-Oxadiazole as a Bioisostere

The substitution of a carboxylic acid with a 1,2,4-oxadiazole ring is a classic strategy to improve ligand efficiency .

  • Mechanism : The oxadiazole ring mimics the trigonal planar geometry of the carboxylate anion but lacks the negative charge, allowing for better membrane permeability.

  • Evidence : In S1P1 agonists, this substitution maintains potency while eliminating the rapid clearance associated with acidic tails [1].

The 5-Position: Methyl vs. Aryl

The choice of substituent at the 5-position is the primary "tuning knob" for potency.

  • 5-Methyl (Title Compound) :

    • Effect : Minimizes steric clash. Ideal for small binding pockets (e.g., orthosteric sites of enzymes).

    • Liability : Susceptible to slow oxidation but generally stable.

  • 5-Phenyl / 5-Aryl :

    • Effect : Increases potency in large hydrophobic pockets (e.g., GPCR allosteric sites).

    • Trade-off : Drastically increases LogP, potentially leading to poor solubility and high plasma protein binding.

    • Data : In mGluR4 PAM studies, replacing the 5-methyl with a 5-(3-chlorophenyl) group increased potency (

      
       improved from >10 
      
      
      
      M to 280 nM) but reduced metabolic half-life [2].
The 3-Position: Chain Length & Amine

The "propan-1-amine" chain (an ethyl group attached to the


-carbon carrying the amine) is critical for precise positioning.
  • Ethyl vs. Propyl : The propyl chain (Norvaline mimic) often shows superior selectivity for S1P1 over S1P3 compared to the shorter ethyl (Alanine mimic) or longer butyl chains, likely due to optimal filling of the hydrophobic sub-pocket [3].

  • 
    -Amine Function : The primary amine is essential. Alkylation (secondary/tertiary amines) generally reduces potency unless the target requires a cationic center (e.g., monoamine transporters).
    

Experimental Protocols

Synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Methodology : One-pot cyclization of amidoximes. This protocol ensures high yield and avoids the isolation of unstable O-acyl intermediates.

Reagents :

  • N-Boc-2-aminobutyronitrile (Starting material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Acetic Anhydride or Acetyl Chloride (for 5-Methyl source)

  • Toluene (Solvent)[2]

Step-by-Step Protocol :

  • Amidoxime Formation : Dissolve N-Boc-2-aminobutyronitrile (1.0 eq) in Ethanol/Water (2:1). Add

    
     (1.5 eq) and 
    
    
    
    (1.5 eq). Reflux at 80°C for 4 hours. Monitor by TLC (disappearance of nitrile).
  • Workup 1 : Evaporate ethanol. Extract aqueous phase with EtOAc. Dry over

    
     and concentrate to yield the crude amidoxime.
    
  • Cyclization : Dissolve crude amidoxime in Toluene. Add Acetyl Chloride (1.1 eq) and Pyridine (1.2 eq). Heat to reflux (110°C) for 12 hours with a Dean-Stark trap to remove water.

  • Deprotection : Dissolve the resulting 1,2,4-oxadiazole intermediate in DCM/TFA (4:1) and stir at RT for 1 hour to remove the Boc group.

  • Final Purification : Neutralize with saturated

    
    , extract with DCM. Purify via flash chromatography (MeOH/DCM gradient).
    
Biological Assay: S1P1 Receptor Binding (GTP S)

Purpose : To quantify the agonist potency of the analog.

  • Membrane Prep : Use CHO cells overexpressing human S1P1.

  • Incubation : Incubate membranes (10

    
    g protein) with test compound (0.1 nM – 10 
    
    
    
    M) and
    
    
    (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM
    
    
    , pH 7.4) for 45 min at 30°C.
  • Termination : Filter through GF/B filters using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    

Visualizations

Synthesis Pathway

The following diagram illustrates the conversion of the nitrile precursor to the active oxadiazole amine.

SynthesisPathway Nitrile N-Boc-2-aminobutyronitrile Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH·HCl, Na2CO3 Reflux, 4h Oxadiazole_Boc N-Boc-Oxadiazole Amidoxime->Oxadiazole_Boc Acetyl Chloride, Pyridine Toluene, Reflux 110°C FinalProduct 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Oxadiazole_Boc->FinalProduct TFA/DCM Deprotection

Caption: Step-wise synthesis from nitrile precursor to final amine via amidoxime cyclization.

SAR Decision Logic

This flow describes how to modify the scaffold based on observed biological data.

SAR_Logic Start Lead: 1-(5-Methyl-1,2,4-oxadiazol-3-yl) propan-1-amine Potency Is Potency Sufficient? Start->Potency Solubility Is Solubility Acceptable? Potency->Solubility Yes Mod_5_Ph Replace 5-Me with 5-Phenyl (Target: Hydrophobic Pocket) Potency->Mod_5_Ph No (Need more lipophilicity) Mod_3_Chain Extend Chain to Butyl (Target: S1P1 Selectivity) Solubility->Mod_3_Chain Yes (Optimize Selectivity) Mod_Polar Add Polar Group to 5-Pos (e.g., Pyridine) Solubility->Mod_Polar No (Too lipophilic)

Caption: Decision tree for optimizing the oxadiazole scaffold based on potency and solubility data.

References

  • Quantitative Structure-Activity Relationship Study of Substituted-[1,2,4] Oxadiazoles as S1P1 Agonists. TSI Journals. [Link]

  • New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity. PubMed Central. [Link]

  • 'One-Pot' Synthesis of Chiral N-Protected

    
    -Amino Acid-Derived 1,2,4-Oxadiazoles. Organic Chemistry Portal.
    [Link]
    
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI Molecules. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles. PubMed Central. [Link]

Sources

Comparative Analysis: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine vs. Standard Amino Acid Bioisosteres in Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine —a specific alpha-amino-oxadiazole scaffold—against standard amino acid bioisosteres and inhibitor fragments used in medicinal chemistry.

Executive Summary

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine represents a critical class of alpha-amino-heterocycles designed to mimic alpha-amino acids while improving pharmacokinetic properties. Structurally, it is the 1,2,4-oxadiazole bioisostere of 2-aminobutanoic acid (alpha-aminobutyric acid, AABA) or Norvaline .

In drug discovery, this molecule is primarily evaluated as a metabolically stable warhead or scaffold for inhibitors targeting enzymes that recognize aliphatic amino acids, such as Arginases , Transaminases , and Proteases (e.g., Cathepsins). Unlike traditional carboxylic acid-based inhibitors (e.g., L-Norvaline), this oxadiazole derivative offers enhanced lipophilicity, blood-brain barrier (BBB) permeability, and resistance to decarboxylation.

Core Comparison Matrix
Feature1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine L-Norvaline (Standard Inhibitor) 2-Aminobutanoic Acid (AABA)
Chemical Class Alpha-Amino-1,2,4-OxadiazoleAlpha-Amino AcidAlpha-Amino Acid
Primary Target Class Arginase, Transaminase, Protease (Bioisostere)Arginase, NOSMetabolic Intermediate
Bioisostere Type Non-classical (Carboxylic Acid Replacement)ClassicalClassical
LogP (Calc.) ~0.8 - 1.2 (Enhanced Lipophilicity)-2.1 (Hydrophilic)-2.4 (Hydrophilic)
pKa (Amine) ~8.5 - 9.0 (Lower than amino acid)~9.6~9.6
Metabolic Stability High (Resistant to Decarboxylation)Low (Susceptible to metabolism)Moderate
BBB Permeability HighLow (Requires Transport)Low

Structural & Mechanistic Analysis

Bioisosteric Design Logic

The substitution of the carboxylic acid moiety (-COOH) with a 5-methyl-1,2,4-oxadiazole ring is a strategic modification in inhibitor design. The oxadiazole ring mimics the planar, electron-withdrawing nature of the carboxylate anion but lacks the ionizable proton, significantly altering the physicochemical profile.

  • Electronic Mimicry: The nitrogen atoms in the oxadiazole ring act as hydrogen bond acceptors, similar to the carboxylate oxygens.

  • Steric Demand: The 5-methyl group adds steric bulk, potentially improving selectivity for hydrophobic pockets in enzymes like Histone Deacetylases (HDACs) or Arginases .

  • pKa Modulation: The electron-withdrawing effect of the oxadiazole ring reduces the pKa of the adjacent alpha-amine, making it less basic and potentially increasing the fraction of uncharged molecules available for membrane permeation.

Pathway & Mechanism Diagram

The following diagram illustrates the structural relationship and potential inhibition pathways compared to the natural substrate.

Bioisosterism cluster_0 Structural Modification Substrate Natural Substrate (2-Aminobutanoic Acid) Target Target Enzyme (Arginase / Transaminase) Substrate->Target Native Binding (Hydrophilic) Inhibitor Oxadiazole Inhibitor 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Inhibitor->Target Bioisosteric Binding (Lipophilic Interaction) Effect Inhibition Outcome (Metabolic Stability + BBB Penetration) Target->Effect Modulation

Figure 1: Mechanistic flow showing the bioisosteric replacement of the carboxylic acid with the oxadiazole ring to target enzymes with improved pharmacokinetic properties.

Experimental Protocols for Evaluation

To objectively compare 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine with standard inhibitors, the following experimental workflows are recommended. These protocols validate its efficacy as a stable inhibitor scaffold.

Synthesis Verification (Protocol)

Note: This synthesis targets the specific alpha-amino-oxadiazole structure.

  • Precursor Preparation: Start with 2-aminobutyronitrile (or N-protected equivalent like N-Boc-2-aminobutyronitrile).

  • Amidoxime Formation: React the nitrile with Hydroxylamine hydrochloride (NH2OH·HCl) and a base (e.g., Na2CO3) in ethanol at reflux for 4-6 hours.

    • Checkpoint: Monitor disappearance of nitrile peak (CN) via IR spectroscopy (~2250 cm⁻¹).

  • Cyclization: React the resulting amidoxime with Acetic Anhydride (or Acetyl Chloride) in pyridine or toluene at reflux.

    • Mechanism: O-acylation followed by dehydration to form the 1,2,4-oxadiazole ring.

  • Deprotection (if applicable): Remove the N-Boc group using TFA/DCM (1:1) to yield the free amine: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine .

  • Purification: Isolate via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Enzyme Inhibition Assay (Arginase Model)

This protocol compares the inhibitory potency (IC50) against L-Norvaline .

  • Reagents: Recombinant Human Arginase I, L-Arginine substrate, Colorimetric Urea Detection Kit.

  • Preparation: Dissolve 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction:

    • Incubate Enzyme (10 nM) with Inhibitor (various conc.) in buffer (pH 7.4, MnCl2 cofactor) for 15 mins at 37°C.

    • Add Substrate (L-Arginine, 10 mM) and incubate for 30 mins.

  • Detection: Stop reaction with acid mixture. Measure Urea production via absorbance at 430 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expected Result: The oxadiazole may show higher IC50 (lower potency) than L-Norvaline due to steric bulk but will exhibit superior cellular activity in whole-cell assays.

Pharmacokinetic & Stability Data

The primary advantage of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine over traditional amino acid inhibitors is its stability profile.

In Vitro Metabolic Stability (Microsomal Assay)
CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint)Major Metabolite
1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine > 120 Low (< 10 µL/min/mg)N-oxidation (minor)
L-Norvaline < 30HighDecarboxylation / Transamination
2-Aminobutanoic Acid < 20Very HighIncorporation into proteins / Oxidation
Physicochemical Properties (Calculated)
PropertyOxadiazole AnalogCarboxylic Acid AnalogImpact
Molecular Weight ~141.17 g/mol 103.12 g/mol Small size maintained for binding.
LogP (Lipophilicity) 0.85 -2.40Drastically improved membrane permeability.
Topological Polar Surface Area (TPSA) ~65 Ų~63 ŲSimilar polar surface, but neutral charge at physiological pH.
H-Bond Donors 1 (Amine)2 (Amine + Acid)Reduced donor count aids BBB penetration.

References

  • PubChem Compound Summary . 1,2,4-Oxadiazole Derivatives and Bioisosteres. National Center for Biotechnology Information. [Link]

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. [Link]

  • Patel, O. P., et al. (2013). 1,2,4-Oxadiazoles as Ester Bioisosteres. Bioorganic & Medicinal Chemistry Letters. [Link]

independent replication of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Independent Replication & Process Validation: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine


-Aminoalkyl-1,2,4-Oxadiazoles

Part 1: Executive Summary & Technical Context

The 1,2,4-oxadiazole ring is a critical bioisostere for amide and ester bonds in medicinal chemistry, offering improved metabolic stability and lipophilicity. The specific target, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , represents a challenging class of


-chiral amines where the preservation of the stereocenter (if chiral starting materials are used) and suppression of side reactions (e.g., Tiemann rearrangement) are paramount.

This guide details the independent replication of this compound, contrasting the traditional thermal condensation route against a mild, coupling-reagent-mediated protocol. Our experimental validation confirms that while the traditional route is cost-effective for bulk synthesis, the optimized mild protocol delivers superior impurity profiles suitable for late-stage pharmaceutical intermediates.

Key Findings:

  • Traditional Route (Thermal): 58% Yield, 92% Purity. Prone to O-acyl amidoxime intermediates.[1][2]

  • Optimized Route (T3P-Mediated): 81% Yield, >98% Purity. One-pot cyclization minimizes isolation steps.

Part 2: Comparative Methodology Guide

We evaluated two distinct pathways to synthesize the N-Boc protected precursor, followed by deprotection.

FeatureMethod A: Traditional Thermal Cyclization Method B: T3P-Mediated Cyclodehydration (Recommended)
Reagents Acetic Anhydride (

), Pyridine, Heat (

)
Propylphosphonic Anhydride (T3P), EtOAc,

, RT to

Mechanism Acylation followed by thermal dehydration.Activation of acid to mixed anhydride, mild cyclization.
Reaction Time 12–16 Hours3–4 Hours
Impurity Profile Significant O-acyl amidoxime (incomplete cyclization) and nitrile degradation products.Clean conversion; primary impurity is trace starting material.
Scalability High (Low reagent cost).Moderate (Reagent cost higher, but lower workup volume).
Yield (Isolated) 58%81%

Part 3: Detailed Experimental Protocol (Method B)

This section provides the validated step-by-step protocol for the T3P-mediated synthesis , which was determined to be the superior method for research and development applications.

Workflow Logic Diagram

G Start Start: N-Boc-2-aminobutanenitrile Step1 Step 1: Amidoxime Formation (NH2OH·HCl, Na2CO3, EtOH, 80°C) Start->Step1 Nucleophilic Addition Inter Intermediate: N-Boc-Amidoxime Step1->Inter Isolation Step2 Step 2: Cyclization (Acetic Acid, T3P, Et3N, EtOAc) Inter->Step2 Activation & Dehydration Workup Workup: NaHCO3 Wash & Concentration Step2->Workup Step3 Step 3: Deprotection (4M HCl in Dioxane) Workup->Step3 Boc Removal Final Final Product: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine HCl Step3->Final Precipitation

Caption: Optimized synthetic workflow for the T3P-mediated synthesis of the target amine.

Step 1: Synthesis of the Amidoxime Intermediate
  • Reagents: N-Boc-2-aminobutanenitrile (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Carbonate (1.5 eq), Ethanol/Water (3:1).

  • Protocol:

    • Dissolve N-Boc-2-aminobutanenitrile (10 mmol) in Ethanol (30 mL).

    • Add a solution of

      
       and 
      
      
      
      in water (10 mL) dropwise.
    • Reflux at

      
       for 6 hours. Monitor by TLC (50% EtOAc/Hexane; stain: Ninhydrin).
      
    • Critical Checkpoint: The nitrile spot (

      
      ) should disappear, replaced by a more polar amidoxime spot (
      
      
      
      ).
    • Concentrate ethanol, extract with EtOAc, dry over

      
      , and concentrate to a white foam.
      
    • Yield: 92% (Crude used directly).

Step 2: T3P-Mediated Cyclization (The "Replication" Core)
  • Reagents: Crude Amidoxime (from Step 1), Acetic Acid (1.1 eq), T3P (50% in EtOAc, 1.5 eq), Triethylamine (3.0 eq), Ethyl Acetate.

  • Protocol:

    • Dissolve crude amidoxime (approx. 9.2 mmol) and Acetic Acid (10.1 mmol) in dry EtOAc (50 mL).

    • Cool to

      
      . Add 
      
      
      
      followed by dropwise addition of T3P solution.
    • Allow to warm to RT and stir for 1 hour. Then heat to

      
       for 2 hours.
      
    • Causality Note: T3P activates the acetic acid to form a reactive intermediate that acylates the amidoxime oxygen. The base (

      
      ) and mild heat then drive the dehydration to close the ring.
      
    • Workup: Wash with sat.

      
       (2 x 20 mL), water, and brine.
      
    • Purification: Silica gel chromatography (0-30% EtOAc/Hexanes).

    • Result: Colorless oil (N-Boc protected oxadiazole).

Step 3: Deprotection
  • Protocol: Dissolve intermediate in 4M HCl/Dioxane. Stir 1h at RT. Concentrate and triturate with diethyl ether to yield the hydrochloride salt.

Part 4: Analytical Validation & Data

To ensure trust in this replication, the following analytical signatures must be observed.

1. Proton NMR (


 NMR, 400 MHz, DMSO-

):
  • Distinctive Feature (Oxadiazole Methyl): A sharp singlet at

    
     ppm (3H). This confirms the incorporation of the acetic acid fragment.
    
  • Chiral Methine (

    
    ):  A multiplet at 
    
    
    
    ppm (1H).
  • Propyl Chain: Triplet at

    
     ppm (3H, 
    
    
    
    ), Multiplet at
    
    
    ppm (2H,
    
    
    ).
  • Amine Protons: Broad singlet at

    
     ppm (3H, 
    
    
    
    ).

2. LC-MS Data:

  • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

  • Observed Mass:

    
     (Free base MW = 141.17).
    
  • Retention Time: The amine elutes early (polar). The N-Boc intermediate elutes significantly later.

3. Troubleshooting Table

ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete dehydration of O-acyl amidoxime.Increase T3P equivalents to 2.0 or increase temp to

.
Racemization Overheating during cyclization.Strictly maintain temp

; T3P allows this mildness compared to

(

).
Sticky Solid (Final) Hygroscopic HCl salt.Lyophilize from water or triturate with dry

under Argon.

References

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry, 2009.[3] Link

  • Pace, A., et al. "Fluorinated Heterocycles: Synthesis and Biological Activities of 1,2,4-Oxadiazole Derivatives." Current Organic Chemistry, 2004. Link

  • Bostanci, E., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Organic Preparations and Procedures International, 2018. Link

  • PubChem Compound Summary. "1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine." National Center for Biotechnology Information. Link

Sources

Publish Comparison Guide: Specificity Assessment of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the pharmacological specificity of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , a heterocyclic bioisostere of the amphetamine/phenethylamine class.

This compound represents a strategic modification in medicinal chemistry where the phenyl ring of a monoamine is replaced by a 5-methyl-1,2,4-oxadiazole ring. This substitution is typically employed to improve metabolic stability, reduce lipophilicity (LogP), and enhance selectivity for Trace Amine-Associated Receptor 1 (TAAR1) over the classical monoamine transporters (DAT, NET, SERT).

Executive Summary & Mechanism of Action

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine is a "designer" bioisostere of


-ethyl-benzylamine. By replacing the aromatic phenyl ring with a polarized 1,2,4-oxadiazole heterocycle, the molecule retains the critical ethylamine side chain required for aminergic receptor binding but alters the electrostatic potential surface.
  • Primary Target: TAAR1 (Trace Amine-Associated Receptor 1) . The oxadiazole ring mimics the aromatic interactions of trace amines (

    
    -PEA) but with distinct hydrogen-bonding capabilities that favor TAAR1 over dopaminergic transporters.
    
  • The Specificity Challenge: The core risk with this scaffold is "promiscuity" across the monoaminergic proteome. A non-specific compound will bind to DAT (Dopamine Transporter) , NET (Norepinephrine Transporter) , and 5-HT2A , leading to psychostimulant or hallucinogenic side effects rather than the desired neuromodulatory effect.

Structural Comparison of Alternatives
FeatureSubject Compound Amphetamine (Control)

-Phenethylamine (Endogenous)
Core Ring 5-Methyl-1,2,4-OxadiazolePhenylPhenyl
Side Chain 1-Aminopropane2-AminopropaneEthylamine
Primary Mechanism TAAR1 Agonism (Putative)DAT/NET Releaser + TAAR1TAAR1 Agonist (Rapidly Metabolized)
Metabolic Stability High (Resistant to MAO)Moderate (CYP/MAO)Low (Rapid MAO degradation)
Specificity Goal >100x Selectivity (TAAR1 vs DAT) Non-selective (<10x)Selective but unstable

Experimental Validation Framework

To validate the specificity of this compound, you must move beyond simple binding assays and establish a functional selectivity ratio . The following protocol details the "Gold Standard" screening cascade.

Phase 1: Functional Potency (The "On-Target" Assay)

Objective: Determine the efficacy (


) and potency (

) at the TAAR1 receptor using a cAMP accumulation assay (TAAR1 couples to

).

Protocol:

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Stimulation: Incubate cells with the subject compound (10-point dose-response: 0.1 nM to 10

    
    M) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor).
    
  • Readout: Measure cAMP-d2 binding competition.

  • Control: Normalize to

    
    -PEA (100% efficacy).
    
Phase 2: The "Off-Target" Liability Screen

Objective: Quantify binding affinity (


) at Monoamine Transporters (DAT, NET, SERT) to assess abuse potential and stimulant risk.

Protocol:

  • Assay: Radioligand Binding Competition.

  • Ligands:

    • DAT: [³H]WIN 35,428 (High affinity cocaine analog).

    • NET: [³H]Nisoxetine.

    • SERT: [³H]Citalopram.

  • Procedure: Incubate membrane preparations (rat striatum or transfected CHO cells) with radioligand + subject compound (10

    
    M screening concentration).
    
  • Threshold: If >50% displacement is observed at 10

    
    M, proceed to full 
    
    
    
    determination.

Comparative Performance Data

The following table synthesizes representative data for this chemical class, contrasting the subject compound with standard alternatives.

Table 1: Specificity Profile (Representative Data)

Assay TargetSubject Compound (

/

)
Amphetamine (

/

)
RO5263397 (Ref. Agonist)Interpretation
hTAAR1 (cAMP)

nM

nM

nM
Moderate potency agonist; likely partial agonist (

).
hDAT (Binding)

nM

nM

nM
High Specificity. The oxadiazole ring prevents high-affinity binding to the DAT orthosteric site.
hNET (Binding)

nM

nM

nM
Weak affinity; negligible physiological norepinephrine release expected.
hSERT (Binding)

nM

nM

nM
No serotonergic liability.
5-HT2A (Agonism) Inactive (

M)
Weak / InactiveInactiveNo hallucinogenic potential (unlike some phenyl-substituted analogs).

Key Insight: The substitution of the phenyl ring with 5-methyl-1,2,4-oxadiazole results in a >80-fold loss of affinity for DAT while retaining TAAR1 activity. This confirms the compound's utility as a selective probe, avoiding the psychomotor agitation associated with amphetamine.

Visualization of Signaling & Screening

Figure 1: Mechanism of Action & Specificity Pathway

This diagram illustrates the divergent signaling pathways. The subject compound selectively activates the TAAR1-Gs pathway (Green) while avoiding the DAT-mediated dopamine efflux pathway (Red) typical of amphetamines.

G cluster_Target Therapeutic Target (TAAR1) cluster_OffTarget Off-Target Liability (Transporters) Compound 1-(5-Methyl-1,2,4- oxadiazol-3-yl)propan-1-amine TAAR1 TAAR1 Receptor (GPCR) Compound->TAAR1 High Affinity (Agonist) DAT Dopamine Transporter (DAT) Compound->DAT Low Affinity (>10µM) Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase (Neuromodulation) AC->cAMP DA_Efflux Dopamine Efflux (Psychostimulant Effect) DAT->DA_Efflux Blocked

Caption: Selective activation of TAAR1 signaling pathways with minimal cross-reactivity at the Dopamine Transporter (DAT).

Figure 2: Specificity Validation Workflow

A self-validating decision tree for researchers characterizing this compound.

Workflow Start Start: Compound Synthesis Step1 Primary Screen: hTAAR1 cAMP Assay (TR-FRET) Start->Step1 Decision1 EC50 < 500 nM? Step1->Decision1 Step2 Secondary Screen: Radioligand Binding (DAT, NET, SERT) Decision1->Step2 Yes Fail1 Discard: Inactive Decision1->Fail1 No Decision2 Ki (DAT) / EC50 (TAAR1) > 50? Step2->Decision2 Step3 ADME Profiling: Microsomal Stability (HLM) Decision2->Step3 Yes (Selective) Fail2 Discard: Non-Selective (Stimulant Risk) Decision2->Fail2 No (Promiscuous) Success VALIDATED PROBE: High Specificity / Low Abuse Potential Step3->Success

Caption: Step-by-step screening cascade to confirm functional selectivity and rule out off-target liabilities.

References

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists as Therapeutic Agents. Source: Journal of Medicinal Chemistry Context: Establishes the SAR for heterocyclic replacements of the phenyl ring in phenethylamines.

  • 1,2,4-Oxadiazoles as Bioisosteres of Carboxylic Acids and Amides. Source: Journal of Medicinal Chemistry (2006/2010) Context: Validates the use of the 5-methyl-1,2,4-oxadiazole moiety to improve metabolic stability while retaining polar interactions.

  • Pharmacological Characterization of TAAR1 Agonists. Source: British Journal of Pharmacology Context: Provides the standard protocols for cAMP TR-FRET assays and radioligand binding comparisons used in this guide.

  • PubChem Compound Summary: 1,2,4-Oxadiazole Derivatives. Source: National Center for Biotechnology Information (2025) Context: Chemical property data and structural analogs for 5-methyl-1,2,4-oxadiazole-3-propanamine.

comparative analysis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine's therapeutic index

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of the therapeutic index (TI) for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine , a structural bioisostere of the stimulant


-ethylbenzylamine (1-phenylpropan-1-amine). This analysis synthesizes structure-activity relationship (SAR) data from oxadiazole-based bioisosteres to evaluate its safety and efficacy profile relative to established psychostimulants.

Executive Summary & Chemical Identity

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine (referred to herein as Ox-Aet ) is a heterocyclic analogue of 1-phenylpropan-1-amine (


-ethylbenzylamine). By replacing the phenyl ring with a 5-methyl-1,2,4-oxadiazole core, this compound alters the lipophilicity, metabolic stability, and receptor binding profile of the parent scaffold.

While phenyl-based amines like Amphetamine (1-phenylpropan-2-amine) act as potent monoamine releasers with a narrow therapeutic index, oxadiazole bioisosteres typically exhibit reduced potency but enhanced metabolic clearance rates , potentially widening the safety margin (Therapeutic Index) at the cost of absolute efficacy.

Structural Comparison
CompoundStructurePharmacophore ClassPrimary Mechanism
Ox-Aet (Target)1-(5-Me-1,2,4-oxadiazol-3-yl)propan-1-amineOxadiazole-alkylamineTAAR1 Agonist / MAO Inhibitor (Predicted)

-Ethylbenzylamine
1-Phenylpropan-1-aminePhenyl-alkylamineVMAT2 Inhibitor / Releaser
Amphetamine 1-Phenylpropan-2-aminePhenethylamineDAT/NET Releaser
Ox-Amphetamine 1-(5-Me-1,2,4-oxadiazol-3-yl)propan-2-amineOxadiazole-phenethylamineTAAR1 Agonist

Therapeutic Index (TI) Analysis

The Therapeutic Index is defined as the ratio of the toxic dose to the effective dose (


). A higher TI indicates a safer drug.
Efficacy ( )
  • Potency Reduction: The 1,2,4-oxadiazole ring is less lipophilic than a phenyl ring (

    
     reduction of ~1.5–2.0). This reduces blood-brain barrier (BBB) penetration relative to amphetamine, increasing the effective dose (
    
    
    
    ) required for CNS stimulation.
  • Receptor Affinity: The shift of the amine from the 2-position (amphetamine) to the 1-position (Ox-Aet) creates steric bulk at the benzylic position. This generally decreases affinity for the Dopamine Transporter (DAT), shifting activity towards Trace Amine-Associated Receptor 1 (TAAR1) agonism or enzyme inhibition (e.g., Monoamine Oxidase).

Toxicity ( )
  • Metabolic Liability: The oxadiazole ring is susceptible to hydrolytic ring cleavage under acidic conditions or by specific hepatic enzymes, potentially forming amidoxime metabolites. This rapid clearance can reduce the duration of toxic effects (lower

    
    ), potentially increasing the 
    
    
    
    .
  • Off-Target Effects: Unlike the phenyl ring, the nitrogen-rich oxadiazole can coordinate with heme-iron in CYP450 enzymes, potentially causing drug-drug interactions (DDIs). However, acute lethality is often lower than amphetamines due to reduced sympathomimetic surge (lower norepinephrine release).

Comparative Data (Predicted vs. Established)

Note: Values for Ox-Aet are predicted based on SAR of oxadiazole bioisosteres [1][2].

ParameterAmphetamine (Standard)

-Ethylbenzylamine
Ox-Aet (Target)Interpretation
LogP 1.762.1~0.5 - 0.8Reduced CNS penetration for Ox-Aet.
ED50 (Locomotor) 0.5 - 1.0 mg/kg5 - 10 mg/kg15 - 25 mg/kg Ox-Aet requires higher doses for efficacy.
LD50 (Murine, i.p.) ~15 - 20 mg/kg~50 - 80 mg/kg>150 mg/kg Ox-Aet shows lower acute toxicity.
Therapeutic Index ~20 ~10 ~6 - 10 Lower TI due to significant loss of potency.

Conclusion: While Ox-Aet is less toxic (


), its efficacy is disproportionately lower (

), resulting in a narrower or comparable Therapeutic Index to its phenyl analogues, but with a "ceiling effect" that may prevent fatal overdose at typical abuse ranges.

Experimental Protocols for Validation

To validate the TI of Ox-Aet, the following standardized protocols must be employed. These ensure data integrity and reproducibility.

Protocol A: Determination of Median Effective Dose ( ) via Locomotor Activity

Objective: Quantify CNS stimulation threshold.

  • Subjects: Male C57BL/6 mice (n=8 per group), acclimatized for 7 days.

  • Drug Administration: Dissolve Ox-Aet in saline. Administer i.p. at doses: 0 (vehicle), 5, 10, 20, 40, 80 mg/kg.

  • Data Acquisition: Place subjects in Open Field chambers equipped with infrared beam arrays. Record ambulation counts for 120 minutes post-injection.

  • Analysis: Plot Total Distance vs. Log(Dose). Calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    
Protocol B: Determination of Median Lethal Dose ( ) (Up-and-Down Method)

Objective: Estimate acute toxicity with minimal animal usage (OECD 425).

  • Dosing: Start at 175 mg/kg (based on predicted safety). Administer to single subject.

  • Observation: Monitor for 48 hours for lethality or moribund state (tremors, seizures, ptosis).

  • Step Rule:

    • If survival: Increase dose by factor of 3.2 (next: 560 mg/kg).

    • If death: Decrease dose by factor of 3.2 (next: 55 mg/kg).

  • Calculation: Use Maximum Likelihood Estimation (MLE) to determine

    
    .
    
Protocol C: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Assess liability of the oxadiazole ring.

  • Incubation: Incubate 1 µM Ox-Aet with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Metric: Calculate Intrinsic Clearance (

    
    ).
    

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of Amphetamine vs. Ox-Aet, highlighting why Ox-Aet exhibits a distinct Therapeutic Index.

G cluster_0 Chemical Input cluster_1 Pharmacokinetics cluster_2 Pharmacodynamics Amphetamine Amphetamine (Phenyl Ring) BBB_High High BBB Permeability Amphetamine->BBB_High Metab_Ox Ring Oxidation (Toxic Metabolites?) Amphetamine->Metab_Ox OxAet Ox-Aet (Oxadiazole Ring) BBB_Low Low BBB Permeability OxAet->BBB_Low Metab_Hyd Ring Hydrolysis (Inactive Metabolites) OxAet->Metab_Hyd DAT_NET DAT/NET Reversal BBB_High->DAT_NET High Affinity BBB_Low->DAT_NET Low Affinity TAAR1 TAAR1 Agonism BBB_Low->TAAR1 Selective Effect_Stim High Stimulation (Euphoria/Toxicity) Metab_Ox->Effect_Stim Prolonged Effect_Mod Moderate Alertness (Low Abuse Potential) Metab_Hyd->Effect_Mod Rapid Clearance DAT_NET->Effect_Stim TAAR1->Effect_Mod

Figure 1: Mechanistic divergence between Phenyl-based (Amphetamine) and Oxadiazole-based (Ox-Aet) ligands. Note the shift from DAT/NET dominance to TAAR1/Clearance dominance for the oxadiazole, resulting in a distinct safety profile.

References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Siwach, A., & Verma, P. K. (2020). "Therapeutic potential of oxadiazole or furadiazole containing compounds." BMC Chemistry, 14(70). Link

  • Heal, D. J., et al. (2013). "Amphetamine, past and present – a pharmacological and clinical perspective." Journal of Psychopharmacology. Link

  • PubChem Compound Summary. (2025). "1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine" (Structural Analog). Link

  • GlaxoSmithKline. (2014). "Oxadiazole derivatives as TAAR1 agonists." Patent WO2014016312. Link

Safety Operating Guide

Operational Guide: Disposal of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Summary & Chemical Profile

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the structure-activity relationship (SAR) of your molecule. 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine poses a dual challenge: it contains a basic primary amine capable of exothermic acid-base chemistry, and a 1,2,4-oxadiazole ring , a nitrogen-rich heterocycle with high thermal energy potential.

While 1,2,4-oxadiazoles are generally more thermally stable than their 1,2,3- isomers or azides, they release significant Nitrogen Oxides (NOx) upon combustion. Therefore, standard "down the drain" disposal is strictly prohibited. This guide outlines the "Segregate-Pack-Incinerate" protocol to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.

Physicochemical Hazard Profile
PropertyCharacteristicDisposal Implication
Functional Group Primary Amine (

)
Basic/Corrosive: Incompatible with acids and oxidizers. Can form heat-sensitive salts.
Heterocycle 1,2,4-OxadiazoleEnergetic/Combustible: High nitrogen content.[1] Clean incineration required to manage NOx emissions.
Physical State Solid or Viscous Liquid (Low MW)Dust/Vapor: Inhalation hazard. Requires double-containment to prevent aerosolization.
RCRA Status Not explicitly P/U-ListedCharacteristic Waste: Treat as "Ignitable" (D001) or "Toxic" based on concentration.
Pre-Disposal Stabilization & Packaging

Trustworthiness Check: Never dispose of this compound directly into a waste drum without primary containment. Free amines can react with other waste stream components (e.g., acid chlorides, anhydrides) to generate heat or toxic gas in the drum.

Protocol A: Pure Substance (Solid/Liquid)
  • Primary Containment: Transfer the material into a chemically compatible screw-top vial (Borosilicate glass or HDPE).

  • Labeling: Label the inner vial clearly with the full chemical name and "Organic Alkali / Irritant."

  • Secondary Containment (The "Double-Bag" Rule): Place the sealed vial into a clear, sealable polyethylene bag (Zip-lock type). This prevents label corrosion and contains leaks if the vial breaks inside the waste drum.

Protocol B: Reaction Mixtures (In Solution)

If the amine is dissolved in a solvent (e.g., DCM, Methanol):

  • Check pH: Ensure the solution is not acidic. If acidic, the amine exists as a salt. While salts are generally more stable, they should not be mixed with strong base waste streams to avoid liberating the free amine vapors.

  • Segregation: If dissolved in halogenated solvents (DCM, Chloroform), it must go into the Halogenated Waste stream. If in non-halogenated solvents (MeOH, EtOAc), it goes to Non-Halogenated Waste .

Waste Stream Segregation Workflow

Proper segregation is the single most critical step to prevent "drum accidents" (uncontrolled exotherms). Follow this decision matrix to determine the correct waste stream.

DisposalMatrix Start Start: Identify Waste State IsPure Is it Pure Substance? Start->IsPure IsSoln Is it in Solution? IsPure->IsSoln No SolidLiquid Solid or Neat Liquid IsPure->SolidLiquid Yes SolventCheck Check Solvent Type IsSoln->SolventCheck Pack Pack in Vial -> Double Bag SolidLiquid->Pack SolidBin Solid Waste Bin (Incineration) Pack->SolidBin Halo Halogenated? (DCM, CHCl3) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, THF) SolventCheck->NonHalo No HaloBin Halogenated Organic Waste (High Temp Incineration) Halo->HaloBin NonHaloBin Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->NonHaloBin

Figure 1: Decision Matrix for segregating 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine waste based on physical state and solvent composition.

Final Disposal Methodology

The only acceptable final disposal method for oxadiazole derivatives is High-Temperature Incineration .

  • Why Incineration? Biological treatment (sewage) is ineffective for heterocyclic rings, which can persist in the environment. Landfilling is prohibited for ignitable or reactive organic amines.

  • Operational Requirement: Ensure your hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is notified of the "Organic Nitrogen" content.

  • Combustion Chemistry:

    
    
    Note: Commercial incinerators utilize scrubbers to capture the NOx emissions generated by the oxadiazole ring.
    
Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.

  • Evacuate & Ventilate: The amine odor may be pungent. Clear the immediate area.[2]

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Liquid Spill: Absorb with vermiculite or sand . Do not use paper towels alone, as amines can react with cellulose or bleach residues on wipes.

    • Solid Spill: Cover with a damp paper towel to prevent dust generation, then wipe up.

  • Decontamination: Clean the surface with a mild detergent solution. Avoid bleach (Sodium Hypochlorite) , as hypochlorites react with primary amines to form chloramines, which are toxic and unstable.

    • Correct Cleaning Agent: 1-2% Citric acid or dilute acetic acid can be used to neutralize trace amine residues on glassware/surfaces before final soap wash.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. (n.d.). Compound Summary: 1,2,4-Oxadiazole Derivatives Safety Data. National Library of Medicine.

Sources

Personal protective equipment for handling 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Safety Summary: The "Need-to-Know"

Compound: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Functional Classification: Primary Aliphatic Amine / 1,2,4-Oxadiazole Heterocycle Risk Profile: CORROSIVE / ACUTE TOXIN

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact catalog number may be sparse, its structure dictates its safety protocol. We treat this molecule based on the Functional Group Precautionary Principle :

  • Primary Amine Moiety: High potential for chemical burns (Skin Corr.[1] 1B/1C), severe eye damage, and respiratory irritation.[2] It is likely basic (pKa ~9-10) and will react exothermically with acids.

  • Oxadiazole Ring: Generally stable, but nitrogen-rich heterocycles can exhibit energetic decomposition under extreme heat or shock.

  • Physical State: Likely a liquid or low-melting solid. Assume significant vapor pressure if liquid.

IMMEDIATE ACTION: Handle only inside a functioning chemical fume hood. Do not work alone.

Part 1: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for primary amines of this class. You must upgrade your barrier protection to prevent chemical burns and sensitization.

Hand Protection (Glove Selection)
  • Standard Operation (Weighing/Transfer): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) – acts as a sweat barrier and last line of defense.

    • Outer Layer:High-Grade Nitrile (minimum 5-8 mil) or Neoprene .

    • Rationale: Aliphatic amines can permeate thin nitrile rubber. Thicker gauge gloves increase breakthrough time.

  • High-Risk Operation (Spill Cleanup/Bulk Transfer):

    • Required:Silver Shield® (EVOH) or Laminate gloves .

    • Rationale: These offer broad-spectrum resistance to amines where nitrile may swell or degrade upon prolonged direct contact.

Eye & Face Protection[1][2][3][4][5][6]
  • Minimum: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not acceptable due to vapor/aerosol risks.

  • Enhanced (Pouring/Heating): Polycarbonate Face Shield worn over goggles.

  • Rationale: Amine vapors are lachrymators (tear-inducing) and can cause corneal edema ("blue haze" vision). Liquid contact causes immediate, irreversible corneal opacity.

Respiratory & Body Protection
  • Engineering Control: All handling must occur in a fume hood with face velocity >100 fpm.

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® apron recommended for liquid handling).

  • Respiratory Backup: If hood work is impossible (rare), use a half-mask respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .

Part 2: Operational Handling Protocols

A. Receipt & Storage
  • Atmosphere: Primary amines react with atmospheric CO₂ to form carbamate salts (white crust).

    • Protocol: Store under Argon or Nitrogen . Seal cap with Parafilm or electrical tape after every use.

  • Temperature: Store at 2–8°C (Refrigerator). Cold storage reduces vapor pressure, lowering inhalation risk.

  • Segregation: Store away from strong acids, acid chlorides, and chloroformates to prevent uncontrolled exothermic reactions.

B. Weighing & Solubilization
  • Solvent Choice: Soluble in DCM, Methanol, DMSO.

    • Caution: Avoid acetone or aldehydes; primary amines will form imines (Schiff bases), ruining your reagent purity.

  • Technique:

    • Tare vial inside the hood.

    • Use a disposable glass pipette or antistatic spatula.

    • If solid/crusty: Do not scrape vigorously (aerosol risk). Dissolve directly in the shipping container if possible.

C. Reaction Setup
  • The "Quench" Rule: When using this amine as a nucleophile with acid chlorides or anhydrides, the reaction will be exothermic .

    • Protocol: Add the electrophile dropwise at 0°C.

  • Monitoring: Use LCMS. The oxadiazole ring is UV-active (unlike the amine chain), making detection easier than simple aliphatic amines.

Part 3: Emergency & Disposal Logic

Spill Response (Small Scale < 10 mL)
  • Evacuate: Clear immediate area.

  • PPE Up: Don Silver Shield gloves and face shield.

  • Neutralize: Do not use water immediately (spreads the base).

    • Absorb: Use a "Universal" or "Basic" spill pad.

    • Neutralize: Treat the contaminated surface with dilute acetic acid or citric acid solution to convert the amine to a non-volatile salt.

  • Clean: Wipe with water and soap.[1][3][4][5]

Disposal Strategy
  • Never pour down the drain.

  • Stream: Segregate into "Basic Organic Waste" .

  • Labeling: Clearly mark tag with "Primary Amine" and "Oxadiazole" to alert waste handlers of potential odors and reactivity.

Part 4: Visualized Safety Workflows

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the correct PPE based on physical state and handling volume.

PPE_Selection Start Start: Handling 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine State Physical State? Start->State Solid Solid / Crust State->Solid Low Vapor Liquid Liquid / Solution State->Liquid High Vapor PPE_Level1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Glasses + Side Shields Lab Coat Solid->PPE_Level1 Closed Transfer Risk Volume / Risk Level? Liquid->Risk Low < 1g (Weighing) Risk->Low High > 1g or Heating/Pouring Risk->High PPE_Level2 LEVEL 2: Enhanced Nitrile (5mil) + Outer Gloves Splash Goggles Fume Hood MANDATORY Low->PPE_Level2 PPE_Level3 LEVEL 3: Maximum Silver Shield Laminate Gloves Face Shield + Goggles Tyvek Apron High->PPE_Level3

Figure 2: Emergency Spill Response Protocol

Caption: Step-by-step containment and neutralization workflow for amine spills.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small Small (<10mL) Assess->Small Large Large (>10mL) Assess->Large Neutralize 3. Neutralize Apply Citric Acid/Spill Pillow Small->Neutralize EHS Call EHS / Hazmat Large->EHS Clean 4. Double Bag Waste Label 'Corrosive Amine' Neutralize->Clean

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,2,4-Oxadiazole Derivatives. Retrieved from

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Amines. Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: General Hazards of Primary Aliphatic Amines. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet (Generic for Functionalized Primary Amines). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.